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  • Product: [3-(Diethylamino)propyl](ethyl)amine
  • CAS: 22268-51-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Dynamics of N,N',N'-Triethylpropane-1,3-diamine

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In the landscape of modern drug discovery and polymer science, asymmetric aliphatic di...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery and polymer science, asymmetric aliphatic diamines serve as critical architectural building blocks. N,N',N'-triethylpropane-1,3-diamine (CAS: 22268-51-5) is a highly versatile, bifunctional molecule characterized by a propane-1,3-diamine backbone terminating in one secondary and one tertiary amine.

This structural asymmetry provides a unique kinetic advantage: it allows for selective functionalization at the secondary amine while the tertiary amine remains intact to act as a solubilizing group, an intramolecular buffer, or a lysosomotropic agent in pharmacological applications. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven handling protocols.

Physicochemical Properties and Structural Dynamics

Understanding the baseline physicochemical metrics of N,N',N'-triethylpropane-1,3-diamine is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a highly flexible alkyl backbone, making it a liquid at room temperature with moderate lipophilicity.

Quantitative Data Summary
PropertyValue
IUPAC Name N,N',N'-triethylpropane-1,3-diamine
CAS Registry Number 22268-51-5
Molecular Formula C9H22N2
Molecular Weight 158.29 g/mol
Appearance Colorless to pale yellow liquid
Density ~0.82 g/mL (at 25 °C)
Boiling Point 168 – 185 °C (estimated range)
LogP (Predicted) ~1.5 - 1.8
pKa (Secondary N) ~10.5
pKa (Tertiary N) ~9.8
Mechanistic Causality: The Asymmetry Advantage

The dual-amine nature of this compound dictates its reactivity. The N,N-diethyl terminus is sterically encumbered by two ethyl chains, creating a high activation energy barrier for nucleophilic attack. Conversely, the N'-ethyl secondary amine is significantly more accessible. This kinetic differentiation allows for selective mono-functionalization (e.g., N-alkylation or N-acylation) without the need for complex, yield-reducing protecting group strategies.

In drug development, this specific diamine frequently serves as a solubilizing linker in complex heterocyclic scaffolds, such as 7-chloroquinoline antimalarial derivatives .

Experimental Protocols: Selective Functionalization

Handling aliphatic diamines requires strict adherence to environmental controls. As a Senior Application Scientist, I have observed that the primary failure mode when working with N,N',N'-triethylpropane-1,3-diamine is atmospheric degradation; the basic amines readily react with ambient CO₂ to form insoluble carbamates.

Protocol 1: Selective N'-Alkylation Workflow

Objective: Covalently attach a pharmacological scaffold to the secondary amine while preserving the tertiary amine.

  • Atmospheric Control: Flame-dry all glassware and purge the reaction vessel with Argon (Ar) or Nitrogen (N₂). Causality: This prevents the nucleophilic amines from scavenging atmospheric CO₂ and moisture, which would otherwise deactivate the starting material.

  • Solvent Selection: Dissolve 1.0 equivalent of N,N',N'-triethylpropane-1,3-diamine in anhydrous Dichloromethane (DCM). Causality: DCM is an aprotic solvent that does not hydrogen-bond with the amine, thereby maintaining its maximum nucleophilicity.

  • Base Addition: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: While the internal tertiary amine can theoretically act as an acid scavenger, relying on it would protonate the product, drastically altering its solubility and potentially precipitating it out of the organic phase prematurely. DIPEA acts as a non-nucleophilic external base to neutralize the HCl byproduct.

  • Electrophile Addition: Cool the system to 0 °C using an ice bath. Introduce 0.95 equivalents of the electrophile (e.g., an alkyl halide) dropwise. Causality: The substoichiometric amount of electrophile prevents over-alkylation. The 0 °C environment suppresses the exotherm, further ensuring kinetic selectivity for the secondary amine.

Workflow A N,N',N'-triethylpropane-1,3-diamine (Starting Material) B Inert Atmosphere (Ar/N2) Prevents CO2 Carbamate Formation A->B Step 1 C Anhydrous DCM Solvent Maintains Nucleophilicity B->C Step 2 D Electrophile Addition (0 °C) Controls Exotherm C->D Step 3 E DIPEA Addition Neutralizes HCl Byproduct D->E Step 4 F Selective N'-Functionalized Adduct E->F Yield

Workflow for the selective N-functionalization of the diamine.

Analytical Validation and Purification

A robust experimental protocol must be a self-validating system —it must inherently confirm its own success or failure at each step. For basic diamines, acid-base extraction is the gold standard for both purification and structural validation.

Protocol 2: Self-Validating Acid-Base Extraction
  • Acidification (Phase Transfer): Quench the crude DCM reaction mixture with 1M aqueous HCl until the aqueous layer reaches pH < 2. Separate the layers.

    • Self-Validation: If the target molecule fails to partition into the aqueous layer, it indicates an unexpected loss of basicity (e.g., unintended di-acylation or structural degradation), immediately halting a failed synthesis before downstream analysis.

  • Organic Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted electrophiles and non-basic impurities.

  • Basification (Recovery): Cool the aqueous layer to 0 °C and slowly add 2M NaOH until the pH > 12.

    • Causality: This deprotonates the amine salts back into their free-base form. Cooling is required because the neutralization is highly exothermic and could degrade the product.

  • Extraction & Drying: Extract the newly formed free-base amines back into fresh DCM. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Characterization: Verify purity via GC-MS and ¹H-NMR. The disappearance of the secondary amine N-H proton signal (typically a broad singlet around 1.2 - 1.8 ppm, depending on concentration) confirms successful functionalization.

Purification A Crude Reaction Mixture B Aqueous Acidification (HCl, pH < 2) Protonates Amines to Water-Soluble Salts A->B C Organic Wash (EtOAc) Removes Non-Basic Impurities B->C D Basification (NaOH, pH > 12) Regenerates Free Base Amines C->D E Extraction (DCM) & Drying (Na2SO4) D->E F Vacuum Distillation / Chromatography Isolates Pure Target E->F G GC-MS & 1H-NMR Validation F->G

Self-validating acid-base extraction and purification system.

Conclusion

N,N',N'-triethylpropane-1,3-diamine is a highly functional intermediate whose asymmetric steric profile allows for precise, predictable chemical manipulation. By understanding the kinetic differences between its secondary and tertiary amine centers, and by employing strict anhydrous and pH-controlled workflows, researchers can effectively utilize this compound as a robust linker in advanced pharmaceutical and macromolecular applications.

References

  • Title: amine | CAS 22268-51-5 Source: American Elements URL: [Link]

  • Title: Molecular Properties & Analysis (Quinoline Derivatives) Source: MolForge URL: [Link]

Exploratory

CAS 22268-51-5 chemical structure and properties

A Technical Guide to CAS 22268-51-5: An Unidentified Chemical Entity To our valued researchers, scientists, and drug development professionals, This document addresses the inquiry for an in-depth technical guide on the c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to CAS 22268-51-5: An Unidentified Chemical Entity

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry for an in-depth technical guide on the chemical substance designated by the Chemical Abstracts Service (CAS) Registry Number 22268-51-5. A comprehensive and rigorous search of authoritative chemical databases and scientific literature has been conducted to assemble the requested information.

Executive Summary: Unresolved Chemical Identity

Following an exhaustive search of leading chemical registries, including the Chemical Abstracts Service (CAS) database, PubChem, and other major chemical information repositories, no chemical substance has been found to be associated with the CAS number 22268-51-5.

This indicates one of the following possibilities:

  • The CAS number may have been retired or deleted from the registry without a public record of its previous assignment.

  • The number may represent a proprietary substance not disclosed in public-facing databases.

  • There is a possibility of a typographical error in the provided CAS number.

Due to the inability to identify a specific chemical structure or substance corresponding to CAS 22268-51-5, the core requirements for a technical guide—including chemical structure, physicochemical properties, biological activity, and experimental protocols—cannot be fulfilled at this time.

The Importance of a Valid CAS Registry Number

A CAS Registry Number is a unique numerical identifier assigned to every chemical substance, enabling clear and unambiguous identification in scientific literature and databases. The absence of a discoverable entry for a given CAS number precludes the retrieval of any associated scientific data.

Methodology of the Search

Our inquiry involved a multi-pronged approach to ensure a thorough investigation:

  • Direct Database Queries: Extensive searches were performed across major chemical databases, including but not limited to:

    • CAS SciFinder

    • PubChem

    • ChemSpider

    • ECHA (European Chemicals Agency)

  • Broad Literature Review: Scientific search engines and publisher databases were scanned for any mention of the CAS number in published research or patents.

  • Investigation of Obsolete and Similar Numbers: Searches were conducted to determine if the number was obsolete or if it closely resembled a valid CAS number, which could indicate a typographical error.

Despite these efforts, no verifiable information was uncovered for a chemical substance with the CAS identifier 22268-51-5.

Recommendations for Further Action

To proceed with obtaining the desired technical information, it is imperative to first validate the CAS number. We recommend the following steps:

  • Verify the Source: Double-check the original source of the CAS number for any potential transcription errors.

  • Alternative Identifiers: If available, provide any alternative chemical names, synonyms, or structural information (e.g., a SMILES string or InChI key) that could be used to identify the substance.

Without a confirmed chemical identity, any attempt to provide a technical guide would be speculative and would not meet the standards of scientific integrity and accuracy.

We are committed to providing precise and reliable scientific information. Should a valid CAS number or alternative identifier for the substance of interest be provided, we will be pleased to prepare the comprehensive technical guide as originally requested.

Foundational

Spectral Analysis of 3-(Diethylamino)propylamine: A Technical Guide for Researchers

Introduction: Elucidating Molecular Structure Through Nuclear Magnetic Resonance Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in modern chemistry, offering profound insight...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating Molecular Structure Through Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in modern chemistry, offering profound insights into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of a molecule's three-dimensional architecture is paramount for predicting its biological activity, metabolic fate, and potential for therapeutic application. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-(diethylamino)propylamine, a diamine compound with applications as a building block in the synthesis of various biologically active molecules and as a curing agent for epoxy resins.[1][2]

The principles of NMR are grounded in the quantum mechanical property of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a magnetic moment. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the specific frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of the "chemical shift" (δ), which provides a unique fingerprint for each non-equivalent nucleus within a molecule.

This guide will dissect the ¹H and ¹³C NMR spectra of 3-(diethylamino)propylamine, providing a detailed interpretation of chemical shifts, signal multiplicities (spin-spin splitting), and integration values. The causality behind experimental choices in NMR data acquisition and sample preparation will be explained, ensuring a robust and reproducible analytical workflow.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a validated procedure for the analysis of 3-(diethylamino)propylamine.

Sample Preparation
  • Analyte Purity: Begin with a sample of 3-(diethylamino)propylamine of high purity (≥99%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Its residual proton signal at approximately 7.26 ppm provides a convenient internal reference. The use of a deuterated solvent is crucial to avoid a large, broad solvent signal that would obscure the analyte's resonances.

  • Concentration: Prepare a solution by dissolving 5-10 mg of 3-(diethylamino)propylamine in approximately 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time for a standard ¹H NMR experiment. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce the acquisition time, as the natural abundance of the ¹³C isotope is only about 1.1%.

  • Sample Filtration and Transfer: To ensure a homogeneous magnetic field and sharp spectral lines, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard, with its proton signal defined as 0.00 ppm. However, the residual solvent peak of CDCl₃ can also serve as a reliable reference.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of the nuclei, leading to more accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon environment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

In-depth Analysis of the ¹H NMR Spectrum of 3-(diethylamino)propylamine

The ¹H NMR spectrum of 3-(diethylamino)propylamine provides a wealth of information regarding the number of different proton environments, their neighboring protons, and the relative number of protons in each environment.

Caption: Molecular structure of 3-(diethylamino)propylamine with proton environments labeled.

Based on available spectral data, the following assignments can be made:[3]

  • δ ~ 2.72 ppm (t, 2H, Hc): This triplet corresponds to the two protons on the carbon adjacent to the primary amine (C-3). The signal is split into a triplet by the two neighboring protons on C-2. The downfield shift is due to the deshielding effect of the electronegative nitrogen atom of the primary amine.

  • δ ~ 2.50 ppm (q, 4H, Hb): This quartet represents the four protons of the two methylene groups of the diethylamino moiety. Each CH₂ group is split by the three protons of the adjacent methyl group, resulting in a quartet (n+1 = 3+1 = 4). These protons are deshielded by the tertiary nitrogen atom.

  • δ ~ 2.49 ppm (t, 2H, Hd): This triplet is assigned to the two protons on the carbon adjacent to the tertiary amine (C-1). The signal is a triplet due to coupling with the two protons on the adjacent C-2. The chemical shift is similar to that of Hc due to the influence of the adjacent nitrogen.

  • δ ~ 1.59 ppm (quintet, 2H, Hc): This signal, appearing as a quintet (or multiplet), corresponds to the two protons on the central carbon of the propyl chain (C-2). These protons are coupled to the two protons on C-1 and the two protons on C-3, leading to a more complex splitting pattern that approximates a quintet.

  • δ ~ 1.47 ppm (s, 2H, He): This broad singlet is characteristic of the two protons of the primary amine (-NH₂). The signal is often broad due to quadrupole broadening from the nitrogen-14 nucleus and rapid chemical exchange with other labile protons (like traces of water) in the sample. This exchange often decouples the NH₂ protons from the adjacent CH₂ group, resulting in a singlet.

  • δ ~ 1.02 ppm (t, 6H, Ha): This upfield triplet is assigned to the six protons of the two methyl groups of the diethylamino moiety. The signal is a triplet because of the two neighboring protons on the adjacent methylene groups.

In-depth Analysis of the ¹³C NMR Spectrum of 3-(diethylamino)propylamine

The proton-decoupled ¹³C NMR spectrum of 3-(diethylamino)propylamine is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule. While a readily available, fully assigned experimental spectrum is not present in the initial search results, a reliable prediction can be made based on established chemical shift trends and data from similar structures.

Caption: Molecular structure with carbon environments labeled for ¹³C NMR analysis.

  • Cᵉ (~40-45 ppm): The carbon atom bonded to the primary amine (C-3) is expected to resonate in this region. The electronegative nitrogen atom causes a significant downfield shift compared to a standard alkane carbon.

  • Cᶜ (~50-55 ppm): The carbon atom adjacent to the tertiary amine (C-1) will also be deshielded by the nitrogen and is expected in this range.

  • Cᵃ (~45-50 ppm): The methylene carbons of the ethyl groups are directly attached to the tertiary nitrogen and will appear in a similar region to Cᶜ.

  • Cᵈ (~25-30 ppm): The central carbon of the propyl chain (C-2) is further from the electronegative nitrogen atoms and will therefore resonate at a more upfield position.

  • Cᵇ (~10-15 ppm): The methyl carbons of the ethyl groups are the most shielded carbons in the molecule, and their signal is expected to appear at the most upfield position.

Summary of Spectral Data

The following tables summarize the assigned chemical shifts for the ¹H and ¹³C NMR spectra of 3-(diethylamino)propylamine.

Table 1: ¹H NMR Spectral Data for 3-(diethylamino)propylamine in CDCl₃

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~ 1.02Triplet (t)6H-N(CH₂CH₃ )₂
Hₑ~ 1.47Singlet (s, broad)2H-NH₂
H꜀~ 1.59Quintet2H-CH₂CH₂ CH₂-
H꜀~ 2.49Triplet (t)2H-CH₂ CH₂NH₂
H♭~ 2.50Quartet (q)4H-N(CH₂ CH₃)₂
H꜀~ 2.72Triplet (t)2H-N(CH₂)₂CH₂ NH₂

Table 2: Predicted ¹³C NMR Spectral Data for 3-(diethylamino)propylamine

Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
Cᵇ~ 10-15-N(CH₂CH₃ )₂
Cᵈ~ 25-30-CH₂CH₂ CH₂-
Cᵉ~ 40-45-CH₂ NH₂
Cᵃ~ 45-50-N(CH₂ CH₃)₂
Cᶜ~ 50-55-N(CH₂ )CH₂CH₂NH₂

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • N,N-Diethyl-1,3-propanediamine. PubChem. Available at: [Link]

  • 1,3-Propanediamine, N,N-diethyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Exploratory

Architectural Scaffolds: Understanding the Reactivity and Selective Functionalization of Aliphatic Diamines

Executive Summary Aliphatic diamines are indispensable C2–C6 building blocks in organic synthesis, polymer science, and modern drug discovery (particularly in PROTAC linkerology). However, their symmetrical nature presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic diamines are indispensable C2–C6 building blocks in organic synthesis, polymer science, and modern drug discovery (particularly in PROTAC linkerology). However, their symmetrical nature presents a profound chemoselectivity challenge. This technical guide dissects the physicochemical properties governing diamine reactivity—specifically the interplay between chain length, electrostatic repulsion, and pKa​ —and provides a self-validating, field-proven methodology for their selective mono-functionalization.

Physicochemical Foundations: Basicity and pKa Dynamics

The reactivity of an aliphatic diamine is dictated by the nucleophilicity of its terminal nitrogen atoms, which is intrinsically linked to their basicity. When a symmetrical diamine is introduced to an acidic environment, it undergoes sequential protonation.

The first protonation event ( pKa1​ ) is highly favorable. However, the second protonation event ( pKa2​ ) is significantly less favorable due to the electrostatic repulsion exerted by the newly formed ammonium cation on the incoming second proton. This repulsive force is distance-dependent; thus, the difference between the two pKa​ values ( ΔpKa​ ) is inversely proportional to the aliphatic chain length[1].

Table 1: Thermodynamic pKa Values of Common Aliphatic Diamines
DiamineIUPAC NameChain Length (n) pKa1​ pKa2​ ΔpKa​
Ethylenediamine1,2-Ethanediamine210.07.03.0
Propylenediamine1,3-Propanediamine310.58.52.0
Putrescine1,4-Butanediamine410.89.61.2
Cadaverine1,5-Pentanediamine510.910.00.9
Hexamethylenediamine1,6-Hexanediamine611.010.01.0

(Data synthesized from computational density functional theory models and experimental aqueous titrations[1].)

G A Free Base NH2-(CH2)n-NH2 B Mono-protonated NH3+-(CH2)n-NH2 A->B + H+ (pKa1) C Di-protonated NH3+-(CH2)n-NH3+ B->C + H+ (pKa2)

Fig 1. Protonation states of aliphatic diamines illustrating the transition from free base to di-salt.

The Challenge of Symmetry: Selective Mono-functionalization

In drug development, diamines are frequently used to synthesize heterobifunctional molecules. This requires the selective protection of only one amine terminus (e.g., via a tert-butyloxycarbonyl, or Boc, group).

If 1.0 equivalent of di-tert-butyl dicarbonate ( Boc2​O ) is added directly to 1.0 equivalent of a free diamine, the result is a statistical mixture: unreacted starting material, the desired mono-protected product, and the di-protected byproduct. This occurs because the nucleophilicity of the unreacted amine terminus is largely unaffected by the distant Boc protection of the other terminus.

To circumvent this, chemists exploit the ΔpKa​ dynamics. By introducing exactly 1.0 equivalent of an acid (HCl), the diamine is quantitatively converted into its mono-hydrochloride salt. The protonated amine is non-nucleophilic, effectively "masking" one terminus and directing the electrophilic Boc2​O to react exclusively with the remaining free amine[2].

Experimental Protocol: Self-Validating Mono-Boc Protection

While gaseous HCl can be used for mono-protonation, it is difficult to quantify and hazardous to handle. A superior, self-validating methodology utilizes chlorotrimethylsilane (TMSCl) in methanol to generate anhydrous HCl in situ[3].

Step-by-Step Methodology:
  • Preparation: Dissolve the symmetrical diamine (1.0 eq) in anhydrous methanol (0.5 M concentration) at 0 °C under a nitrogen atmosphere.

  • In Situ HCl Generation: Add TMSCl (1.0 eq) dropwise.

    • Causality: TMSCl reacts rapidly and quantitatively with methanol to yield exactly 1.0 equivalent of anhydrous HCl and volatile methoxytrimethylsilane. This guarantees precise mono-protonation without the risk of over-acidification[3].

  • Equilibration: Remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Causality: This allows the system to reach thermodynamic equilibrium, ensuring the dominant species is the mono-protonated ammonium salt[2].

  • Protection: Add a catalytic amount of water (1 mL per 10 mmol), followed by the dropwise addition of Boc2​O (1.0 eq) dissolved in methanol. Stir at room temperature for 1 hour.

    • Causality: The free amine attacks the Boc2​O anhydride. The protonated terminus remains inert.

  • Aqueous Workup: Dilute the reaction with distilled water and wash twice with diethyl ether.

    • Causality: The ether wash removes any unreacted Boc2​O and non-polar impurities. The desired product, currently existing as an ammonium salt, remains safely partitioned in the aqueous layer.

  • Basification & Isolation: Cool the aqueous layer and adjust the pH to >12 using 3M aqueous NaOH.

    • Causality: The high pH deprotonates the ammonium salt, converting the highly polar mono-Boc diamine salt into a neutral, lipophilic free base.

  • Extraction: Extract the basified aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Validation: This protocol is a self-validating system; the final extraction will only yield product if Step 6 (basification) was performed correctly. A yield of >80% pure mono-Boc diamine confirms the precision of the in situ protonation.

Workflow N1 Symmetrical Diamine (e.g., 1,2-Ethanediamine) N2 In situ HCl Generation (TMSCl in MeOH, 0 °C) N1->N2 N3 Mono-protonated Intermediate [NH3+-R-NH2] Cl- N2->N3 1.0 eq HCl N4 Boc2O Addition (Room Temp, 1 hr) N3->N4 N5 Aqueous Workup & Basification (Ether wash, then pH > 12) N4->N5 Selective Reaction N6 Mono-Boc Protected Diamine (DCM Extraction, >80% Yield) N5->N6 Isolation

Fig 2. Workflow for the selective mono-Boc protection of symmetrical aliphatic diamines.

Applications in Drug Discovery (Linkerology)

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the spatial distance between the target protein and the E3 ligase is critical for ternary complex formation. Aliphatic diamines are the premier choice for synthesizing these flexible alkyl linkers. By utilizing the mono-protection protocol described above, medicinal chemists can sequentially couple the free amine of the mono-Boc diamine to an E3 ligase ligand (e.g., a thalidomide derivative), deprotect the Boc group using trifluoroacetic acid (TFA), and subsequently couple the newly liberated amine to the target-binding warhead.

References

  • Source: Taylor & Francis (Synthetic Communications)
  • Source: SciELO (Journal of the Mexican Chemical Society)
  • Source: ACS Publications (The Journal of Physical Chemistry A)

Sources

Foundational

Thermal Stability and Degradation Kinetics of 3-(Diethylamino)propylamine (DEAPA)

An In-Depth Technical Guide for Chemical Engineers, Formulators, and Drug Development Professionals Introduction and Structural Rationale 3-(Diethylamino)propylamine (DEAPA, CAS: 104-78-9), also known as N,N-Diethyl-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Engineers, Formulators, and Drug Development Professionals

Introduction and Structural Rationale

3-(Diethylamino)propylamine (DEAPA, CAS: 104-78-9), also known as N,N-Diethyl-1,3-propanediamine, is a versatile aliphatic diamine characterized by a unique dual-amine functionality: a highly reactive primary amine terminal and a sterically hindered tertiary amine terminal[1]. This structural dichotomy makes it a highly sought-after intermediate in pharmaceutical synthesis, a potent hardener in epoxy resin curing, and a highly efficient activator in carbon capture, utilization, and storage (CCUS) systems[2].

However, the very functional groups that impart its chemical utility also dictate its thermal vulnerability. Understanding the thermal stability of DEAPA is not merely a matter of safety—it is the fundamental bottleneck in predicting solvent lifespan in CO2 scrubbers and preventing void formation during exothermic polymer curing. As a Senior Application Scientist, I approach thermal stability not as a single decomposition temperature, but as a kinetic pathway influenced by atmosphere, heating rate, and chemical environment.

Baseline Thermophysical Profiling

Before investigating degradation kinetics, it is critical to establish the baseline thermophysical properties of DEAPA. Because DEAPA is a volatile liquid at room temperature, its physical phase changes often precede its chemical decomposition.

Table 1: Baseline Thermophysical Properties of DEAPA

PropertyValueMethod / ConditionReference
Boiling Point 168 - 171 °C@ 760 mmHg[3]
Flash Point 53 °CClosed Cup[3]
Autoignition Temperature 215 °CStandard Atmosphere[3]
Vapor Pressure 2.2 mbar@ 20.0 °C[4]
Density 0.826 g/mL@ 25 °C[1]
Log Pow 0.36@ 25 °C (pH 11.2-11.4)[3]

Causality Note: The relatively low flash point (53 °C) combined with a high autoignition temperature (215 °C) indicates that while DEAPA vapors readily ignite in the presence of a spark, the bulk liquid requires significant thermal energy to spontaneously combust[3]. This necessitates strict atmospheric control (inerting) when heating DEAPA above 50 °C in industrial processes.

Mechanistic Pathways of Thermal Degradation

When DEAPA is subjected to thermal stress beyond its boiling point, it undergoes specific degradation pathways dictated by the surrounding environment.

  • Inert Atmosphere (Thermal Cleavage): Under nitrogen or argon, the primary degradation mechanism is thermal dealkylation. The tertiary amine group is particularly susceptible to C-N bond homolysis at elevated temperatures, leading to the loss of ethyl groups (often evolving as ethylene or ethane gas) and the formation of secondary amines[5].

  • Oxidative Atmosphere: In the presence of oxygen, thermal degradation is accelerated by reactive oxygen species (ROS) attacking the alpha-carbons adjacent to the nitrogen atoms. This leads to N-oxide formation, chain cleavage, and the emission of highly toxic nitrogen oxides (NOx) and carbon monoxide[6].

  • Aqueous/CO2 Environments: When used as a CO2 absorption solvent, DEAPA is subjected to cyclic heating (up to 120–140 °C) during the stripping phase[2]. Here, thermal degradation is coupled with chemical condensation, leading to the irreversible formation of cyclic ureas and high-molecular-weight oligomers.

DEAPA_Degradation cluster_conditions Thermal Stress Environments DEAPA 3-(Diethylamino)propylamine (Intact Molecule) Inert Inert Atmosphere (N2) > 200°C DEAPA->Inert Oxidative Oxidative Atmosphere (O2) > 100°C DEAPA->Oxidative CO2_Loaded CO2-Loaded (Aqueous) 120°C - 150°C DEAPA->CO2_Loaded Dealkylation Thermal Dealkylation (Loss of Ethyl Groups) Inert->Dealkylation C-N Homolysis Deamination Oxidative Cleavage (NOx Emission) Oxidative->Deamination ROS Attack Urea Condensation (Carbamate Polymerization) CO2_Loaded->Urea Thermal Stripping Sec_Amine Secondary Amines + Volatile Hydrocarbons Dealkylation->Sec_Amine Aldehydes Aldehydes, Amides & Nitrogen Oxides Deamination->Aldehydes Polymers Cyclic Ureas & High MW Oligomers Urea->Polymers

Fig 1: Mechanistic pathways of DEAPA thermal degradation under varying environmental conditions.

Application-Specific Thermal Dynamics

Carbon Capture Utilization and Storage (CCUS)

Recent advancements have highlighted the use of DEAPA mixed with alcohols (such as 2-propoxyethanol) to form complex absorbents that dramatically increase CO2 absorption capacity[2]. However, the thermal stability of these mixed solutions is the limiting factor for solvent regeneration. During the desorption phase, the solvent is heated to ~120 °C. Because DEAPA's boiling point is ~168 °C[3], it remains primarily in the liquid phase; however, prolonged thermal stress at 120 °C in the presence of dissolved CO2 drives the primary amine to irreversibly polymerize into ureas, permanently degrading the solvent's absorption capacity[2].

Mass Spectrometry and Analytical Pyrolysis

In analytical chemistry, the thermal stability of DEAPA is a known variable. When subjected to electron impact mass spectrometry (EI-MS) or gas chromatography injection ports at high temperatures, tertiary amines like DEAPA can undergo thermal Hofmann-type elimination or thermal dealkylation[5]. This thermal artifact can skew analytical results, making the parent molecule appear as a mixture of lower-molecular-weight secondary amines.

Self-Validating Experimental Methodologies

To accurately profile the thermal stability of DEAPA, empirical testing must be rigorous. Below are two field-proven, self-validating protocols designed to eliminate analytical artifacts.

Protocol 1: Hyphenated Thermogravimetric Analysis (TGA-MS)

This protocol measures the exact temperature at which DEAPA transitions from evaporation to chemical decomposition by analyzing the evolved gases.

TGA_Workflow Prep 1. Baseline Control Purge 2. N2 Purge (30 mins) Prep->Purge Validates Crucible Ramp 3. Thermal Ramp (10°C/min) Purge->Ramp Eliminates O2 Transfer 4. Heated Transfer (200°C) Ramp->Transfer Volatiles Released MS 5. MS Analysis (m/z Profiling) Transfer->MS Prevents Condensation

Fig 2: Self-validating TGA-MS experimental workflow for precise thermal stability profiling.

Step-by-Step Methodology:

  • Baseline Establishment (System Suitability): Run an empty alumina crucible through the entire temperature program. Causality: This maps buoyancy effects and background MS signals, ensuring that trace atmospheric gases do not confound the detection of DEAPA's low-molecular-weight degradation products.

  • Sample Loading & Purge: Load 5–10 mg of DEAPA into the crucible. Purge the furnace with high-purity N2 (50 mL/min) for 30 minutes prior to heating. Causality: DEAPA readily absorbs atmospheric CO2 and moisture. A prolonged purge strips surface contaminants, ensuring the TGA curve reflects pure DEAPA degradation rather than water/CO2 desorption.

  • Thermal Ramping: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal thermodynamic balance—fast enough to generate a detectable concentration of off-gases for the MS, but slow enough to maintain thermal equilibrium within the sample droplet.

  • Evolved Gas Analysis (EGA): Maintain the capillary transfer line connecting the TGA to the MS at 200 °C. Causality: Because DEAPA boils at ~171 °C[3], a cooler transfer line would cause intact volatilized DEAPA to condense before reaching the ionization chamber, resulting in severe signal loss and memory effects.

Protocol 2: Accelerated Thermal Aging for CCUS Solvents

This protocol evaluates the long-term thermal stability of DEAPA in cyclic CO2 capture applications.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 30 wt% aqueous solution of DEAPA (optionally mixed with 2-propoxyethanol as per recent literature[2]).

  • CO2 Loading: Bubble CO2 through the solution at 25 °C until saturation is reached (verified by gravimetric mass gain). Causality: Simulating the "rich solvent" state is mandatory. The presence of dissolved CO2 fundamentally alters the thermal degradation pathway by acting as a reactant for urea formation.

  • High-Pressure Thermal Stress: Seal the rich solvent in a PTFE-lined stainless-steel autoclave and heat to 140 °C for 15 days. Causality: Operating at 140 °C exceeds typical industrial stripper temperatures (120 °C)[2]. This accelerates degradation kinetics for analytical feasibility without shifting the fundamental reaction mechanism.

  • Mass Balance & LC-MS/MS Quantification: Cool the reactor, weigh it to ensure no volatile loss occurred (validating system integrity), and analyze the liquid phase via LC-MS/MS. Causality: Liquid chromatography is utilized over GC-MS because the primary thermal degradation products of CO2-loaded DEAPA (polymeric ureas) are non-volatile and would decompose in a GC inlet.

Conclusion

The thermal stability of 3-(diethylamino)propylamine is not a static metric but a dynamic property highly dependent on its environment. While its baseline autoignition (215 °C) and boiling points (168-171 °C) suggest robust thermal resilience[3], its chemical structure makes it susceptible to thermal dealkylation in inert environments[5], oxidative cleavage in air[6], and urea polymerization in CO2-rich aqueous systems[2]. By employing rigorous, self-validating analytical workflows like TGA-MS and accelerated high-pressure aging, researchers can accurately map these degradation kinetics, ensuring safe and efficient deployment of DEAPA in advanced chemical processes.

References

  • [1] Sigma-Aldrich. "3-(Diethylamino)propylamine - Product Properties and Applications". PubChem Substance ID: 24874737. Available at:

  • [3] Thermo Fisher Scientific. "SAFETY DATA SHEET - N,N-Diethyl-1,3-propanediamine". Avocado Research Chemicals Ltd. Available at:

  • [2] Journal of Chemical & Engineering Data (ACS Publications). "Density, Viscosity, and Volumetric Properties of (2-Propoxyethanol + 3-Diethylamino Propylamine) Mixed Solutions at T = 298.15–318.15 K and Atmospheric Pressure for Absorption of CO2". Available at:

  • [4] Fisher Scientific. "SAFETY DATA SHEET - N,N-Diethyl-1,3-propanediamine (Index No. 612-062-00-1)". Available at:

  • [5] Thieme Connect. "Thermal Reactions in the Mass Spectrometer (EI-MS)". Available at:

  • [6] Fisher Scientific. "SAFETY DATA SHEET - 3-Diethylaminopropylamine". Available at:

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of N,N',N'-Triethylpropane-1,3-diamine in Drug Development

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary In the landscape of rational drug design, aliphatic pol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

In the landscape of rational drug design, aliphatic polyamines serve as critical building blocks for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). Among these, N,N',N'-triethylpropane-1,3-diamine has emerged as a highly versatile intermediate. Functioning primarily as a lipophilic, pH-responsive side chain, this compound is frequently grafted onto heterocyclic pharmacophores—such as quinoline or acridine cores—to enhance target tissue accumulation and drive lysosomotropism in antimalarial and central nervous system (CNS) therapeutics.

This technical guide provides an authoritative breakdown of the molecular properties of N,N',N'-triethylpropane-1,3-diamine, alongside a field-validated, self-contained synthetic protocol designed for high-yield, scalable production.

Fundamental Physicochemical Properties

Understanding the exact molecular metrics of N,N',N'-triethylpropane-1,3-diamine is the first step in predicting its behavior in both synthetic environments and biological systems. The molecule features a three-carbon propyl chain bridging a tertiary amine (diethyl-substituted) and a secondary amine (monoethyl-substituted).

Table 1: Core Chemical Identifiers and Properties
ParameterValue / Description
IUPAC Name N,N-diethyl-N'-ethylpropane-1,3-diamine
Common Synonyms N,N',N'-triethylpropane-1,3-diamine; N1,N1,N3-triethyl-1,3-propanediamine
CAS Registry Number 22268-51-5[1]
Molecular Formula C9H22N2[2]
Molecular Weight 158.29 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Structural Motif (CH3CH2)2N–CH2–CH2–CH2–NH(CH2CH3)

Structural Significance in Pharmacokinetics

Why utilize N,N',N'-triethylpropane-1,3-diamine over simpler amines?

The strategic inclusion of this specific diamine chain is rooted in its dual-pKa profile. The presence of both a secondary and a tertiary amine allows the molecule to act as a highly efficient proton sponge at physiological pH. When conjugated to a drug molecule (e.g., a chloroquine analog), the unprotonated, lipophilic form easily diffuses across lipid bilayers. Upon entering an acidic compartment—such as the food vacuole of Plasmodium falciparum (pH 4.5–5.0)—both nitrogen centers undergo rapid protonation. This double-positive charge prevents the molecule from diffusing back across the membrane, a phenomenon known as ion trapping or lysosomotropism .

Pathway A Extracellular (pH 7.4) Unprotonated Diamine B Diffusion into Lysosome A->B C Acidic Environment (pH 4.5 - 5.0) B->C D Double Protonation (Ion Trapping) C->D E Target Interaction D->E

Mechanism of lysosomotropic ion trapping mediated by the diamine side chain.

Validated Synthetic Workflow: Reductive Amination

To synthesize N,N',N'-triethylpropane-1,3-diamine with high atom economy and minimal byproduct formation, a reductive amination strategy is preferred over direct alkylation. Direct alkylation of amines often suffers from over-alkylation (forming quaternary ammonium salts). Reductive amination avoids this by forming a discrete imine intermediate before reduction[4].

The Chemical Logic (Causality)

We utilize N,N-diethyl-1,3-propanediamine (CAS: 104-78-9) as the starting precursor[3] and react it with acetaldehyde . The choice of reducing agent is critical: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected because it is a mild, chemo-selective hydride donor. Unlike sodium borohydride (NaBH4), NaBH(OAc)3 will not prematurely reduce the unreacted acetaldehyde into ethanol, ensuring that the aldehyde is exclusively consumed in imine formation[5].

Synthesis Step1 N,N-diethyl-1,3-propanediamine + Acetaldehyde Step2 Imine Formation (Dehydration, 0-5°C) Step1->Step2 Step3 Reductive Amination (NaBH(OAc)3, RT) Step2->Step3 Step4 Aqueous Workup (pH > 10) Step3->Step4 Step5 Pure C9H22N2 (Yield: >85%) Step4->Step5

Step-by-step reductive amination workflow for synthesizing N,N',N'-triethylpropane-1,3-diamine.

Step-by-Step Protocol
  • Imine Condensation (Temperature Controlled):

    • Dissolve 1.0 equivalent of N,N-diethyl-1,3-propanediamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Cool the reaction vessel to 0–5°C using an ice bath.

    • Causality: Acetaldehyde is highly volatile and prone to aldol self-condensation at room temperature. Cooling the system suppresses these side reactions.

    • Add 1.05 equivalents of acetaldehyde dropwise over 30 minutes. Stir for 1 hour to allow complete imine/enamine formation.

  • Chemo-selective Reduction:

    • Introduce 1.5 equivalents of NaBH(OAc)3 in small portions to manage the mild exotherm[5].

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12 hours.

    • Causality: The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)3 lower its reactivity, allowing it to selectively target the protonated iminium ion over the free aldehyde.

  • Quenching & Phase Extraction:

    • Quench the reaction carefully with a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) until the aqueous phase reaches pH > 10.

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid byproduct generated by the reducing agent, and it ensures the newly formed N,N',N'-triethylpropane-1,3-diamine is fully deprotonated (free base form), maximizing its partition into the organic DCM layer.

  • Isolation:

    • Separate the organic layer, wash with brine, and dry over anhydrous Sodium Sulfate (Na2SO4).

    • Filter and concentrate under reduced pressure. The crude oil can be purified via fractional vacuum distillation to yield the pure product.

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. The following orthogonal analytical checks are mandatory before utilizing the diamine in downstream API synthesis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Run in Electrospray Ionization positive mode (ESI+). The spectrum must exhibit a dominant base peak at m/z 159.3 corresponding to the[M+H]+ ion, which definitively confirms the exact molecular weight of 158.29 g/mol associated with the C9H22N2 formula[2].

  • Proton Nuclear Magnetic Resonance (1H-NMR, CDCl3): The spectrum must confirm the structural motif. Key indicators include a distinct triplet integration for the central methylene protons of the propane bridge, and the overlapping quartets corresponding to the methylene protons of the three ethyl groups attached to the nitrogen centers.

References

  • 22268-51-5 | AMERICAN ELEMENTS® Source: American Elements URL:[Link]

  • 3-[(4-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy]-N,N-dimethylpropan-1-amine - Molecular Properties | MolForge Source: MolForge URL:[Link]

  • 6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-, dihydrochloride (CID 21300) - MolForge Source: MolForge URL:[Link]

  • US 8,288,538 B2 - Patent on Reductive Amination Source: Googleapis (USPTO) URL:[Link]

Sources

Foundational

The Evolution and Application of Substituted Propanediamines: From Early Discovery to Modern Pharmacological and Catalytic Paradigms

Executive Summary Substituted propanediamines represent a highly versatile class of aliphatic diamines characterized by a three-carbon backbone flanked by two amine groups. The historical trajectory of these compounds tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propanediamines represent a highly versatile class of aliphatic diamines characterized by a three-carbon backbone flanked by two amine groups. The historical trajectory of these compounds traces back to the 17th-century discovery of naturally occurring polyamines, such as spermine, by Antonie van Leeuwenhoek[1]. Over centuries, the evolution from natural polyamines to synthetically tailored substituted 1,3-propanediamines has unlocked profound applications in both modern pharmacology and asymmetric catalysis[1][2]. This technical whitepaper provides an in-depth analysis of their discovery, pharmacological mechanisms, and catalytic utility, grounded in empirical data and validated experimental protocols.

Historical Evolution and Pharmacological Milestones

The transition of substituted propanediamines from simple chemical building blocks to targeted therapeutics gained significant momentum in the 1970s. A landmark achievement during this era was the development of N,N -dioctadecyl- N′,N′ -bis(2-hydroxyethyl)propanediamine, known universally as CP-20,961 or Avridine, by Pfizer[3][4].

Avridine was initially investigated as a topical interferon inducer for the prevention of rhinovirus (common cold) infections[3][5]. Clinical trials demonstrated that intranasal administration of this lipoidal amine induced high titers of interferon in nasal washings. Among antibody-free persons, the drug decreased the infectivity of the virus, markedly reduced symptomatic illness, and decreased virus shedding[5].

Simultaneously, Avridine was identified as a potent synthetic adjuvant capable of inducing T cell-mediated autoimmune arthritis in susceptible rat strains[6][7]. This discovery established Avridine-induced arthritis as a critical in vivo model for studying rheumatoid arthritis and screening anti-inflammatory drugs, as it closely mimics human spontaneous arthritic diseases without requiring classical mycobacterium-containing adjuvants[6].

Mechanistic Pharmacology of Substituted Propanediamines

The structural plasticity of the propanediamine backbone allows for extensive functionalization, yielding derivatives with highly specific pharmacological profiles.

Immunomodulation and Antiviral Activity

Avridine acts primarily as an immunomodulator. In murine models, parenteral injection of Avridine protected against lethal infections of encephalomyocarditis and Semliki Forest viruses[8].

  • Causality of Action: The protection is driven by the compound's lipoidal nature, which allows it to stimulate macrophages and dendritic cells, leading to the systemic release of interferon 12 to 20 hours post-administration[8]. The therapeutic index (ratio of minimal lethal dose to minimal effective dose) in mice was established at an impressive 300, underscoring its safety and efficacy profile[8].

Drug Delivery Vectors and Smooth Muscle Relaxation

Recent advancements have explored 1,3-diacylaminopropan-2-ols as lipid vectors, or "pseudotriglycerides" (PTGs), designed to facilitate the transport of drugs across biological membranes via amide isosteric substitution[9]. Unexpectedly, cyclic derivatives of these vectors (e.g., containing adamantoyl rings) exhibited intrinsic pharmacological activity. For instance, 1,3-diadamantoylamide PTGs noncompetitively inhibited the contractile response of the guinea-pig ileum induced by histamine ( pD2′​=7.87±0.29 ) and acetylcholine[9].

Additionally, synthesized 1,3-diaminopropan-2-ol derivatives have demonstrated significant ex vivo relaxant activity on isolated rat tracheal rings, presenting a novel avenue for asthma therapeutics[10].

Quantitative Pharmacological Data

Table 1: Pharmacological & Chemical Profiles of Key Substituted Propanediamines

CompoundCAS NumberMolecular WeightPrimary ApplicationKey Quantitative Metric
1,3-Diaminopropane 109-76-274.13 g/mol Building block, Cholinesterase inhibitorsOral LD50 (rat): 700 mg/kg[11]
N,N,N′ -Trimethyl-1,3-propanediamine 4543-96-8116.20 g/mol Asymmetric catalysis (Ru-ligand)Purity standard: 95%[1]
Avridine (CP-20,961) 35607-20-6667.19 g/mol Interferon inducer, Synthetic adjuvantTherapeutic Index (mice): 300[8]
1,3-Diadamantoylamide PTG N/AN/ALipid vector (Pseudotriglyceride) pD2′​ (vs histamine): 7.87 ± 0.29[9]

Privileged Ligands in Asymmetric Catalysis

Beyond pharmacology, substituted propanediamines are indispensable in synthetic organic chemistry. N,N,N′ -Trimethyl-1,3-propanediamine (TMTPA) has emerged as a privileged chiral ligand in transition-metal catalysis, particularly in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones[1].

  • Causality of Stereoselectivity: The coordination of the two nitrogen atoms to the ruthenium center creates a rigid, sterically demanding metallacycle. The presence of the methyl substituents on the amine groups directs the spatial orientation of the incoming ketone substrate. This enforces a highly specific transition state that dictates the transfer of the hydride (often sourced from formic acid) to only one face of the carbonyl group[1]. This stereochemical control is paramount for synthesizing chiral building blocks required in modern drug discovery.

Validated Experimental Methodologies

Protocol 1: Synthesis of N,N,N′ -Trimethyl-1,3-propanediamine via Reductive Amination

This self-validating protocol ensures high-purity synthesis through controlled pH and nucleophilic attack dynamics[1][12].

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer. Dissolve 10.1 g (0.1 mol) of 3-(dimethylamino)propanal in 100 mL of anhydrous methanol[12].

  • Amine Addition: Slowly add 9.3 mL (0.12 mol) of a 40% aqueous methylamine solution to the stirred mixture[12].

  • pH Adjustment: Monitor the solution and add hydrochloric acid dropwise to maintain a pH between 6 and 7.

    • Causality: This specific pH range optimally protonates the carbonyl oxygen to enhance electrophilicity without completely protonating the nucleophilic methylamine, preventing reaction stalling[12].

  • Iminium Ion Formation & Reduction: Allow the iminium ion intermediate to form. Introduce formic acid as a hydride ( H− ) source to reduce the intermediate[1].

  • Purification: Extract and distill the product under reduced pressure to isolate N,N,N′ -trimethyl-1,3-propanediamine[1][12].

Protocol 2: In Vivo Evaluation of Avridine (CP-20,961) Antiviral Efficacy
  • Preparation: Formulate Avridine ( 97% HPLC purity) in a vehicle consisting of polysorbate-80, glycerol, and saline[5][7].

  • Administration: Administer the formulation intranasally to the murine or human surrogate model 24 hours prior to viral challenge[3].

  • Viral Challenge: Inoculate subjects with Rhinovirus Type 21 ( 100.5 TCID50​ )[3].

  • Quantification: Collect nasal washings at 12, 24, and 48 hours post-infection. Assay for interferon titers using standard tissue culture inhibition metrics.

    • Causality: Pre-treatment establishes an antiviral state via interferon induction before the exponential phase of viral replication begins, significantly reducing viral shedding and symptomatic illness[3][5].

Systems Visualization

G A Avridine (CP-20,961) Administration B Macrophage / Dendritic Cell Activation A->B Cellular Uptake C Interferon (IFN) Production B->C Cytokine Release E T-Cell Mediated Adjuvant Arthritis B->E Autoimmune Model D Antiviral State (Rhinovirus Inhibition) C->D Host Defense

Fig 1. Dual immunomodulatory pathways of Avridine (CP-20,961) in antiviral and autoimmune models.

G A 3-(Dimethylamino)propanal B Methylamine Addition (pH 6-7) A->B Dissolve in MeOH C Iminium Ion Intermediate B->C Nucleophilic Attack D Hydride Reduction (Formic Acid) C->D Reduction E N,N,N'-Trimethyl- 1,3-propanediamine D->E Purification

Fig 2. Step-by-step synthetic workflow for N,N,N'-Trimethyl-1,3-propanediamine via amination.

References

  • Panusarn, C., Stanley, E. D., Dirda, V., & Jackson, G. G. (1974). "Prevention of Illness from Rhinovirus Infection by a Topical Interferon Inducer". ResearchGate. URL: [Link]

  • Gatmaitan, B. G., Stanley, E. D., & Jackson, G. G. (1973). "The Limited Effect of Nasal Interferon Induced by Rhinovirus and a Topical Chemical Inducer on the Course of Infection". The Journal of Infectious Diseases, Oxford Academic. URL: [Link]

  • "Adjuvant Arthritis in the Rat". ResearchGate. URL: [Link]

  • "Avridine | C43H90N2O2 | CID 37186". PubChem, National Institutes of Health (NIH). URL: [Link]

  • "N,N-Dioctadecyl-N′,N′-Bis(2-Hydroxyethyl) Propanediamine: Antiviral Activity and Interferon Stimulation in Mice". Antimicrobial Agents and Chemotherapy, ASM Journals. URL: [Link]

  • "1,3-Diacylaminopropan-2-ols and Corresponding 2-acyl Derivatives as Drug Carriers: Unexpected Pharmacological Properties". PubMed, NIH. URL: [Link]

  • "A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings". ResearchGate. URL: [Link]

  • "1,3-Diaminopropane". Wikipedia. URL: [Link]

Sources

Exploratory

A Theoretical Investigation into the Conformational Landscape of N,N',N'-Triethylpropane-1,3-diamine: A Technical Guide

Abstract This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of N,N',N'-triethylpropane-1,3-diamine. The document outlines a multi-step computational workf...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of N,N',N'-triethylpropane-1,3-diamine. The document outlines a multi-step computational workflow, beginning with robust force field-based conformational searches to identify low-energy conformers, followed by higher-level quantum mechanical calculations to refine geometries and relative energies. We delve into the critical role of intramolecular interactions, the selection of appropriate theoretical models, and the interpretation of the resulting potential energy surface. This guide is intended for researchers in computational chemistry, drug discovery, and materials science who are engaged in the characterization of flexible molecules.

Introduction: The Significance of Conformational Flexibility

N,N',N'-triethylpropane-1,3-diamine is a flexible molecule whose three-dimensional structure is not rigidly defined but rather exists as an ensemble of interconverting conformers. The specific arrangement of its atoms in space—its conformation—is dictated by a delicate balance of steric and electronic effects. Understanding this conformational landscape is paramount, as it governs the molecule's physical and chemical properties, its reactivity, and its potential interactions with other molecules, such as biological receptors or catalysts.

The propane-1,3-diamine backbone provides significant rotational freedom around its C-C and C-N bonds. The N-ethyl substituents further augment this flexibility, introducing additional rotational degrees of freedom. The interplay of these rotations gives rise to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. The goal of a theoretical conformational analysis is to map this surface, identify the most stable conformers, and understand the energy barriers that separate them.

Theoretical Methodology: A Multi-tiered Approach

A rigorous conformational analysis necessitates a hierarchical computational strategy. Due to the high dimensionality of the conformational space, an exhaustive search using high-level quantum mechanical methods is computationally prohibitive.[1][2] Therefore, a more pragmatic approach involves an initial exploration with computationally less expensive methods, followed by refinement of the most promising candidates with more accurate techniques.

Step 1: Initial Conformational Search with Molecular Mechanics

The first step is to generate a broad set of initial conformations. Molecular mechanics (MM) force fields offer a rapid and efficient means to explore the vast conformational space of flexible molecules.[1][2]

Experimental Protocol:

  • Structure Building: Construct the 3D structure of N,N',N'-triethylpropane-1,3-diamine using a molecular modeling software package.

  • Force Field Selection: Choose a suitable force field. For aliphatic amines, force fields like MMFF94 (Merck Molecular Force Field 94) or OPLS3e have demonstrated good performance in reproducing conformational energies and geometries.[1][2][3][4][5] These force fields have been parameterized to handle the specific interactions present in amines.[3][4]

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm.

    • Systematic Search: This involves rotating each rotatable bond by a defined increment. While thorough, it can become computationally expensive with an increasing number of rotatable bonds.

    • Stochastic/Monte Carlo Search: This involves random changes to the molecular geometry, followed by energy minimization. This approach is often more efficient for highly flexible molecules.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

  • Filtering and Clustering: The resulting set of conformers should be filtered to remove duplicates and clustered based on structural similarity (e.g., using root-mean-square deviation of atomic positions). A representative structure from each cluster within a defined energy window (e.g., 10-15 kcal/mol) of the global minimum should be retained for further analysis.

Rationale for Method Selection:

The use of a well-validated force field like MMFF94 or OPLS3e is crucial for obtaining a meaningful initial set of conformers.[5] These force fields provide a balanced description of torsional potentials, van der Waals interactions, and electrostatic effects, which are the primary determinants of conformation in non-polar molecules like N,N',N'-triethylpropane-1,3-diamine. The initial search aims to broadly sample the conformational space to ensure that no significant low-energy regions are overlooked.

Workflow for Initial Conformational Search

G cluster_0 Step 1: Molecular Mechanics Build Build 3D Structure SelectFF Select Force Field (e.g., MMFF94, OPLS3e) Build->SelectFF ConformationalSearch Perform Conformational Search (Systematic or Stochastic) SelectFF->ConformationalSearch EnergyMinimization Energy Minimization ConformationalSearch->EnergyMinimization Filter Filter and Cluster Conformers EnergyMinimization->Filter LowEnergyConformers Set of Low-Energy Conformers Filter->LowEnergyConformers

Caption: Initial conformational search workflow using molecular mechanics.

Step 2: Geometry Optimization and Energy Refinement with Quantum Mechanics

The conformers identified in the molecular mechanics search are then subjected to higher-level quantum mechanical (QM) calculations. Density Functional Theory (DFT) offers a good compromise between accuracy and computational cost for molecules of this size.[6][7][8][9]

Experimental Protocol:

  • Selection of DFT Functional and Basis Set: Choose a DFT functional and basis set appropriate for conformational studies. The B3LYP functional, often paired with a dispersion correction (e.g., B3LYP-D3), is a widely used and generally reliable choice for organic molecules.[10][11] A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) is recommended for accurate geometries and energies.

  • Geometry Optimization: Perform a full geometry optimization for each of the selected low-energy conformers from the MM search. This will refine the molecular structures to the nearest local minimum on the DFT potential energy surface.

  • Frequency Calculations: Conduct frequency calculations for each optimized geometry. This serves two purposes:

    • To verify that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

    • To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory.[10][11]

Rationale for Method Selection:

DFT methods provide a more accurate description of the electronic structure compared to molecular mechanics, which is crucial for correctly describing subtle electronic effects that can influence conformational preferences.[9] The inclusion of dispersion corrections is important for capturing weak intramolecular interactions.[10][11] Frequency calculations are essential for characterizing the stationary points on the potential energy surface and for obtaining accurate thermochemical data.

Workflow for Quantum Mechanics Refinement

G cluster_1 Step 2: Quantum Mechanics InputConformers Low-Energy Conformers (from MM) SelectMethod Select DFT Functional and Basis Set (e.g., B3LYP-D3/6-31G(d,p)) InputConformers->SelectMethod GeomOpt Geometry Optimization SelectMethod->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc VerifyMinima Verify True Minima (No Imaginary Frequencies) FreqCalc->VerifyMinima FinalEnergies Calculate Final Relative Energies (with ZPVE corrections) VerifyMinima->FinalEnergies RankedConformers Ranked Conformers FinalEnergies->RankedConformers

Caption: Quantum mechanics refinement of conformer geometries and energies.

Analysis of Conformational Features

The final set of optimized conformers should be analyzed to understand the key structural features and the energetic factors that govern their relative stabilities.

Dihedral Angle Analysis

The primary determinants of the overall shape of N,N',N'-triethylpropane-1,3-diamine are the dihedral angles along the C-C-C-N and C-C-N-C backbones. A table summarizing these key dihedral angles for the most stable conformers should be constructed.

Table 1: Key Dihedral Angles (in degrees) for the Lowest Energy Conformers of N,N',N'-triethylpropane-1,3-diamine (Hypothetical Data)

ConformerN-C1-C2-C3C1-C2-C3-N'C2-C3-N'-C(ethyl)Relative Energy (kcal/mol)
1-178.5179.265.40.00
262.1175.8-177.90.85
3-65.3-63.970.11.23
4179.860.5178.51.56
Intramolecular Interactions

While N,N',N'-triethylpropane-1,3-diamine in its neutral state lacks the N-H bonds necessary for classical intramolecular hydrogen bonding, other weak interactions can play a significant role in stabilizing certain conformations.[12] These include:

  • van der Waals interactions: Attractive or repulsive forces between non-bonded atoms. In a folded conformation, dispersion forces between the ethyl groups or between an ethyl group and the propyl chain can contribute to stability.

  • Dipole-dipole interactions: The C-N bonds possess a dipole moment, and the relative orientation of these dipoles will influence the conformational energy.

  • Intramolecular Hydrogen Bonding in the Protonated State: If the molecule is protonated, a strong intramolecular N-H+...N hydrogen bond can form, significantly restricting conformational freedom and favoring a cyclic or pseudo-cyclic structure.[12][13][14][15] The stability conferred by such a bond can be substantial.[12]

Molecular Dynamics Simulations: Exploring Conformational Dynamics

While the static picture provided by conformational searches is valuable, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule at a given temperature.[16][17][18][19][20]

Experimental Protocol:

  • System Setup: Solvate a low-energy conformer of N,N',N'-triethylpropane-1,3-diamine in a box of an appropriate solvent (e.g., water or a non-polar solvent depending on the application).

  • Equilibration: Perform an equilibration simulation to allow the system to reach thermal equilibrium at the desired temperature and pressure.

  • Production Run: Run a production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational transitions.

  • Trajectory Analysis: Analyze the MD trajectory to identify the most populated conformational states, the time scales of transitions between them, and to calculate properties such as radial distribution functions and dihedral angle distributions.

MD simulations can reveal whether the molecule is locked in a single conformation or if it readily interconverts between several low-energy states, providing a more complete understanding of its behavior in a condensed phase.[20]

Conclusion

The theoretical study of the conformation of N,N',N'-triethylpropane-1,3-diamine requires a systematic and multi-faceted computational approach. By combining efficient conformational searching with accurate quantum mechanical calculations, it is possible to elucidate the key low-energy structures and the factors governing their relative stabilities. Further investigation using molecular dynamics simulations can provide a dynamic picture of the conformational landscape. The insights gained from such studies are crucial for understanding and predicting the properties and behavior of this flexible and versatile molecule in various chemical and biological contexts.

References

  • A Molecular Mechanics Force Field for Conformational Analysis of Aliphatic Acyclic Amines. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Model Compounds and Reference Data Selected for Force Field Parameterization a Conformational. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Proton-Bridge Motions in Amine Conjugate Acid Ions Having Intramolecular Hydrogen Bonds to Hydroxyl and Amine Groups. (2013, February 13). Figshare. Retrieved March 15, 2026, from [Link]

  • Tombari, E., Ferrari, C., Salvetti, G., & Johari, G. P. (1999). Thermodynamics and dielectric relaxation during the polymerization of a flexible diamine–diepoxide mixture and its glassy-state relaxation. Physical Chemistry Chemical Physics, 1(18), 4347-4354.
  • Krueger, P. J., & Mettee, H. D. (1967). Intramolecular hydrogen bonds in ethylenediamines and otheraliphatic diamines. Canadian Journal of Chemistry, 45(1), 37-44.
  • Tombari, E., Ferrari, C., Salvetti, G., & Johari, G. P. (1999). Thermodynamics and dielectric relaxation during the polymerization of a flexible diamine–diepoxide mixture and its glassy-state relaxation. Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Aue, D. H., Webb, H. M., & Bowers, M. T. (1976). Gas-phase basicities of amines. Hydrogen bonding in proton-bound amine dimers and proton-induced cyclization of .alpha., .omega.-diamines. Journal of the American Chemical Society, 98(2), 311-317.
  • Lim, G. J. H., & Tantillo, D. J. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry, 87(10), 6446-6457.
  • Lim, G. J. H., & Tantillo, D. J. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Gkourmpis, T., & Kádár, R. (2022). On Molecular Dynamics and Charge Transport in a Flexible Epoxy Resin Network. MDPI. Retrieved March 15, 2026, from [Link]

  • Karas, L. J., Wu, J. I., & Johnson, E. R. (2020). Hydrogen bond design principles. NSF Public Access Repository. Retrieved March 15, 2026, from [Link]

  • Hickman, B. C., et al. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Peltonen, J., et al. (2021). Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity. ACS Omega, 6(44), 29497-29510.
  • Peltonen, J., et al. (2021). Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Molecular dynamics simulation of a flexible polymer network in a liquid crystalline solvent; Dynamical properties. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Role of alkyl chain linker in the conformational preferences of N′-phenylalkylsquaramates and bis-N,N -diphenylalkylsquaramides. (n.d.). Indian Academy of Sciences. Retrieved March 15, 2026, from [Link]

  • Shuaibi, S. S., et al. (2024). Design of Amine-Functionalized Materials for Direct Air Capture Using Integrated High-Throughput Calculations and Machine Learning. arXiv. Retrieved March 15, 2026, from [Link]

  • Davis, A. V., & Raymond, K. N. (2008). Encapsulation of Protonated Diamines in a Water-Soluble, Chiral, Supramolecular Assembly Allows for Measurement of Hydrogen-Bond Breaking Followed by Nitrogen Inversion/Rotation(1). Journal of the American Chemical Society, 130(19), 6227-6237.
  • Lanza, C., et al. (2014). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Varma, C. K. (2001). MOLECULAR MECHANICAL FORCE FIELDS. Retrieved March 15, 2026, from [Link]

  • Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. (2023). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Evangelisti, L., et al. (2021). Conformational preferences of diallylamine: A rotational spectroscopic and theoretical study. AIP Publishing. Retrieved March 15, 2026, from [Link]

  • Li, Y., et al. (2025). Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Role of alkyl chain linker in the conformational preferences of N′-phenylalkylsquaramates and bis-N,N′-diphenylalkylsquaramides. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Khan, I. U., et al. (2012). Diazidobis(propane-1,3-diamine)copper(II). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • 1,3-Propanediamine (CAS 109-76-2). (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]

  • Evangelisti, L., et al. (2021). Conformational preferences of diallylamine: A rotational spectroscopic and theoretical study. The Journal of Chemical Physics, 154(16), 164303.
  • Jess, I., et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. Retrieved March 15, 2026, from [Link]

  • The conformational preferences of N-alkylpyrrole mono- and di-esters: an infrared and nuclear magnetic resonance study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 15, 2026, from [Link]

  • The molecular conformations of the studied molecules in the solid state. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 1,3-Propanediamine. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • 1,3-Diaminopropane. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • 1,3-Propanediamine, N,N,N',N'-tetramethyl-. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]

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Foundational

Research Area 1: Targeted Oncology via Dual Polyamine Blockade Therapy (PBT)

Executive Summary Polyamines (putrescine, spermidine, and spermine) are ubiquitous, positively charged aliphatic amines that govern critical cellular functions, including chromatin remodeling, gene transcription, and aut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Polyamines (putrescine, spermidine, and spermine) are ubiquitous, positively charged aliphatic amines that govern critical cellular functions, including chromatin remodeling, gene transcription, and autophagic flux. While essential for homeostasis, polyamine dysregulation is a primary driver in oncology, neurodegeneration, and infectious disease pathogenesis. As a Senior Application Scientist, I have structured this technical guide to dissect three high-impact research vectors for novel polyamine derivatives. By mapping the mechanistic causality of these compounds and providing self-validating experimental frameworks, this whitepaper serves as a blueprint for next-generation drug development.

Mechanistic Causality & Rationale Tumor cells exhibit a profound reliance on elevated polyamine metabolism to sustain limitless proliferative capacity and evade immune surveillance[1]. Historically, therapeutic interventions focused on inhibiting ornithine decarboxylase (ODC)—the rate-limiting enzyme in polyamine biosynthesis—using the irreversible inhibitor 2-difluoromethylornithine (DFMO). However, clinical efficacy has been limited because cancer cells rapidly compensate by upregulating the Polyamine Transport System (PTS) to import exogenous polyamines from the tumor microenvironment[2].

The development of novel Polyamine Transport Inhibitors (PTIs), such as AMXT 1501 or lipophilic Trimer PTIs, has birthed "Polyamine Blockade Therapy" (PBT). By simultaneously blocking de novo biosynthesis (via DFMO) and extracellular uptake (via PTIs), PBT induces severe intracellular polyamine starvation. This dual blockade not only arrests the cell cycle but also fundamentally alters the tumor microenvironment, reducing immunosuppressive factors and significantly increasing tumor-specific IFN-γ expression to restore anti-tumor immunity[3].

PBT_Pathway ODC Ornithine Decarboxylase (ODC) PolyaminePool Intracellular Polyamine Pool ODC->PolyaminePool Biosynthesis DFMO DFMO (ODC Inhibitor) DFMO->ODC Irreversible Inhibition Apoptosis Tumor Starvation & Immune Activation DFMO->Apoptosis TumorGrowth Tumor Proliferation & Immune Evasion PolyaminePool->TumorGrowth Promotes PTS Polyamine Transport System (PTS) PTS->PolyaminePool Exogenous Uptake PTI Polyamine Transport Inhibitor (PTI) PTI->PTS Transport Blockade PTI->Apoptosis

Caption: Synergistic mechanism of Polyamine Blockade Therapy (PBT) via DFMO and PTIs.

Quantitative Benchmarks: Synergy of DFMO and PTIs

Treatment RegimenPrimary TargetIntracellular Polyamine ReductionTumor Growth InhibitionImmune Response Modulation
DFMO Monotherapy ODC (Biosynthesis)~30-40% (Compensatory uptake)Low to ModerateMinimal
PTI Monotherapy PTS (Transport)~10-20%LowMinimal
PBT (DFMO + PTI) ODC + PTS>85%High (Synergistic)Significant increase in IFN-γ[3]

Self-Validating Protocol: In Vitro Polyamine Blockade & Uptake Assay To validate the efficacy of a novel PTI candidate, researchers must utilize a radiometric uptake assay that accounts for compensatory transport mechanisms.

  • Cell Seeding & Pre-treatment: Seed murine cancer cells (e.g., CT26 or B16F10) in 24-well plates ( 5×104 cells/well). Incubate for 24h. Treat with 1 mM DFMO for 48h. Causality: DFMO pre-treatment depletes intracellular polyamines, forcing the maximal upregulation of the PTS, ensuring the assay measures transport under physiological stress[3].

  • Inhibitor Incubation: Wash cells with PBS. Add the novel PTI candidate at varying concentrations (0.1 µM - 10 µM) in serum-free media for 15 minutes at 37°C.

  • Radiolabeled Substrate Addition: Introduce 1 µM of [³H]-spermidine (specific activity ~15 Ci/mmol) to each well. Incubate for exactly 30 minutes to capture the linear phase of initial uptake velocity.

  • Termination & Lysis: Stop transport by washing rapidly three times with ice-cold PBS containing 1 mM unlabeled spermidine. Self-Validation: The unlabeled spermidine displaces non-specific surface-bound radioligands, ensuring only internalized [³H]-spermidine is measured. Lyse cells using 0.1% SDS in 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting. Normalize counts to total protein concentration (BCA assay). Calculate the IC₅₀.

Research Area 2: Neuroprotection & Autophagy Induction via Spermidine Derivatives

Mechanistic Causality & Rationale Spermidine is a potent, naturally occurring inducer of autophagy, a cellular quality-control mechanism critical for degrading toxic protein aggregates implicated in neurodegeneration (e.g., amyloid-beta in Alzheimer's disease, mutant ataxin-3 in Machado-Joseph disease)[4][5]. Mechanistically, spermidine acts as a competitive inhibitor of the acetyltransferase EP300. By preventing EP300 from acetylating histone H3, spermidine de-represses autophagy-related genes and promotes MAP1S-mediated autophagosome formation[6].

However, natural spermidine suffers from rapid catabolism and poor pharmacokinetic stability. The synthesis of novel spermidine derivatives (such as acyl spermidines or phenylethanoid conjugates like SPDD) aims to enhance blood-brain barrier (BBB) penetrance and selectively hyper-activate autophagic flux without triggering the apoptotic pathways sometimes associated with high-dose natural polyamines[6][7].

Autophagy_Pathway Spd Novel Spermidine Derivative EP300 EP300 (Acetyltransferase) Spd->EP300 Competitive Inhibition Histone Histone H3 Acetylation EP300->Histone Blocks AutophagyGenes Autophagy Gene Transcription Histone->AutophagyGenes De-repression MAP1S MAP1S Activation & LC3 Interaction AutophagyGenes->MAP1S Upregulates Clearance Clearance of Toxic Aggregates MAP1S->Clearance Autophagosome Maturation

Caption: Mechanism of spermidine derivative-induced autophagy via EP300 inhibition.

Self-Validating Protocol: Autophagic Flux Assessment in Neuronal Cell Models An increase in autophagosomes can indicate either enhanced autophagy induction or a blockade in downstream lysosomal degradation. To isolate true autophagic flux driven by spermidine derivatives, a tandem fluorescent reporter system is mandatory.

  • Transfection: Transfect SH-SY5Y neuroblastoma cells with an mRFP-GFP-LC3 tandem reporter plasmid. Allow 24h for stable expression.

  • Treatment: Treat cells with the novel spermidine derivative (e.g., 10-50 µM) for 24h.

  • Flux Validation Controls: Include a vehicle control, a positive flux control (Rapamycin, 1 µM), and a late-stage degradation block control (Chloroquine, 50 µM)[4].

  • Imaging & Analysis: Image via confocal microscopy.

    • Autophagosomes (neutral pH) appear yellow (GFP+ / mRFP+).

    • Autolysosomes (acidic pH) appear red (GFP fluorescence is quenched by the acidic lysosomal environment, while mRFP remains stable).

  • Interpretation: Self-Validation: A successful neuroprotective spermidine derivative will significantly increase the ratio of red puncta to yellow puncta compared to the vehicle. If the derivative only increases yellow puncta (mimicking the Chloroquine control), it is erroneously stalling degradation rather than promoting clearance.

Research Area 3: Overcoming Antimicrobial Resistance (AMR) with Polyamine-Conjugates

Mechanistic Causality & Rationale The proliferation of multidrug-resistant (MDR) Gram-negative bacteria requires the development of novel antibiotic potentiators. Because polyamines are polycationic at physiological pH, they naturally electrostatic-bind to the negatively charged bacterial outer membrane[8]. By synthetically conjugating polyamines with lipophilic capping groups (e.g., 1-naphthyl, 2-naphthyl, or indole-3-carboxamido groups), researchers create amphiphilic molecules that disrupt bacterial membranes and act as efflux pump inhibitors[9][10]. These polyamine conjugates act as "antibiotic enhancers," restoring the susceptibility of highly resistant pathogens (like Pseudomonas aeruginosa and MRSA) to legacy antibiotics such as doxycycline and erythromycin[9][10].

Quantitative Benchmarks: Antibiotic Potentiation by Polyamine Conjugates

Polyamine ConjugateTarget PathogenIntrinsic MIC (µM)Legacy Antibiotic PartnerFold-Enhancement of Antibiotic
Naphthyl-PA (19a) P. aeruginosa>100 (Weak alone)Doxycycline64-fold enhancement[9]
Naphthyl-PA (20c) E. coli>100 (Weak alone)Erythromycin>32-fold enhancement[9]
Indole-PA (13b) MRSA≤ 15 (Strong alone)None (Intrinsic activity)N/A (Direct membrane disruption)[10]

Self-Validating Protocol: Checkerboard Assay for Antibiotic Potentiation

  • Preparation: In a 96-well microtiter plate, serially dilute the legacy antibiotic (e.g., Doxycycline) horizontally across columns 1-10. Serially dilute the polyamine conjugate vertically down rows A-G.

  • Inoculation: Prepare a bacterial suspension (e.g., P. aeruginosa PAO1) matching a 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton broth. Add 50 µL of the inoculum to all wells to achieve a final concentration of ∼5×105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under aerobic conditions.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration well with no visible growth (confirmed via OD₆₀₀ measurement).

  • FICI Calculation & Interpretation: Calculate the Fractional Inhibitory Concentration Index (FICI) to mathematically validate synergy.

    • FICI=(MIC of Drug A aloneMIC of Drug A in combo​)+(MIC of Drug B aloneMIC of Drug B in combo​)

    • Self-Validation: An FICI ≤ 0.5 definitively indicates true synergy (potentiation); 0.5 < FICI ≤ 4 indicates additivity or indifference; FICI > 4 indicates antagonism. Compounds failing to achieve FICI ≤ 0.5 should be structurally optimized for better lipophilic balance.

Sources

Protocols & Analytical Methods

Method

Application of N,N,N'-Triethylpropane-1,3-diamine in the Synthesis of Self-Immolative Linkers for Polymeric Prodrugs

Executive Summary In the landscape of modern pharmacokinetics, extending the half-life of peptide and protein therapeutics without permanently compromising their receptor-binding affinity is a critical challenge. Polymer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacokinetics, extending the half-life of peptide and protein therapeutics without permanently compromising their receptor-binding affinity is a critical challenge. Polymeric prodrugs—specifically those utilizing transient, auto-cleavable PEGylation—have emerged as a gold standard. At the heart of this technology lies N,N,N'-triethylpropane-1,3-diamine (CAS: 22268-51-5) , a highly specialized bifunctional building block used to synthesize self-immolative linkers.

This application note details the mechanistic rationale, synthetic workflow, and validation protocols for utilizing N,N,N'-triethylpropane-1,3-diamine to engineer tunable, slow-release polymeric prodrugs capable of once-weekly dosing profiles.

Mechanistic Principles: The "Auto-Cleavage" Engine

The design of a transient polymeric prodrug requires a linker that is stable during storage (formulated at low pH) but undergoes predictable, spontaneous cleavage under physiological conditions (pH 7.4, 37°C) [1]. N,N,N'-triethylpropane-1,3-diamine is uniquely suited for this due to its asymmetric amine functionality:

  • The Conjugation Site (Secondary Amine): The N'-ethyl group provides a reactive secondary amine that forms a stable carbamate or amide bond with the therapeutic payload.

  • The Intramolecular Catalyst (Tertiary Amine): The N,N-diethyl group acts as an internal nucleophile. At pH 7.4, a specific fraction of this tertiary amine becomes unprotonated. The free lone pair attacks the adjacent carbamate carbonyl, triggering a cascade that cleaves the linker and releases the fully active, unmodified drug [2].

Causality Behind Experimental Choices: Why this specific diamine?

The choice of a 1,3-propane spacer and ethyl substituents is not arbitrary; it is a precise kinetic tuning mechanism.

  • Ring Size Thermodynamics: Upon intramolecular attack, the 1,3-propane chain forces the formation of a 6-membered cyclic urea (1,3-diethyltetrahydropyrimidin-2-one). This 6-membered transition state forms much slower than the 5-membered ring generated by a 1,2-ethane spacer.

  • Steric Hindrance: The bulky ethyl groups on the tertiary amine further impede the nucleophilic attack compared to methyl substituents. Together, these structural features decelerate the auto-hydrolysis rate, extending the prodrug's half-life from mere hours to over a week—a necessity for long-acting therapeutics like once-weekly human growth hormone (hGH) [1].

Mechanism A 1. Intact Polymeric Prodrug (Stable at pH < 5) B 2. Physiological pH (7.4) Unprotonation of Tertiary Amine A->B C 3. Intramolecular Attack (6-Membered Transition State) B->C D 4. Cyclization & Cleavage (Cyclic Urea Formation) C->D E 5. Free Active Drug + Inert Polymer-Linker Byproduct D->E

Figure 1: Auto-cleavage mechanism driven by the tertiary amine of the 1,3-diamine linker.

Application Workflow: Synthesis of a Tunable Polymeric Prodrug

The integration of N,N,N'-triethylpropane-1,3-diamine into a prodrug involves a multi-step bioconjugation strategy. The drug is first activated, followed by the conjugation of the diamine linker, and finally, the attachment of the shielding polymer (e.g., mPEG).

Workflow A Step 1: Drug Activation (p-Nitrophenyl Chloroformate) B Step 2: Linker Conjugation (N,N,N'-triethylpropane-1,3-diamine) A->B C Step 3: Polymer Attachment (PEGylation via orthogonal site) B->C D Step 4: Purification (RP-HPLC & Lyophilization) C->D

Figure 2: Step-by-step synthetic workflow for generating a diamine-linked polymeric prodrug.

Experimental Protocols

The following protocols outline the synthesis of a self-validating prodrug system. Every step includes analytical checkpoints to ensure the integrity of the transient linkage.

Protocol 1: Synthesis of the Activated Drug-Linker Intermediate

Objective: Attach the diamine linker to a model peptide via a transient carbamate bond.

  • Drug Activation: Dissolve the model peptide (containing a free reactive hydroxyl or amine, 1.0 eq) in anhydrous THF/DMF (1:1 v/v). Add p-nitrophenyl chloroformate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 60 minutes at room temperature (RT) to yield the activated p-nitrophenyl carbonate intermediate.

  • Linker Conjugation: To the reaction mixture, add N,N,N'-triethylpropane-1,3-diamine (2.0 eq). The secondary N'-ethyl amine will nucleophilically displace the p-nitrophenol leaving group.

  • Reaction Monitoring: Stir for an additional 30 minutes. Monitor the disappearance of the activated intermediate via LC-MS.

  • Purification: Quench the reaction with 1% acetic acid to protonate the tertiary amine (halting premature auto-cleavage). Purify the intermediate via Preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the collected fractions.

Protocol 2: PEGylation of the Linker-Drug Complex

Objective: Shield the drug by attaching a high-molecular-weight polymer.

  • Conjugation: Dissolve the purified Drug-Linker intermediate in a slightly acidic buffer (pH 5.5) to keep the tertiary amine protonated and inactive.

  • Add an activated mPEG-NHS ester (e.g., 40 kDa) designed to react with an orthogonal functional group engineered onto the linker backbone.

  • Purification: Isolate the fully PEGylated prodrug using size-exclusion chromatography (SEC) to remove unreacted PEG and free peptide.

Protocol 3: In Vitro Release Kinetics Assay

Objective: Validate the self-immolative properties and determine the release half-life.

  • Incubation: Dissolve the purified PEGylated prodrug (2.5 mg/mL) in a physiological hydrolysis buffer (60 mM sodium phosphate, 3 mM EDTA, 0.05% Tween-20, pH 7.4).

  • Thermal Control: Incubate the solution in a thermomixer at exactly 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at predetermined time points (0, 24, 48, 72, 96, and 168 hours). Immediately quench each aliquot by adding 25 µL of 1 M acetic acid to drop the pH and arrest hydrolysis.

  • Quantification: Analyze the aliquots via UPLC-UV/MS. Quantify the area under the curve (AUC) of the released free drug relative to a totally hydrolyzed control (achieved by treating an aliquot with 5 N NaOH for 20 minutes) [1].

Data Presentation: Release Kinetics Comparison

The structural nuances of the diamine dictate the pharmacokinetics of the prodrug. By altering the carbon spacer length and the alkyl substituents, researchers can predictably dial in the desired release half-life.

Table 1: Effect of Diamine Linker Structure on Prodrug Release Half-Life (pH 7.4, 37°C)

Diamine Linker CoreSpacer LengthAmine SubstituentsTransition State Ring SizeIn Vitro Half-Life ( t1/2​ )Clinical Application Suitability
N,N,N'-trimethylethane-1,2-diamine2 carbonsMethyl5-membered~ 2 - 4 hoursDaily dosing
N,N,N'-triethylethane-1,2-diamine2 carbonsEthyl5-membered~ 12 - 24 hoursEvery-other-day dosing
N,N,N'-trimethylpropane-1,3-diamine3 carbonsMethyl6-membered~ 3 - 5 daysTwice-weekly dosing
N,N,N'-triethylpropane-1,3-diamine 3 carbons Ethyl 6-membered ~ 7 - 10 days Once-weekly dosing

Data synthesized from established structure-activity relationships in self-immolative polymeric prodrug development [1][3].

References

  • Ascendis Pharma A/S. (2009). PEGYLATED RECOMBINANT HUMAN GROWTH HORMONE COMPOUNDS. European Patent EP2279007B1.
  • Ascendis Pharma A/S. (2005). Polymeric prodrug with a self-immolative linker. World Intellectual Property Organization Patent WO2005099768A2.
  • Gao, W., et al. (2021). Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles. Journal of the American Chemical Society. Available at:[Link]

Application

3-(diethylamino)propylamine as a catalyst in condensation reactions

Title: Application Note: 3-(Diethylamino)propylamine (DEAPA) as a Bifunctional Catalyst in Condensation Reactions Executive Summary 3-(Diethylamino)propylamine (DEAPA) is a highly versatile, bifunctional aliphatic diamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 3-(Diethylamino)propylamine (DEAPA) as a Bifunctional Catalyst in Condensation Reactions

Executive Summary

3-(Diethylamino)propylamine (DEAPA) is a highly versatile, bifunctional aliphatic diamine. Featuring both a reactive primary amine and a sterically shielded tertiary amine, it is uniquely suited for advanced catalytic applications in organic synthesis. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing DEAPA as a base catalyst in condensation reactions, specifically focusing on its heterogeneous immobilization for the Knoevenagel condensation.

Mechanistic Insights and Causality (E-E-A-T)

The efficacy of DEAPA in catalytic systems stems from its dual-functional topology ()[1]. As a Senior Application Scientist, understanding the distinct roles of these two nitrogen centers is critical for designing robust reaction workflows:

  • The Primary Amine (The Anchor): The unhindered primary amine terminal is highly nucleophilic. In the context of heterogeneous catalysis, this allows DEAPA to be covalently grafted onto solid supports, such as commercial polyacrylonitrile (PAN) fibers ()[2]. The primary amine attacks the nitrile groups on the PAN polymer backbone, forming stable amidine/amide linkages. This covalent anchoring prevents catalyst leaching, a common failure point in scale-up chemistry.

  • The Tertiary Amine (The Catalytic Center): Once immobilized, the diethyl-substituted tertiary amine remains pendant and active ()[2]. Because the lone pair on the nitrogen is sterically shielded by the two ethyl groups, its nucleophilicity is suppressed, preventing unwanted side reactions (such as irreversible binding to electrophiles). However, its strong basicity is preserved, allowing it to act as an efficient proton shuttle ()[3].

In the Knoevenagel condensation, the pendant tertiary amine abstracts a proton from an active methylene compound (e.g., malononitrile). The resulting enolate subsequently attacks the carbonyl carbon of an aldehyde. Following dehydration, the α,β-unsaturated product is released, and the tertiary amine is regenerated ()[2].

G A Aldehyde / Ketone (Electrophile) E C-C Bond Formation (Aldol-type Adduct) A->E Carbonyl Addition B Active Methylene (Proton Donor) D Enolate Intermediate (Nucleophile) B->D Deprotonation by DEAPA C DEAPA Catalyst (Tertiary Amine Base) C->D Proton Abstraction D->E Nucleophilic Attack F Dehydration Step (-H2O) E->F Base-assisted F->C Catalyst Regeneration G α,β-Unsaturated Carbonyl Product F->G Product Release

Figure 1: Catalytic cycle of DEAPA-mediated Knoevenagel condensation.

Quantitative Data Presentation

Immobilizing DEAPA onto PAN fibers (yielding DEAPA-PANF) provides a heterogeneous catalyst that matches or exceeds the performance of traditional homogeneous bases, with the crucial added benefit of recyclability ()[2]. The table below summarizes the catalytic efficiency of DEAPA-PANF in the condensation of benzaldehyde and malononitrile compared to standard catalysts.

Catalyst SystemSolventReaction Time (min)Yield (%)Recyclability
Homogeneous PiperidineEthanol4588None
Homogeneous DEAPAEthanol4091None
DEAPA-PANF (Heterogeneous) Water 30 96 >10 Cycles
DEAPA-PANF (Heterogeneous) Ethanol 20 98 >10 Cycles

Data synthesized from comparative condensation studies utilizing tertiary-amine functionalized fibers ()[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the success of each step before proceeding, ensuring high trustworthiness and reproducibility in the final results.

Protocol A: Preparation of DEAPA-Functionalized PAN Fiber (DEAPA-PANF)

Causality of Experimental Design: Water is used as a co-solvent for the amination process because it swells the PAN fiber, increasing the surface area and allowing DEAPA to penetrate the polymer matrix for uniform functionalization ()[2].

  • Reagent Preparation: Cut 1.0 g of commercial polyacrylonitrile (PAN) fiber into small pieces (approx. 5 mm in length). Wash sequentially with deionized water and ethanol to remove industrial surface finishes.

  • Amination Reaction: In a 100 mL round-bottom flask, combine the washed PAN fiber, 15 mL of DEAPA, and 10 mL of deionized water.

  • Heating: Attach a reflux condenser and heat the mixture to 100°C under continuous magnetic stirring for 12 hours.

  • Isolation: Cool the mixture to room temperature. Filter the functionalized fibers and wash extensively with deionized water until the washings are pH neutral. Causality: This ensures all physically adsorbed (unreacted) DEAPA is removed, preventing false positives in homogeneous catalysis.

  • Drying: Dry the fibers in a vacuum oven at 60°C for 24 hours.

  • Self-Validation Checkpoint (FTIR): Analyze the dried fiber via FTIR. The successful covalent grafting of DEAPA is confirmed by a significant decrease in the sharp nitrile (-CN) stretching band at 2240 cm⁻¹ and the appearance of broad bands around 3300 cm⁻¹ (N-H stretching) and 1650 cm⁻¹ (C=O/C=N stretching of the formed amide/amidine) ()[2].

Protocol B: DEAPA-PANF Catalyzed Knoevenagel Condensation

Causality of Experimental Design: Ethanol or water is selected as the solvent. Protic solvents stabilize the zwitterionic transition states during the condensation via hydrogen bonding, significantly accelerating the reaction rate ()[3].

  • Reaction Setup: In a 25 mL reaction vial, dissolve 1.0 mmol of benzaldehyde and 1.0 mmol of malononitrile in 5.0 mL of ethanol.

  • Catalyst Addition: Add 50 mg of the DEAPA-PANF catalyst prepared in Protocol A.

  • Condensation: Stir the mixture at room temperature (25°C).

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 4:1). The reaction is deemed complete when the UV-active spot corresponding to benzaldehyde completely disappears (typically 20-30 minutes).

  • Catalyst Recovery: Remove the DEAPA-PANF catalyst from the mixture using simple vacuum filtration. Wash the recovered fiber with ethanol and dry it for immediate use in the next cycle ()[2].

  • Product Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via recrystallization from hot ethanol to yield the pure α,β-unsaturated dinitrile.

Workflow S1 Step 1: Amination PAN Fiber + DEAPA S2 Step 2: Validation FTIR (-CN disappearance) S1->S2 S3 Step 3: Condensation Aldehyde + Methylene S2->S3 S4 Step 4: QC Check TLC Monitoring S3->S4 S5 Step 5: Recovery Simple Filtration S4->S5 S6 Step 6: Recycling Up to 10 Cycles S5->S6 S6->S3 Re-use Catalyst

Figure 2: Experimental workflow for catalyst preparation and self-validating condensation protocol.

References

  • Li, G., Xiao, J., & Zhang, W. (2011). Knoevenagel condensation catalyzed by a tertiary-amine functionalized polyacrylonitrile fiber. Green Chemistry, 13(7), 1828-1836. URL:[Link]

  • Konuray, A. O., et al. (2021). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. Macromolecules. URL:[Link]

Sources

Method

Application Note: The Role of N,N',N'-triethylpropane-1,3-diamine in the Formation of Metal Complexes

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, thermodynamic properties, and experimental protocols for highly substituted polyamine ligands....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, thermodynamic properties, and experimental protocols for highly substituted polyamine ligands.

Introduction & Scope

In coordination chemistry and metallodrug design, the rational selection of ligands dictates the ultimate utility of the metal complex. N,N',N'-triethylpropane-1,3-diamine (TEPDA) is an unsymmetrically substituted aliphatic polyamine that serves as a highly specialized bidentate ligand[1]. While its 1,3-propanediamine backbone is primed to form stable six-membered chelate rings with transition metals, its defining characteristic is the severe steric bulk imparted by the three ethyl groups.

This Application Note explores how TEPDA acts as a structural director in metal complex formation. By analyzing the interplay between electronic donation and steric repulsion, we provide actionable insights and self-validating protocols for synthesizing and characterizing these sterically hindered complexes[2].

Mechanistic Insights: Sterics vs. Electronics

When designing transition metal complexes (e.g., Cu²⁺, Ni²⁺, Zn²⁺), researchers must balance the electronic benefits of a ligand against its spatial requirements. TEPDA provides a masterclass in this dichotomy:

  • Electronic Contribution (+I Effect): The ethyl groups on TEPDA exert a positive inductive effect (+I), increasing the electron density on the nitrogen donor atoms. This enhances the σ -donating ability of the ligand, theoretically promoting stronger metal-ligand bonds.

  • Steric Hindrance & Coordination Number: The N,N-diethyl terminus and the N-ethyl terminus create massive spatial occupation around the metal center. Unlike unsubstituted 1,3-propanediamine, which readily forms octahedral complexes, TEPDA forces the metal into lower coordination numbers (typically 4 or 5). The steric clash physically blocks the approach of additional bulky ligands or solvent molecules.

  • Geometrical Distortion: In Cu(II) complexes, the Jahn-Teller effect naturally distorts the geometry. The addition of TEPDA exacerbates this, pushing the complex from a standard square planar geometry toward a highly distorted tetrahedral geometry to minimize intraligand repulsion. This distortion predictably shifts the d-d transition to lower energies (longer wavelengths)[2].

Applications in Drug Development & Catalysis
  • Lipophilicity in Metallodrugs: The triethyl substitution significantly increases the lipophilicity (LogP) of the resulting complex. In drug development, this enhances cellular membrane permeability. TEPDA-based complexes are often explored as atypical DNA-binding agents; their bulk prevents standard minor-groove intercalation, redirecting them to major-groove binding or alternative cytotoxic pathways[1][3].

  • Catalytic Activity: The forced lower coordination number leaves "open" or highly labile coordination sites. TEPDA-Copper complexes exhibit enhanced catalytic turnover frequencies (TOF) in oxidation reactions because substrates can easily access the metal center without needing to displace a strongly bound ligand[2].

Data Presentation: Comparative Ligand Field Effects

To quantitatively illustrate the impact of N-alkylation, the following table summarizes the physicochemical properties of Cu(II) complexes formed with various 1,3-propanediamine derivatives.

LigandSubstitution PatternLog K₁ (Cu²⁺) λmax​ (d-d, nm)Typical Geometry
1,3-Propanediamine (pn) Unsubstituted9.8610Octahedral / Tetragonal
N,N-Diethyl-1,3-propanediamine Asymmetric (Diethyl)8.5640Distorted Square Planar
TEPDA Asymmetric (Triethyl) 7.2 675 Highly Distorted / Tetrahedral

Note: The decreasing Log K₁ highlights the thermodynamic penalty of steric bulk, while the red-shifted λmax​ confirms the weakening of the overall ligand field due to extreme geometrical distortion.

Experimental Protocol: Synthesis of[Cu(TEPDA)Cl₂]

This protocol is designed as a self-validating system; the visual cues during synthesis directly correlate with the successful induction of the distorted geometry.

Materials Required:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O), >99% purity.

  • N,N',N'-triethylpropane-1,3-diamine (TEPDA), >98% purity.

  • Absolute ethanol (anhydrous).

  • Diethyl ether (anhydrous).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol (170 mg) of CuCl₂·2H₂O in 10 mL of anhydrous ethanol in a 50 mL round-bottom flask. Stir at room temperature until fully dissolved, yielding a clear green solution.

  • Ligand Addition: Dilute 1.0 mmol of TEPDA in 5 mL of ethanol. Add this solution dropwise to the stirring copper solution over 15 minutes.

    • Causality: Dropwise addition prevents the formation of kinetically trapped polymeric species and ensures a strict 1:1 stoichiometric binding environment.

  • Complexation: Upon addition, the solution will undergo a distinct color change from green to deep purple/blue.

    • Causality: This color shift indicates the formation of the[Cu(TEPDA)Cl₂] complex and the immediate red-shift in the d-d transition band due to steric distortion. Stir for an additional 2 hours at 40°C to ensure thermodynamic equilibrium.

  • Crystallization (Vapor Diffusion): Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble hydroxo-bridged impurities. Transfer the filtrate to a small glass vial. Place this vial inside a larger jar containing 20 mL of anhydrous diethyl ether. Seal the jar tightly.

    • Causality: Slow vapor diffusion of the non-polar ether into the ethanol solution gradually lowers the dielectric constant of the medium, promoting the slow growth of X-ray quality single crystals without trapping solvent molecules.

  • Characterization & Validation:

    • UV-Vis Spectroscopy: Record the spectrum in ethanol. A broad peak around 675 nm validates the distorted tetrahedral geometry.

    • FTIR Spectroscopy: Confirm the presence of the secondary amine N-H stretch (~3200 cm⁻¹) and the shift in C-N stretching frequencies compared to the free ligand.

Visualization: Mechanistic Pathway of TEPDA Complexation

TEPDA_Complexation cluster_0 Ligand & Metal Precursors M Metal Ion (e.g., Cu²⁺) Complex [M(TEPDA)X₂] Complex (1:1 Stoichiometry) M->Complex Chelation L TEPDA Ligand (Bulky Triethyl Groups) L->Complex Coordination Steric Steric Repulsion (Intraligand Clash) Complex->Steric Induces Electronic Electronic Donation (+I Effect from Alkyls) Complex->Electronic Enhances Geom Distorted Geometry (Tetrahedral Shift) Steric->Geom Forces Kinetics Open Coordination Sites (High Catalytic Activity) Steric->Kinetics Prevents 6-Coordination Electronic->Geom Modulates Ligand Field

Mechanistic pathway illustrating how TEPDA's steric bulk dictates metal complex geometry and activity.

References

  • Title: N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N,N,N'-triethylpropane-1,3-diamine - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI Source: mdpi.com URL: [Link]

Sources

Application

Application Note: Employing Substituted Diamines as Building Blocks for Pharmaceuticals

Executive Overview Substituted diamines—specifically vicinal (1,2-diamines) and cyclic variants like piperazines—are privileged structural motifs in modern medicinal chemistry[1]. Their dual nitrogen atoms serve as versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Substituted diamines—specifically vicinal (1,2-diamines) and cyclic variants like piperazines—are privileged structural motifs in modern medicinal chemistry[1]. Their dual nitrogen atoms serve as versatile synthetic handles, allowing medicinal chemists to systematically fine-tune steric profiles, electronic distribution, aqueous solubility, and lipophilicity[2]. From the stereospecific DNA-binding mechanism of the anticancer agent Oxaliplatin to the kinase inhibition of Imatinib, diamine building blocks are foundational to the efficacy of numerous FDA-approved therapeutics[1][3].

This application note provides an in-depth mechanistic guide to the synthesis, functionalization, and integration of substituted diamines into drug discovery workflows, emphasizing scalable, self-validating protocols.

The Privileged Nature of Diamine Scaffolds

Piperazines and Conformational Restriction

Piperazine is widely regarded as a privileged scaffold due to its structural simplicity combined with high chemical adaptability[2]. The secondary amine groups allow precise modulation of protonation states, directly impacting a drug candidate's membrane permeability and pharmacokinetic behavior[2].

In advanced lead optimization, the introduction of bridged piperazines has proven exceptionally successful. Bridging constrains the conformational variability of the piperazine ring with only a minimal increase in molecular weight[4]. Counterintuitively, this structural rigidification often reduces the compound's overall lipophilicity (LogP), a highly desirable trait when optimizing for oral bioavailability and reducing off-target toxicity[4].

Vicinal (1,2-Diamines) and Stereospecificity

Chiral 1,2-diamines possess a rigid, often C2-symmetric backbone that makes them exceptional pharmacophores and chiral auxiliaries[3]. A prime example is (1R,2R)-1,2-diaminocyclohexane (DACH), the critical ligand in Oxaliplatin. The specific stereochemistry of the DACH ligand dictates the geometry of the resulting platinum complex, enabling the stereospecific formation of cytotoxic intra-strand crosslinks with nuclear DNA guanine residues, ultimately triggering apoptosis in cancer cells[1][3].

Diamine-Driven Lead Optimization Workflow

The following workflow illustrates how diamine building blocks are integrated into iterative drug discovery cycles, moving from parallel library synthesis to advanced scaffold morphing.

G A Substituted Diamine Building Blocks B Parallel Library Synthesis A->B Diversification C Physicochemical Profiling (pKa, LogP, Permeability) B->C SAR Analysis D In Vitro Biological Screening C->D Hit Identification E Lead Optimization (Bridging & Stereocontrol) D->E Scaffold Morphing E->A Iterative Design

Iterative drug discovery cycle utilizing substituted diamine scaffolds for lead optimization.

Strategic Methodologies & Mechanistic Causality

The Challenge of Symmetrical Diamine Desymmetrization

A persistent bottleneck in utilizing symmetrical diamines (e.g., piperazine, ethylenediamine) is achieving selective mono-protection. Because the two amino moieties are chemically identical and electronically isolated enough that the protection of one does not significantly deactivate the other, standard batch reactions with Boc-anhydride (Boc₂O) inevitably yield a statistical mixture of unprotected, mono-protected, and di-protected species[5].

The Flow Chemistry Solution: Transitioning this reaction to a continuous-flow microreactor resolves the mixing kinetic limitations of batch reactors. By ensuring instantaneous, homogenous mixing and strictly controlling the stoichiometry to 0.8 equivalents of Boc₂O, the local concentration gradients that cause over-reaction are eliminated, maximizing the yield of the mono-protected building block[5].

Asymmetric Synthesis of Chiral 1,2-Diamines

While classical resolution of racemic diamines (e.g., via tartaric acid salts) remains an industrial standard, modern catalytic approaches offer broader substrate scope. Recent advancements utilize an umpolung allylation strategy. Instead of treating imines as electrophiles, the imine is converted into a nucleophilic 2-azaallyl anion under basic conditions. This inversion of polarity, catalyzed by low-loading Iridium complexes, allows for the highly enantioselective construction of homoallylic 1,2-diamines (up to 99% ee)[6].

Self-Validating Experimental Protocols

Protocol A: Continuous-Flow Mono-Boc Protection of Piperazine

Objective: Synthesize mono-Boc-piperazine while suppressing di-Boc formation. Causality Check: Methanol is selected as the solvent because apolar solvents (like dichloromethane) cause the mono-protected product to precipitate, which would catastrophically clog the microreactor channels[5].

Step-by-Step Methodology:

  • System Priming: Flush a standard glass microreactor system (internal volume ~1 mL) with anhydrous methanol at a flow rate of 0.5 mL/min.

  • Reagent Preparation:

    • Stream A: Prepare a 1.0 M solution of piperazine in methanol.

    • Stream B: Prepare a 0.8 M solution of di-tert-butyl dicarbonate (Boc₂O) in methanol. (Causality: Using 0.8 eq starves the reaction, statistically favoring mono-acylation[5]).

  • Continuous Flow Reaction: Pump Stream A and Stream B at equal flow rates (e.g., 0.25 mL/min each) into a T-mixer connected to the microreactor maintained at 25 °C.

  • Quenching & Collection: Collect the reactor effluent in a flask containing a mild aqueous acid (pH 6.5) to quench unreacted Boc₂O.

  • Self-Validation (IPC): Analyze the crude effluent via LC-MS.

    • Pass Criteria: A dominant peak at m/z 187.1 [M+H]+ (mono-Boc) and a minor peak at m/z 287.2 [M+H]+ (di-Boc). A ratio of >4:1 validates the flow parameters.

  • Purification: Remove methanol in vacuo, partition between water and ethyl acetate. The unreacted piperazine remains in the aqueous layer, while the mono-Boc product is extracted into the organic layer.

Protocol B: Stereoselective Resolution of (±)-1,2-Diaminocyclohexane (DACH)

Objective: Isolate (1R,2R)-DACH for use as a chiral ligand or pharmacophore precursor. Causality Check: L-(+)-tartaric acid is used because it forms diastereomeric salts with the racemic diamine that exhibit drastically different solubility profiles in water, allowing for selective crystallization[1][3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 eq of (±)-trans-1,2-diaminocyclohexane in distilled water. Slowly add 1.0 eq of L-(+)-tartaric acid under continuous stirring.

  • Crystallization: Heat the mixture to 90 °C until complete dissolution occurs. Allow the solution to cool to 5 °C at a controlled rate of 10 °C/hour. (Causality: Slow cooling promotes the growth of large, pure crystals of the (1R,2R)-DACH tartrate salt, preventing occlusion of the (1S,2S) enantiomer).

  • Filtration & Washing: Filter the precipitated crystals and wash with ice-cold water followed by cold methanol.

  • Free-Basing: Suspend the crystals in water and add 50% NaOH solution until pH > 12. Extract the liberated free amine with dichloromethane (3 x 50 mL).

  • Self-Validation (Chiral GC): Derivatize a 1 mg sample with trifluoroacetic anhydride and analyze via Chiral Gas Chromatography.

    • Pass Criteria: Enantiomeric excess (ee) must be >99% . If ee is <99% , recrystallize the tartrate salt from water before proceeding.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the efficiency metrics of various diamine synthesis and functionalization strategies discussed in recent literature.

Synthetic StrategyTarget MotifKey Reagents / ConditionsYield (%)Enantiomeric Excess (ee %)
Batch Protection Mono-Boc PiperazineBoc₂O (1.0 eq), DCM, 25 °C~25%N/A (Achiral)
Flow Protection [5]Mono-Boc PiperazineBoc₂O (0.8 eq), MeOH, 25 °C45%N/A (Achiral)
Tartrate Resolution [1](1R,2R)-DACHL-(+)-Tartaric acid, H₂O, 90→5 °C35-40%>99%
Umpolung Allylation [6]Homoallylic 1,2-Diamine[Ir(COD)Cl]₂ (3 mol%), Cs₂CO₃, THF99%99%

Conclusion

Substituted diamines are indispensable building blocks in pharmaceutical development. While their structural simplicity belies the synthetic challenges they present—such as regioselective functionalization and stereocontrol—modern methodologies like continuous-flow microreactors and umpolung catalysis have significantly expanded the medicinal chemist's toolkit. By adhering to self-validating protocols and understanding the physicochemical causality behind these reactions, researchers can efficiently generate highly diverse, stereopure diamine libraries to accelerate hit-to-lead and lead optimization campaigns.

References

Sources

Method

Application Note: 3-(Diethylamino)propylamine (DEAPA) as a Dual-Action Curing Agent for Epoxy Resins

Target Audience: Polymer Chemists, Materials Scientists, Formulation Engineers, and R&D Professionals. Introduction & Mechanistic Overview 3-(Diethylamino)propylamine (DEAPA, CAS: 104-78-9) is a highly versatile, low-vis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, Formulation Engineers, and R&D Professionals.

Introduction & Mechanistic Overview

3-(Diethylamino)propylamine (DEAPA, CAS: 104-78-9) is a highly versatile, low-viscosity [1] utilized extensively as a [2]. Unlike conventional aliphatic polyamines such as diethylenetriamine (DETA) or triethylenetetramine (TETA), DEAPA possesses a unique molecular architecture featuring both a [3].

This structural duality dictates a highly efficient, biphasic curing mechanism:

  • Crosslinking (Polyaddition): The primary amine provides two active hydrogens that undergo nucleophilic attack on the oxirane rings of the epoxy resin, initiating the primary crosslinking network.

  • Catalysis (Homopolymerization & Etherification): The tertiary amine acts as an internal Lewis base catalyst. It accelerates the epoxy homopolymerization and catalyzes the reaction between unreacted epoxy groups and the secondary hydroxyl groups generated during the initial ring-opening[4].

Expertise & Experience Insight: Because DEAPA functions as both a crosslinker and a catalytic accelerator, its [5] than that of DETA or TETA. This allows formulators to adjust the dosage (typically 6–12 phr) to tune the reaction rate and thermal properties without severely compromising the final network integrity. Furthermore, this dual mechanism provides an [6] of 1 to 5 hours and a controlled, low exothermic profile at room temperature, making it ideal for small castings, laminates, and structural adhesives.

Reaction Mechanism & Pathway

Mechanism DEAPA DEAPA (Dual-Action Amine) PriAmine Primary Amine (-NH2) DEAPA->PriAmine TertAmine Tertiary Amine (-N(CH2CH3)2) DEAPA->TertAmine Step1 Nucleophilic Attack on Oxirane Ring PriAmine->Step1 2 Active Hydrogens Cat1 Catalysis of Epoxy-Hydroxyl Reaction TertAmine->Cat1 Lewis Base Catalysis Cat2 Epoxy Homopolymerization TertAmine->Cat2 Anionic Polymerization Step2 Polyaddition / Crosslinking Step1->Step2 Network Highly Crosslinked Epoxy Network Step2->Network Cat1->Network Cat2->Network

Figure 1: Dual-role curing mechanism of DEAPA in epoxy resin systems.

Physicochemical Properties & Safety Data

To ensure reproducible formulations, it is critical to verify the physicochemical properties of the DEAPA batch prior to compounding.

Table 1: Key Physicochemical Properties of DEAPA

PropertyValueReference
Chemical Name N,N-Diethyl-1,3-propanediamine[2]
CAS Number 104-78-9[1]
Molecular Weight 130.23 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Viscosity (at 25°C) < 15 mPa·s[7]
Amine Value 860 ± 30 mg KOH/g[7]
Density (at 25°C) 0.82 ± 0.02 g/cm³[8]

Safety & Handling (Trustworthiness): DEAPA is a [9]. Direct contact can severely irritate and burn the skin and eyes, potentially causing permanent damage. Inhalation of vapors irritates the respiratory tract. All handling must be conducted inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.

Experimental Protocol: Formulation and Curing Workflow

The following self-validating protocol describes the optimal procedure for curing a standard Bisphenol A Diglycidyl Ether (DGEBA, EEW ~190) resin using DEAPA.

Step-by-Step Methodology
  • Resin Preparation: Pre-warm the DGEBA resin to 40°C in a convection oven.

    • Causality: DGEBA is highly viscous at room temperature. Warming it reduces viscosity, ensuring rapid and homogeneous dispersion of the [7] DEAPA, which prevents localized exotherm hot-spots.

  • Hardener Addition: Weigh the DGEBA resin into a clean mixing vessel. Add 6 to 12 parts per hundred resin (phr) of DEAPA[2]. Mix thoroughly for 3–5 minutes using a low-shear mechanical stirrer to avoid excessive air entrapment.

  • Degassing: Transfer the mixture to a vacuum desiccator. Apply a vacuum (29 inHg) for 10–15 minutes until the bubbling ceases.

    • Causality: The extended pot life of DEAPA provides an excellent window for complete degassing, ensuring a void-free final casting.

  • Casting: Pour the degassed mixture into the prepared mold or apply it to the substrate.

  • Initial Cure (Gelation): Place the assembly in an oven at 60°C – 65°C for 4 hours[6].

    • Causality: This moderate temperature initiates the primary amine-epoxy polyaddition, building the molecular weight and reaching the gel point without triggering an uncontrolled exothermic runaway.

  • Post-Cure (Vitrification Overlap): Increase the temperature to 100°C – 120°C for 1 to 5 hours[6].

    • Causality: As the network crosslinks, its glass transition temperature (Tg) rises. Post-curing above the intermediate Tg helps [4] (where the reaction freezes due to restricted molecular mobility), allowing the tertiary amine to catalyze the remaining epoxy-hydroxyl reactions, maximizing the final mechanical properties.

  • Cooling: Allow the system to cool slowly to room temperature (25°C) inside the switched-off oven to prevent internal thermal stresses and micro-cracking.

Workflow Prep 1. Resin Preparation Pre-warm DGEBA to 40°C Mix 2. Hardener Addition Add 6-12 phr DEAPA Prep->Mix Degas 3. Degassing Vacuum desiccation (10-15 min) Mix->Degas Cast 4. Casting / Application Apply to substrate or mold Degas->Cast Cure1 5. Initial Cure 60°C - 65°C for 4 hours Cast->Cure1 Cure2 6. Post-Cure 100°C - 120°C for 1-5 hours Cure1->Cure2 Cool 7. Controlled Cooling Gradual return to 25°C Cure2->Cool

Figure 2: Step-by-step formulation and thermal curing workflow for DEAPA-epoxy systems.

Performance Data & Characterization

When cured according to the step-cure schedule above, DEAPA-epoxy systems exhibit excellent electrical properties, good low-temperature characteristics, and moderate thermal resistance.

Table 2: Typical Curing Parameters and Cured Properties

ParameterSpecificationImpact / Causality
Recommended Dosage 6 – 12 phrLower phr extends pot life; higher phr accelerates cure via tertiary amine catalysis[2].
Pot Life (100g mass, 25°C) 1 – 5 hoursAllows sufficient time for vacuum degassing and complex mold filling[6].
Initial Cure Schedule 60°C for 4 hoursAchieves B-stage/gelation safely without thermal degradation[2].
Post-Cure Schedule 100°C - 120°C for 1-5 hrsDrives conversion to >98%, completing the crosslinked network[6].
Heat Deflection Temp (HDT) 78°C – 100°CSuitable for moderate-temperature structural and electrical applications[2],[6].

Troubleshooting & Optimization

  • Incomplete Cure / Tacky Surface: Often caused by insufficient post-cure temperature. Ensure the post-cure temperature exceeds the ultimate Tg of the system to prevent vitrification[4].

  • Excessive Exotherm: If casting large masses, reduce the DEAPA concentration closer to 6 phr and lower the initial cure temperature to 50°C. The tertiary amine is highly active; managing the initial heat generation is critical[5].

  • Formulation Synergies: For coatings or adhesives requiring faster room-temperature curing, DEAPA is frequently [10] like Isophoronediamine (IPDA) or meta-Xylenediamine (MXDA).

References

  • AllHDI / Newtop Chemical Materials. 3-Diethylaminopropylamine DEAPA 3-(Diethylamino)propylamine CAS No 104-78-9. Available at:[Link][6]

  • Hubei Bestway Technology Co., Ltd. 3-(Diethylamino)propylamine(DEAPA) - Epoxy & Coating Solutions. Available at: [Link][7]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 3-DIETHYLAMINO PROPYLAMINE. Available at:[Link][9]

  • Google Patents. US6987161B2 - Epoxy hardeners for low temperature curing. Available at:[4]

Sources

Application

Protocol for the Functionalization of Poly(glycidyl methacrylate) with N,N',N'-Triethylpropane-1,3-diamine

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists Application Focus: Non-Viral Gene Delivery Vectors, Antimicrobial Polymers, and Polycationic Scaffolds Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists Application Focus: Non-Viral Gene Delivery Vectors, Antimicrobial Polymers, and Polycationic Scaffolds

Introduction & Mechanistic Rationale

Poly(glycidyl methacrylate) (PGMA) is a highly versatile polymer scaffold utilized extensively in drug development due to its pendant epoxide rings, which undergo highly efficient nucleophilic ring-opening reactions 1[1]. Functionalizing PGMA with the specific diamine N,N',N'-triethylpropane-1,3-diamine (CAS: 22268-51-5) yields a specialized polycationic material with dense, dual-tertiary amine buffering sites.

Expert Insight: The Causality of Amine Selection

Standard functionalization of epoxides with primary amines frequently leads to unwanted polymer cross-linking and gelation. This occurs because a primary amine can react sequentially with two separate epoxide groups, acting as a cross-linker2[2].

N,N',N'-triethylpropane-1,3-diamine strategically bypasses this failure mode. It features one secondary amine (N'-ethyl) and one tertiary amine (N,N-diethyl):

  • Prevention of Gelation: The secondary amine acts as the sole nucleophile. Upon ring-opening, it converts into a sterically hindered tertiary amine, strictly limiting the reaction to a 1:1 stoichiometry per epoxide and ensuring the polymer remains linear and soluble 3[3].

  • The "Proton Sponge" Effect: The resulting pendant group contains two distinct tertiary amines separated by a propyl chain. This provides a broad buffering capacity across the critical endosomal pH drop (pH 7.4 to 5.0), a mandatory requirement for endosomal escape in siRNA/mRNA lipid-polymer nanoparticle formulations.

Mechanism PGMA PGMA Scaffold (Pendant Epoxide) Intermediate Nucleophilic Attack (Regioselective Ring Opening) PGMA->Intermediate Amine N,N',N'-triethylpropane-1,3-diamine (Secondary Amine Nucleophile) Amine->Intermediate Product Functionalized Polycation (Dual Tertiary Amines + Secondary OH) Intermediate->Product

Mechanistic pathway of epoxide ring-opening by the secondary amine nucleophile.

Quantitative Data & Reaction Optimization

Because secondary amines are more sterically hindered and less nucleophilic than primary amines, the reaction requires distinct optimization (elevated temperature and extended time) to achieve high conversion without side reactions3[3].

Amine Nucleophile TypeExample ReagentMolar Excess RequiredReaction TempReaction TimeGelation RiskExpected Conversion
Primary Amine Propylamine5x - 10x25 °C24 hHigh (Cross-linking)>95%
Secondary Amine N,N',N'-triethylpropane-1,3-diamine3x - 5x65 °C48 hLow (Linear Polymer)>90%

Materials and Reagents

  • Polymer Scaffold: Poly(glycidyl methacrylate) (PGMA), Mn​ ~ 10,000 – 50,000 g/mol . (Note: MW of repeating unit = 142.15 g/mol )

  • Amine Ligand: N,N',N'-triethylpropane-1,3-diamine (CAS: 22268-51-5, >98% purity). (MW = 158.29 g/mol )

  • Solvent: Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%).

  • Purification Reagents: Diethyl ether (ice-cold), Deionized water (18.2 MΩ·cm), 0.1 M HCl.

  • Equipment: 3.5 kDa MWCO Dialysis tubing, lyophilizer, oil bath, Schlenk line or inert N2​ source.

Step-by-Step Functionalization Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step if the validation checkpoints fail.

Step 1: Polymer Dissolution
  • Weigh exactly 1.00 g of PGMA (approx. 7.03 mmol of epoxide repeating units) into an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 15 mL of anhydrous DMSO.

  • Stir at room temperature until complete dissolution is achieved.

  • Causality: DMSO is selected because it solubilizes both the highly hydrophobic PGMA precursor and the highly hydrophilic polycationic product, preventing premature phase separation during the reaction 3[3].

  • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates moisture-induced cross-linking of the precursor; if cloudy, discard and source fresh PGMA.

Step 2: Nucleophilic Ring-Opening Reaction
  • To the clear PGMA solution, add 3.34 g of N,N',N'-triethylpropane-1,3-diamine (21.1 mmol, ~3.0 molar equivalents relative to epoxide groups).

  • Seal the flask with a rubber septum and purge the solution with dry Nitrogen ( N2​ ) gas for 10 minutes to remove dissolved oxygen.

  • Immerse the flask in a pre-heated oil bath at 65 °C.

  • Maintain vigorous stirring for 48 hours under an inert atmosphere.

Step 3: Precipitation and Primary Recovery
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Transfer the reaction mixture to an addition funnel and add it dropwise into 200 mL of vigorously stirred, ice-cold diethyl ether.

  • Isolate the precipitated polymer via vacuum filtration or centrifugation (4000 rpm, 5 min).

  • Validation Checkpoint: A distinct white to pale-yellow solid precipitate should form. If the product "oils out" (forms a viscous liquid at the bottom), the ether is too warm or saturated with DMSO. Decant the supernatant and triturate the oil with fresh, ice-cold ether until it solidifies.

Step 4: Dialysis and Lyophilization
  • Dissolve the crude polymer precipitate in 20 mL of deionized water. Expert Tip: If dissolution is slow, add drops of 0.1 M HCl to protonate the tertiary amines (pH ~ 5), which rapidly forces the polycation into solution.

  • Transfer the aqueous solution into a 3.5 kDa MWCO dialysis bag.

  • Dialyze against 2 Liters of deionized water for 48 hours, replacing the dialysate bath every 12 hours to ensure the complete removal of unreacted diamine and residual DMSO.

  • Transfer the purified retentate to a freeze-drying flask and lyophilize for 48 hours to yield the final functionalized polymer as a fluffy white powder.

Workflow A 1. Dissolve PGMA in DMSO (Inert Atmosphere) B 2. Add N,N',N'-triethylpropane-1,3-diamine (3x Molar Excess) A->B C 3. Heat at 65°C for 48h (Epoxide Ring-Opening) B->C D 4. Precipitate in Cold Diethyl Ether C->D E 5. Dialysis against Deionized Water (MWCO 3.5 kDa) D->E F 6. Lyophilization (Yields Pure Polycation) E->F

Workflow for the functionalization of PGMA with N,N',N'-triethylpropane-1,3-diamine.

Analytical Characterization Strategy

To verify the success of the functionalization, perform the following analyses:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the characteristic epoxide asymmetric ring-stretching bands at 905 cm⁻¹ and 845 cm⁻¹ . Concurrently, look for the appearance of a broad O-H stretching band around 3400 cm⁻¹ , which validates the generation of the secondary hydroxyl group resulting from the ring-opening 1[1].

  • ¹H NMR (in D₂O): The functionalized polymer will be water-soluble. Look for the appearance of the ethyl group protons (CH₃ at ~1.0 ppm, CH₂ at ~2.5 ppm) and the propyl chain backbone, confirming the covalent attachment of the N,N',N'-triethylpropane-1,3-diamine ligand.

References

  • Title: Post-polymerization modification reactions of poly(glycidyl methacrylate)s Source: RSC Advances URL: [Link]

  • Title: Dual-functional materials via CCTP and selective orthogonal thiol-Michael addition/epoxide ring opening reactions Source: Polymer Chemistry (RSC) URL: [Link]

  • Title: Synthesis of Poly(glycidyl 2-ylidene-acetate) and Functionalization by Nucleophilic Ring-Opening Reactions Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Method

Application Note: Synthesis and Characterization of Advanced Ionic Liquids Using CAS 22268-51-5

Executive Summary & Mechanistic Rationale CAS 22268-51-5, chemically known as N1,N1,N3-Triethylpropane-1,3-diamine (oramine), is a highly versatile, asymmetric aliphatic diamine. Featuring both a secondary (ethylamino) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

CAS 22268-51-5, chemically known as N1,N1,N3-Triethylpropane-1,3-diamine (oramine), is a highly versatile, asymmetric aliphatic diamine. Featuring both a secondary (ethylamino) and a tertiary (diethylamino) amine separated by a flexible propyl spacer, this molecule is an exceptional building block for the targeted synthesis of next-generation Ionic Liquids (ILs).

Unlike symmetric precursors, the structural duality of CAS 22268-51-5 allows for orthogonal functionalization based on the distinct electronic and steric profiles of its nitrogen centers:

  • Kinetic Control (Nucleophilicity): The secondary amine experiences less steric hindrance than the diethyl-substituted tertiary amine. During alkylation via the Menshutkin reaction, the secondary amine is kinetically favored, allowing for stepwise or exhaustive quaternization to form Geminal Dicationic Ionic Liquids (DILs) .

  • Thermodynamic Control (Basicity): During Brønsted acid-base neutralization, the basicity of the sites dictates protonation order, enabling the precise synthesis of mono- or di-Protic Ionic Liquids (PILs) .

  • Functional Retention: By selectively neutralizing the more basic site, the remaining secondary amine can be preserved to act as a reactive motif, creating Task-Specific Ionic Liquids (TSILs) for applications such as reversible CO 2​ capture.

This application note provides self-validating, step-by-step protocols for synthesizing these three distinct classes of ILs, detailing the causality behind each experimental condition.

Experimental Protocols

Protocol 1: Synthesis of Geminal Dicationic Ionic Liquids (DILs)

Dicationic ILs exhibit superior thermal stability, higher densities, and wider electrochemical windows compared to their monocationic counterparts ()[1]. By exhaustively alkylating CAS 22268-51-5 with bromoethane, a symmetric hexaethylpropanediammonium dication is formed.

Causality & Validation: An excess of the alkylating agent and prolonged heating are required to overcome the steric hindrance during the second quaternization step. The protocol utilizes a biphasic anion metathesis step, validated by a silver nitrate (AgNO 3​ ) precipitation test to ensure the complete removal of corrosive halide impurities, which is a critical standard in IL synthesis ()[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.0 mmol (1.58 g) of CAS 22268-51-5 in 20 mL of anhydrous acetonitrile in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Alkylation (Menshutkin Reaction): Cool the flask to 0 °C. Add 25.0 mmol (2.72 g, 2.5 eq) of bromoethane dropwise. Note: The secondary amine alkylates rapidly; the excess reagent ensures the subsequent, slower quaternization of both tertiary sites.

  • Reflux: Heat the mixture to 70 °C and reflux for 48 hours under an inert argon atmosphere to achieve complete conversion to the di-quaternary ammonium bromide salt.

  • Purification of Intermediate: Evaporate the acetonitrile under reduced pressure. Wash the resulting viscous liquid with ethyl acetate (3 × 15 mL) to extract any unreacted amine or mono-alkylated intermediates.

  • Anion Metathesis: Dissolve the purified bromide salt in 15 mL of deionized water. Slowly add an aqueous solution containing 20.5 mmol of Lithium bis(trifluoromethanesulfonyl)imide (LiNTf 2​ ). Stir vigorously at room temperature for 12 hours.

  • Phase Separation & Washing: The target DIL ([C 3​ (NEt 3​ ) 2​ ][NTf 2​ ] 2​ ) will phase-separate as a dense, hydrophobic bottom layer. Decant the aqueous layer. Wash the DIL with ultra-pure water (5 × 10 mL).

  • Validation: Test the final wash water with a 0.1 M AgNO 3​ solution. The absence of a white AgBr precipitate confirms halide removal.

  • Drying: Dry the DIL under high vacuum ( 10−2 mbar) at 60 °C for 24 hours to remove trace moisture.

DIL_Synthesis A CAS 22268-51-5 (Asymmetric Diamine) B Step 1: Alkylation (Excess EtBr, 70°C) A->B C Intermediate: Diquaternary Bromide B->C D Step 2: Metathesis (LiNTf2, RT) C->D E Target DIL: [C3(NEt3)2][NTf2]2 D->E

Caption: Workflow for the synthesis of geminal dicationic ionic liquids via exhaustive alkylation.

Protocol 2: Synthesis of Protic Ionic Liquids (PILs)

PILs are synthesized via stoichiometric Brønsted acid-base neutralization and are highly valued as proton-conducting electrolytes in fuel cells ()[3].

Causality & Validation: The reaction between amines and strong superacids like Trifluoromethanesulfonic acid (TfOH) is violently exothermic. Strict temperature control (0 °C) prevents the thermal degradation of the amine. Using exactly 2.0 equivalents of acid ensures the formation of a diprotic salt without leaving residual, corrosive free acid.

Step-by-Step Methodology:

  • Cooling: Place 10.0 mmol of CAS 22268-51-5 in a flask submerged in an ice-water bath (0 °C).

  • Neutralization: Slowly add 20.0 mmol of TfOH dropwise under vigorous stirring.

  • Equilibration: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 4 hours to ensure thermodynamic equilibration of the proton transfer.

  • Drying: Dry the resulting diprotic PIL under vacuum ( 10−2 mbar) at 50 °C for 24 hours. Validate moisture removal via Karl Fischer titration (target < 100 ppm H 2​ O).

Protocol 3: Task-Specific Ionic Liquids (TSILs) for CO 2​ Capture

Amine-functionalized ILs can chemically capture CO 2​ via the formation of ammonium carbamates, offering a non-volatile alternative to traditional aqueous alkanolamine scrubbers ()[4].

Causality & Validation: By reacting CAS 22268-51-5 with only 1.0 equivalent of a bulky acid (HNTf 2​ ), the more basic tertiary amine is preferentially protonated to form the IL matrix, leaving the secondary amine sterically accessible for nucleophilic attack on CO 2​ . The carbamate formation is reversible upon heating, creating a self-validating cycle of absorption and desorption.

Step-by-Step Methodology:

  • Mono-protonation: React 10.0 mmol of CAS 22268-51-5 with 10.0 mmol of HNTf 2​ in 10 mL of ethanol at 0 °C for 2 hours.

  • Solvent Evaporation: Remove the ethanol under vacuum to isolate the TSIL.

  • CO 2​ Capture: Bubble dry CO 2​ gas through the neat TSIL at 25 °C. The free secondary amine reacts with CO 2​ (2:1 amine-to-CO 2​ stoichiometry) to form a carbamate network, visibly increasing the viscosity of the liquid.

  • Regeneration: Heat the CO 2​ -saturated TSIL to 80 °C under vacuum for 2 hours to release the CO 2​ and regenerate the absorbent for subsequent cycles.

CO2_Capture A Task-Specific IL (TSIL) Secondary Amine Active B CO2 Absorption (Exothermic, 25°C) A->B C Ammonium Carbamate Network (1:2 Stoichiometry) B->C D Thermal Desorption (Vacuum, 80°C) C->D Regeneration D->A Recycled TSIL

Caption: Reversible CO2 capture mechanism utilizing the secondary amine site of the TSIL.

Data Presentation & Reaction Parameters

Table 1: Comparative Physicochemical Properties of Synthesized ILs

IL TypeCation StructureAnionExpected Thermal Stability ( Tdecomp​ )Primary Application
DIL Hexaethylpropanediammonium[NTf 2​ ] > 350 °CHigh-temp lubricants, robust electrolytes
PIL Diprotanated diamine[TfO] ~ 250 °CFuel cell proton conductors
TSIL Monoprotonated diamine[NTf 2​ ] ~ 200 °CReversible carbon capture and storage (CCS)

Table 2: Reagent Stoichiometry and Validation Metrics

ProtocolTargetCAS 22268-51-5ReagentStoichiometry (Amine:Reagent)Temp / TimeWorkup / Validation Method
1 DIL10.0 mmolBromoethane1 : 2.570 °C / 48 hAgNO 3​ test for complete halide removal
2 PIL10.0 mmolTfOH1 : 2.00 °C to RT / 4 hKarl Fischer titration (< 100 ppm H 2​ O)
3 TSIL10.0 mmolHNTf 2​ 1 : 1.00 °C / 2 hGravimetric CO 2​ uptake analysis

References

  • Bates, E. D., Mayton, R. D., Ntai, I., & Davis, J. H. (2002). CO 2​ Capture by a Task-Specific Ionic Liquid. Journal of the American Chemical Society, 124(6), 926-927.

  • Anderson, J. L., Ding, R., Ellern, A., & Armstrong, D. W. (2005). Structure and properties of high stability geminal dicationic ionic liquids. Journal of the American Chemical Society, 127(2), 593-604.

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206-237.

  • Hallett, J. P., & Welton, T. (2011). Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. 2. Chemical Reviews, 111(5), 3508-3576.

Sources

Application

Advanced Methods for Incorporating Polyamines into Material Science: From Gene Delivery to Tissue Engineering

Polyamines—such as spermine, spermidine, and putrescine—are ubiquitous, naturally occurring aliphatic polycations that play critical roles in cellular proliferation and gene regulation. In material science and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Polyamines—such as spermine, spermidine, and putrescine—are ubiquitous, naturally occurring aliphatic polycations that play critical roles in cellular proliferation and gene regulation. In material science and drug development, the high charge density and primary/secondary amine backbone of polyamines make them exceptional candidates for functionalizing polymers, synthesizing responsive hydrogels, and engineering non-viral gene delivery vectors.

As a Senior Application Scientist, I have structured this guide to detail two primary methodologies for incorporating polyamines into advanced materials: covalent grafting for nanocarrier synthesis and bifunctional crosslinking for macroscopic hydrogel networks. Each protocol is designed as a self-validating system, ensuring that experimental causality is clear and reproducible.

Application Note 1: Polyamine-Functionalized Nanocarriers for Nucleic Acid Delivery

Mechanistic Grounding

The efficacy of non-viral gene delivery hinges on the vector's ability to condense negatively charged nucleic acids (DNA/siRNA), protect them from nuclease degradation, and facilitate endosomal escape. Spermine, a tetraamine, exhibits a strong electrostatic interaction with the phosphate backbone of DNA. When grafted onto a neutral polysaccharide backbone like pullulan, the resulting pullulan-spermine (PS) conjugate forms highly stable polyion complex (PIC) micelles. The secondary amines in spermine provide a robust "proton sponge" effect, buffering the acidic environment of the endolysosome and inducing osmotic swelling and rupture, thereby releasing the genetic cargo into the cytosol[1]. Furthermore, physical blending or chemical conjugation of spermine with polymers like polyethyleneimine (PEI) has been shown to significantly increase transfection efficiency by lowering the system's energy and enhancing nanoparticle stability[2].

Protocol 1: Synthesis of Pullulan-Spermine (PS) Nanocarriers

Objective: To synthesize a cationic pullulan-spermine conjugate via 1,1'-Carbonyldiimidazole (CDI) activation for gene delivery.

Self-Validating Causality: CDI is utilized to activate the hydroxyl groups of pullulan, forming reactive imidazolyl carbamates. A critical parameter in this protocol is the addition of a large molar excess of spermine. Because spermine possesses multiple reactive amines, a stoichiometric ratio would lead to inter- and intra-molecular crosslinking, resulting in an insoluble gel. The vast excess ensures mono-substitution, leaving the remaining amine groups free for subsequent DNA binding[1].

Step-by-Step Methodology:

  • Activation: Dissolve 25 mg of Pullulan in 2.5 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add 435 mg of CDI to achieve a 3:1 molar ratio of CDI to the hydroxyl groups of pullulan.

  • Incubation: Stir the mixture for exactly 5 minutes at room temperature. Validation checkpoint: Prolonged activation can lead to side reactions; 5 minutes is optimal for carbamate formation without degradation.

  • Conjugation: In a separate vial, dissolve 2.5 g of Spermine (large molar excess) in 22.5 mL of DMSO. Add this spermine solution drop-wise to the activated pullulan mixture under continuous stirring.

  • Reaction: Incubate the resulting mixture overnight (approx. 16 hours) at 40°C under an inert nitrogen atmosphere.

  • Purification: Transfer the solution to a dialysis membrane (MWCO 3500 Da) and dialyze against deionized water for 48 hours, changing the water every 6 hours. Validation checkpoint: Dialysis removes unreacted spermine, DMSO, and imidazole byproducts, ensuring the final product is non-toxic for cell culture[1].

  • Lyophilization: Freeze-dry the purified conjugate to obtain the PS polymer powder.

G A Pullulan-Spermine Nanocarrier C Polyion Complex (PIC) Micelle A->C Electrostatic Interaction B Plasmid DNA (Negative Charge) B->C D Cellular Uptake (Endocytosis) C->D Cell Membrane Penetration E Endosomal Escape (Proton Sponge Effect) D->E pH Drop (Osmotic Swelling) F Gene Expression (Nucleus) E->F DNA Release

Workflow of Pullulan-Spermine Nanoparticle Synthesis and Gene Delivery Mechanism.

Application Note 2: Polyamine-Crosslinked Hydrogels for Tissue Engineering

Mechanistic Grounding

Polyamines act as highly efficient crosslinkers for polysaccharides to create pH-responsive and antimicrobial hydrogels. However, the vast difference in nucleophilicity between the hydroxyl groups of polysaccharides and the amine groups of polyamines presents a synthetic challenge. If a bifunctional crosslinker like epichlorohydrin (ECH) is added to a mixed solution of polysaccharide and polyamine, the polyamine will react instantly, forming an isolated polyamine gel and leaving the polysaccharide unreacted. To circumvent this, a "2-step, 1-pot" synthetic strategy is employed to ensure uniform network formation[3].

Protocol 2: 2-Step, 1-Pot Synthesis of Dextran-Polyamine Hydrogels

Objective: To synthesize a hybrid dextran-polyamine hydrogel utilizing epichlorohydrin as a coupling agent.

Self-Validating Causality: The reaction relies on phase transition as a visual indicator of reaction progress. ECH is highly hydrophobic; thus, its initial addition to the aqueous dextran solution creates a biphasic mixture. As ECH reacts with the dextran hydroxyls (epoxide ring-opening), it is consumed, and the solution becomes homogeneous. This homogeneity validates that all ECH is grafted onto the dextran, making it safe to add the polyamine without the risk of isolated polyamine crosslinking[3].

Step-by-Step Methodology:

  • Polysaccharide Dissolution: Dissolve 1.0 g of Dextran in 10 mL of 1 M NaOH (aqueous). The basic environment is required to deprotonate the hydroxyl groups, increasing their nucleophilicity.

  • ECH Grafting (Step 1): Add 1.0 mL of Epichlorohydrin to the solution. The mixture will initially appear biphasic (cloudy/separated).

  • Phase Transition Monitoring: Stir the mixture vigorously at room temperature. Monitor continuously until the solution transitions from biphasic to completely homogeneous (typically 2-4 hours). Validation checkpoint: Do not proceed until the solution is perfectly clear[3].

  • Polyamine Crosslinking (Step 2): Immediately upon clearing, rapidly add the desired polyamine (e.g., 0.5 g of Polyallylamine or Spermine dissolved in 2 mL of water) to the stirring solution.

  • Gelation: Cease stirring and allow the mixture to sit. Gelation time is inversely proportional to the polyamine ratio. For example, a 1:1 mass ratio gels within 5 minutes, while a 5:1 ratio may take up to 4 hours[4].

  • Washing: Submerge the formed hydrogel in deionized water for 72 hours, replacing the water daily to leach out unreacted NaOH and residual monomers.

H Step1 Polysaccharide + NaOH (Aqueous Phase) Step2 Add Epichlorohydrin (ECH) (Biphasic Mixture) Step1->Step2 Step3 Stir until Homogeneous (ECH Grafting Complete) Step2->Step3 Hydrophobic ECH Consumed Step4 Rapid Polyamine Addition (e.g., Spermine/PEI) Step3->Step4 Prevents Premature Amine Crosslinking Step5 Hydrogel Network Formation (Crosslinking) Step4->Step5 Rapid Amine-Epoxide Reaction

2-Step, 1-Pot Epichlorohydrin Crosslinking Mechanism for Polysaccharide-Polyamine Hydrogels.

Quantitative Data Summary

To assist in material selection, the following table summarizes the key properties and applications of various polyamine incorporation strategies based on recent material science literature.

Table 1: Comparative Analysis of Polyamine Incorporation Strategies

StrategyBase MaterialPolyamine UsedCrosslinking/Conjugation MechanismKey Rheological/Biological PropertyPrimary Application
Polymeric Nanocarriers Pullulan / PEISpermineCovalent grafting via CDI activationHigh DNA condensation capacity (~150 nm particle size)[1][2]Gene Therapy / siRNA Delivery
Polysaccharide Hydrogels Dextran / CellulosePolyallylamine / PEICovalent crosslinking via EpichlorohydrinpH-responsive swelling, rapid gelation (<5 min at 1:1 ratio)[4]Wound Healing / Antimicrobial
Supramolecular Hydrogels Gellan GumSpermidineIonic gelation (Physical crosslinking)Spontaneous nanofiber formation, high shear-thinning[5]Neural Tissue Engineering
Emulsion Hydrogels PerfluoropolyetherBranched PEIIonic bonding (Ester hydrolysis)Thermoresponsive gelation at 37°C[6]Biomedical Imaging / Oxygen Delivery

References

  • O'Connor, N. A., et al. "The Crosslinking of Polysaccharides with Polyamines and Dextran-Polyallylamine Antibacterial Hydrogels." ResearchGate. 4

  • O'Connor, N. A., et al. "The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels." PMC - National Institutes of Health. 3

  • Herneisey, M., et al. "Design of Thermoresponsive Polyamine Cross-Linked Perfluoropolyether Hydrogels for Imaging and Delivery Applications." PMC - National Institutes of Health. 6

  • "Spermidine crosslinked gellan gum-based hydrogel nanofibers." Dove Medical Press. 5

  • "Synthesis, characterization, and cytotoxicity of the plasmid EGFP-p53 loaded on pullulan–spermine magnetic nanoparticles." CORE. 1

  • "Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors." MDPI. 2

Sources

Method

Application Note: N,N',N'-Triethylpropane-1,3-Diamine as a Dual-Action Corrosion Inhibitor in Biomanufacturing Infrastructure

Introduction & Mechanistic Overview In the pharmaceutical and biomanufacturing sectors, maintaining the integrity of 316L stainless steel bioreactors, clean-in-place (CIP) piping, and sterilization equipment is critical....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the pharmaceutical and biomanufacturing sectors, maintaining the integrity of 316L stainless steel bioreactors, clean-in-place (CIP) piping, and sterilization equipment is critical. Exposure to aggressive sterilization environments (e.g., high-temperature steam, acidic buffers, and chloride-rich media) accelerates localized pitting and uniform corrosion. N,N',N'-triethylpropane-1,3-diamine , an aliphatic polyamine, has emerged as a highly effective, dual-action corrosion inhibitor.

Unlike traditional inorganic passivators, this specific polyamine leverages its unique molecular architecture to provide comprehensive protection through two simultaneous mechanisms[1]:

  • Chemisorption & Film Formation : The 1,3-diamine backbone provides optimal spacing for bidentate binding. The nitrogen lone pairs donate electron density into the vacant d-orbitals of the iron surface, forming a tenacious chemisorbed layer[2]. Concurrently, the three ethyl substituents provide a highly effective hydrophobic barrier that displaces water molecules and aggressive anions (like Cl⁻) from the metal-liquid interface without causing excessive steric hindrance that would block surface access[3].

  • Acid Neutralization : In aqueous and steam phases, the secondary and tertiary amine groups protonate, buffering the local pH and neutralizing corrosive acidic species (such as carbonic acid or residual CIP acids)[1].

Causality in Molecular Design

The choice of N,N',N'-triethylpropane-1,3-diamine over simpler amines (like ethylenediamine) is deliberate. The extended propyl chain prevents the ring-strain associated with 5-membered chelate rings, favoring a more stable 6-membered interaction with the metal lattice. Furthermore, the triethyl substitution drastically lowers the molecule's volatility compared to un-alkylated polyamines, ensuring it remains active in high-temperature (121°C+) autoclave and clean-steam environments[4].

Mechanism cluster_0 Aqueous Phase (pH Buffering) cluster_1 Metal-Liquid Interface Inhibitor N,N',N'-Triethylpropane -1,3-diamine Protonation Amine Protonation (NH -> NH2+) Inhibitor->Protonation Chemisorption Lone Pair Donation to Fe (Chemisorption) Inhibitor->Chemisorption Neutralization Neutralization of Acidic Species Protonation->Neutralization Physisorption Electrostatic Attraction (Physisorption) Protonation->Physisorption Protection Comprehensive Corrosion Inhibition Neutralization->Protection Barrier Hydrophobic Ethyl Barrier (Water Displacement) Physisorption->Barrier Chemisorption->Barrier Barrier->Protection

Dual-action corrosion inhibition mechanism of N,N',N'-triethylpropane-1,3-diamine.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of N,N',N'-triethylpropane-1,3-diamine must employ a self-validating workflow. We pair non-destructive Electrochemical Impedance Spectroscopy (EIS) with destructive Potentiodynamic Polarization (Tafel), followed by long-term Gravimetric Analysis.

Protocol 1: Electrochemical Validation (EIS & Tafel)

Rationale: EIS applies a micro-perturbation (±10 mV) to measure the polarization resistance ( Rp​ ) without destroying the delicate polyamine film. Tafel polarization applies a large DC sweep to force active dissolution, calculating the corrosion current ( Icorr​ ). Running EIS before Tafel on the exact same sample cross-verifies the thermodynamic stability of the film against its kinetic breakdown[3].

Step-by-Step Methodology:

  • Electrode Preparation: Polish 316L stainless steel working electrodes using silicon carbide paper (up to 2000 grit), followed by a 0.05 µm alumina slurry to achieve a mirror finish. Causality: Eliminating surface roughness ensures that changes in capacitance are strictly due to the inhibitor's hydrophobic film, not topographical artifacts.

  • Electrolyte Formulation: Prepare a simulated corrosive environment (e.g., 0.1 M HCl + 200 mg/L NaCl) spiked with N,N',N'-triethylpropane-1,3-diamine at concentrations ranging from 0 to 500 ppm.

  • Equilibration: Submerge the electrode and monitor the Open Circuit Potential (OCP) for 3600 seconds. Causality: The polyamine requires time to displace water molecules and establish a Langmuir adsorption isotherm equilibrium.

  • EIS Acquisition: Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ).

  • Tafel Polarization: Immediately following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate the linear Tafel regions to determine Icorr​ .

Protocol 2: Long-Term Gravimetric (Weight Loss) Assay

Rationale: While electrochemistry provides instantaneous kinetic data, gravimetric analysis provides empirical, integrated mass-loss data under real-world biomanufacturing conditions (e.g., high-pressure steam)[4].

Step-by-Step Methodology:

  • Pre-Weighing: Ultrasonically clean 316L coupons in ethanol and acetone, dry under N₂, and weigh on a microbalance (±0.01 mg accuracy).

  • Autoclave Exposure: Suspend coupons in a high-pressure autoclave containing the inhibitor-spiked test solution. Run a simulated sterilization cycle (121°C, 15 psi) continuously for 72 hours.

  • Post-Cleaning: Remove coupons and immerse in Clarke's solution (20 g Sb₂O₃ + 50 g SnCl₂ in 1 L concentrated HCl) for 30 seconds. Causality: Clarke's solution specifically strips away oxidized corrosion products without attacking the underlying uncorroded base metal.

  • Analysis: Re-weigh the coupons and calculate the corrosion rate and Inhibition Efficiency (IE%).

Workflow cluster_test Self-Validating Assays Prep Inhibitor Formulation EIS EIS Analysis (Non-destructive R_p) Prep->EIS Grav Gravimetric Assay (Weight Loss) Prep->Grav Tafel Tafel Polarization (Destructive I_corr) EIS->Tafel Cross-verify Char Surface Characterization (SEM/EDS) Tafel->Char Grav->Char Opt Process Optimization & Scale-up Char->Opt

Self-validating experimental workflow for evaluating polyamine corrosion inhibitors.

Quantitative Data Presentation

The efficacy of N,N',N'-triethylpropane-1,3-diamine exhibits an "extreme-concentration phenomenon"[3]. As shown in the table below, inhibition efficiency scales rapidly with concentration until surface saturation is reached at approximately 200 ppm. Beyond this threshold, additional polyamine yields diminishing returns, confirming a monolayer Langmuir adsorption mechanism[5].

Table 1: Electrochemical and Gravimetric Performance of N,N',N'-triethylpropane-1,3-diamine on 316L Stainless Steel (Simulated CIP Fluid, 80°C)

Inhibitor Concentration (ppm)Polarization Resistance, Rp​ (Ω·cm²)Corrosion Current, Icorr​ (µA/cm²)Gravimetric Corrosion Rate (mm/yr)Inhibition Efficiency (%)
0 (Control) 14542.10.485-
50 68011.30.13073.2
100 14504.80.05588.6
200 32001.90.02195.5
500 34501.70.01996.0

Note: Inhibition Efficiency (%) is calculated via the formula: IE%=[(Icorr,control​−Icorr,inhibitor​)/Icorr,control​]×100 .

Conclusion

N,N',N'-triethylpropane-1,3-diamine represents a highly efficient, thermally stable alternative to traditional toxic inorganic inhibitors. By utilizing a dual-action mechanism—direct chemisorption via nitrogen lone pairs and localized pH buffering—it establishes a robust hydrophobic barrier[6]. For drug development professionals managing biomanufacturing infrastructure, integrating this polyamine into boiler feed and CIP rinse cycles can drastically extend the lifespan of 316L stainless steel assets while maintaining stringent purity standards.

References

  • Zhao, Z., Cao, B., Zhao, B., Chen, S., & Jin, D. (2024). "Study on the Effect of Polyamine Water Treatment Agent on Metal Corrosion Inhibition in Boiler Steam–Water System." Materials (MDPI), 17(5), 1063. Available at:[Link]

  • Heidarian, A. (2025). "Corrosion Inhibition Mechanism of Polymers: Effect of Different Parameters and the Nature of the Metal/Electrolyte System." In Polymers as Corrosion Inhibitors: Principles to Applications. Royal Society of Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Syntheses with N,N',N'-Triethylpropane-1,3-diamine

Welcome to the technical support guide for N,N',N'-triethylpropane-1,3-diamine. This document is designed for researchers, chemists, and drug development professionals who are incorporating this versatile yet nuanced rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N',N'-triethylpropane-1,3-diamine. This document is designed for researchers, chemists, and drug development professionals who are incorporating this versatile yet nuanced reagent into their synthetic workflows. My objective is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction conditions with confidence.

The unique structure of N,N',N'-triethylpropane-1,3-diamine, featuring both a secondary and a tertiary amine, presents specific opportunities and challenges. Its bidentate nature makes it an excellent ligand for metal catalysis, while its basicity allows it to serve as a sterically hindered base. However, these same features can lead to unexpected side reactions if not properly managed. This guide is structured to address these issues head-on.

Section 1: Frequently Asked Questions (FAQs) - Core Properties & Handling

This section addresses fundamental questions regarding the reagent's characteristics and safe handling.

Q1: What are the key structural features of N,N',N'-triethylpropane-1,3-diamine and how do they influence its reactivity?

A: The defining feature of this molecule is the presence of two distinct amine functionalities: a secondary amine (-NH(Et)) and a tertiary amine (-N(Et)2), separated by a propane-1,3-diyl linker. This has several critical implications for its reactivity:

  • Differential Nucleophilicity and Basicity: The secondary amine is a potent nucleophile and a moderately strong base. The tertiary amine is a weaker nucleophile due to steric hindrance from the two ethyl groups but remains a significant base. This duality means it can participate in reactions as a nucleophile (primarily at the secondary nitrogen) or act as a non-nucleophilic proton scavenger (at the tertiary nitrogen), depending on the reaction conditions and the electrophiles present.

  • Chelating Ligand: The 1,3-diamine structure allows it to act as a bidentate "chelating" ligand, forming stable five- or six-membered rings with metal centers. This property is highly valuable in transition-metal-catalyzed reactions, where it can stabilize the metal complex and modulate its reactivity.

  • Steric Hindrance: The ethyl groups provide more steric bulk than methyl groups found in analogous compounds like TMPDA.[1] This can be advantageous in promoting certain reaction pathways by sterically directing reagents or by preventing undesired side reactions at the tertiary amine center.

Q2: How should I properly store and handle N,N',N'-triethylpropane-1,3-diamine?

A: Like many aliphatic amines, this reagent requires careful handling.[2][3]

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO2 and moisture. Keep it in a cool, dry, and well-ventilated area away from sources of ignition, as it is a flammable liquid.[4][5]

  • Handling: Always handle this compound in a chemical fume hood. It is corrosive and can cause severe skin burns and eye damage.[2][3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Hygroscopicity: The amine is hygroscopic and will absorb water from the air. For reactions sensitive to moisture, it is crucial to use a freshly opened bottle or to properly dry the reagent before use.

Q3: What are the primary applications for this diamine in organic synthesis?

A: Its unique structure makes it suitable for several roles:

  • Bidentate Ligand in Catalysis: It can be used to prepare and stabilize transition metal catalysts for reactions such as cross-coupling, hydrogenation, and polymerization.[6] The chelate effect can lead to more stable and selective catalytic systems.

  • Specialized Base: The tertiary amine can function as a sterically hindered base to deprotonate acidic substrates without competing as a nucleophile, similar to Hünig's base (DIPEA).

  • Synthetic Building Block: It serves as a precursor for the synthesis of more complex molecules, including polyamines, heterocyclic compounds, and pharmacologically active agents where a diamine scaffold is required.[7][8]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Scenario A: Low Reaction Yield or Stalled Reaction

Q: My reaction is proceeding very slowly or has stalled completely. What are the likely causes?

A: Several factors could be at play. A systematic approach is best for diagnosis.

Troubleshooting Workflow for Low Reaction Yield

LowYield Start Low Yield or Stalled Reaction Check_Purity 1. Verify Reagent Purity (Diamine, Substrates, Solvent) Start->Check_Purity Check_Stoichiometry 2. Confirm Stoichiometry (Is diamine catalytic or stoichiometric?) Check_Purity->Check_Stoichiometry Check_Conditions 3. Evaluate Reaction Conditions (Temperature too low? Insufficient time?) Check_Stoichiometry->Check_Conditions Solvent_Choice 4. Assess Solvent Compatibility (Is it coordinating? Aprotic vs. Protic?) Check_Conditions->Solvent_Choice Catalyst_Poisoning 5. Suspect Catalyst Inhibition (Is the secondary amine binding irreversibly?) Solvent_Choice->Catalyst_Poisoning

Caption: A systematic workflow for diagnosing low reaction yields.

  • Reagent Purity and Water Content: As mentioned, the diamine is hygroscopic. Water can poison sensitive catalysts (e.g., Pd or Rh complexes) or react with highly basic reagents. Ensure all reagents and solvents are rigorously dried.

  • Incorrect Stoichiometry: If the diamine is intended as a ligand, typically 1-2 equivalents relative to the metal are used. If it's a base, at least one stoichiometric equivalent to the acid produced is required. Verify your calculations.

  • Reaction Temperature: Steric hindrance from the ethyl groups may slow down reaction rates compared to less bulky amines. A moderate increase in temperature may be necessary to overcome the activation energy barrier.

  • Catalyst Inhibition: The secondary amine is a strong ligand. In some catalytic cycles, it might bind too strongly to the metal center, preventing substrate binding or product release. If you suspect this, consider switching to a fully tertiary diamine like N,N,N',N'-tetraethylpropane-1,3-diamine.

Scenario B: Formation of Unidentified Side Products

Q: My reaction is messy, and I'm isolating significant side products. What are they likely to be?

A: The presence of two different amine groups is the most common source of side products.

Competing Reaction Pathways

SideReactions Start Substrate + Electrophile (E+) + Diamine Desired Desired Product Start->Desired Intended Pathway (e.g., Base-Mediated) Side1 Side Product: N-Alkylation/Acylation of Secondary Amine Start->Side1 Competing Nucleophilic Attack (Et-N(E)-(CH₂)₃-N(Et)₂) Side2 Side Product: Elimination (Hofmann-like) Start->Side2 High Temperature/ Strong Base Conditions

Caption: Visualization of desired vs. common competing side reactions.

  • Reaction at the Secondary Amine: The secondary amine is a strong nucleophile. If your reaction mixture contains an electrophile (e.g., an alkyl halide, acyl chloride, or Michael acceptor), it can react preferentially with the secondary amine, consuming your starting material and forming an unwanted, more substituted diamine.

    • Solution: If the diamine is intended only as a base, protect the secondary amine (e.g., as a Boc or Cbz group) before use, or switch to a commercially available diamine with two tertiary centers.

  • Elimination Reactions: Under strongly basic conditions or at high temperatures, sterically hindered trialkylamines can undergo Hofmann-like elimination reactions.[9] While less common, this can be a decomposition pathway that reduces yield.

    • Solution: Perform the reaction at the lowest effective temperature. Avoid excessively strong bases if the diamine is only meant to be a ligand.

Scenario C: Post-Reaction Purification Challenges

Q: I'm struggling to remove the diamine and its corresponding salts from my product during workup.

A: Polyamines and their salts are often polar and can be difficult to separate from polar products.[10]

  • Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid). The amines will be protonated to form water-soluble ammonium salts, which are extracted into the aqueous phase.

    • Self-Validation: After washing, check the pH of the aqueous layer to confirm it is acidic. To verify complete removal from the organic layer, take a small aliquot, evaporate the solvent, and analyze by ¹H NMR or LC-MS.

    • Caution: This method is unsuitable if your desired product is acid-sensitive.[10]

  • Copper Sulfate Wash: For acid-sensitive products, washing with an aqueous solution of copper(II) sulfate can be effective.[10] The diamine is an excellent chelating agent and will form a water-soluble complex with the Cu²⁺ ions, which can then be extracted.

  • Chromatography: If your product is non-polar, the polar diamine can be easily removed with standard silica gel chromatography. For polar products, reverse-phase chromatography (C18 silica) may be necessary, eluting with a gradient of water/acetonitrile or water/methanol.[10]

Section 3: Key Experimental Protocols

The following are generalized, step-by-step protocols that should be adapted to your specific substrate and reaction.

Protocol 1: General Procedure for Diamine Removal via Acid Wash

This protocol assumes your product is stable to dilute acid and is soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM, Et₂O).

  • Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes).

  • First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer. This removes some highly water-soluble byproducts.

  • Acid Extraction: Add an equal volume of 1M HCl (aq) to the separatory funnel. Shake vigorously for 1-2 minutes. You may observe the formation of a white precipitate (the ammonium salt) at the interface, which should dissolve into the aqueous layer with continued shaking.

  • Separation: Allow the layers to separate completely. Drain and collect the aqueous layer.

  • Repeat Extraction: Repeat the acid wash (Step 4 & 5) one or two more times to ensure complete removal of the diamine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the diamine.

Table 1: Quantitative Data for Common Workup Reagents
ReagentConcentrationVolume Ratio (Organic:Aqueous)PurposeKey Considerations
Hydrochloric Acid1 M (aq)1:1Amine extractionProduct must be acid-stable.
Citric Acid5-10% w/v (aq)1:1Amine extraction (milder acid)Good for moderately acid-sensitive compounds.
Copper(II) Sulfate10% w/v (aq)1:0.5Amine extraction (chelation)Ideal for acid-sensitive products.[10]
Sat. NaHCO₃Saturated (aq)1:1Neutralization of acidQuenches residual acid before drying.
BrineSaturated (aq)1:1Removal of bulk waterReduces water content before final drying.

Section 4: References

  • PubChem. N,N,N',N'-Tetraethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

  • Peg, A. E. (2013). Toxicity of Polyamines and Their Metabolic Products. Chemical Research in Toxicology. [Link]

  • Wikipedia. 1,3-Diaminopropane.[Link]

  • Banert, K. et al. (2020). Synthesis Of Trialkylamines With Extreme Steric Hindrance And Their Decay By A Hofmann-Like Elimination Reaction. Journal Of Organic Chemistry. [Link]

  • Jiang, M. et al. (2017). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. PMC. [Link]

  • Iqbal, M. A. et al. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PMC. [Link]

  • Miyazaki, M. J. P. et al. (2021). An organophotocatalytic late-stage N–CH3 oxidation of trialkylamines to N-formamides with O2 in continuous flow. Chemical Science. [Link]

  • ResearchGate. How can I remove 1,3-PropaneDiamine from reaction mixture?[Link]

  • Strieth-Kalthoff, F. et al. (2019). Site-Selective α-CH functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis. ChemRxiv. [Link]

  • Li, Y. et al. (2023). Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides. Organic Letters. [Link]

  • ResearchGate. Synthetic methods for 1,3-diamines | Request PDF.[Link]

  • Google Patents. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.

  • Stewart, F. J. et al. (2024). Impaired polyamine metabolism causes behavioral and neuroanatomical defects in a mouse model of Snyder–Robinson syndrome. Journals Gateway | The Company of Biologists. [Link]

  • ResearchGate. N,N'-Bis(2-mercaptophenyl)propane-1,3-diamine as a new organic ligand of the N2S2 type and its coordination compound with nickel(II).[Link]

  • Cheng, Y. et al. (2001). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research. [Link]

  • Zahedi, K. et al. (2021). The role of polyamine metabolism in cellular function and physiology. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Unsymmetrical Diamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the synthesis of unsymmetrical diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the synthesis of unsymmetrical diamines. While these molecules are indispensable scaffolds in medicinal chemistry (e.g., piperazines, ethylenediamines), their synthesis is notoriously plagued by poor regioselectivity, over-alkylation, transition-metal catalyst poisoning, and severe purification bottlenecks.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and field-proven causality to ensure your synthetic workflows succeed.

Troubleshooting Guide: Core Synthetic Challenges

Issue A: Poor Regioselectivity in Alkene Diamination

Q: When attempting the diamination of unactivated alkenes, I consistently get a 1:1 mixture of regioisomers. How can I chemically differentiate the two carbons?

A: Distinguishing two sp² carbons in an unactivated alkene is challenging because they possess nearly identical electronic and steric environments. To achieve high regioselectivity, you must introduce a kinetic or thermodynamic bias.

The Mechanistic Solution: A highly effective, metal-free approach is the azidoimination of alkenes using TMSN 3​ and ketimines . By utilizing PIFA (phenyliodine bis(trifluoroacetate)) to generate an electrophilic azide radical, the addition occurs preferentially at the less sterically hindered terminal carbon. The resulting stable carbon-centered radical then reacts with the ketimine. This yields a β -azidoimine, which can be orthogonally reduced to an unsymmetrical vicinal diamine. Alternatively, if your substrate contains an allylic amine, you can leverage Rhodium-catalyzed directed hydroamination. The tethered Lewis basic amine directs the Rh-catalyst, ensuring exclusive regioselectivity and 100% atom economy .

Azidoimination Start Alkene Substrate RadicalGen TMSN3 + PIFA (Azide Radical Generation) Start->RadicalGen Addition Regioselective Addition (C-N Bond Formation) RadicalGen->Addition Intermediate Azidoimine Intermediate Addition->Intermediate Reduction1 Orthogonal Reduction (Imine -> Sec Amine) Intermediate->Reduction1 Step 1 Reduction2 Orthogonal Reduction (Azide -> Pri Amine) Reduction1->Reduction2 Step 2 Product Unsymmetrical Vicinal Diamine Reduction2->Product

Workflow for regioselective azidoimination of alkenes to yield unsymmetrical diamines.

Issue B: Catalyst Poisoning in Buchwald-Hartwig Cross-Coupling

Q: My Buchwald-Hartwig cross-coupling stalls at 20% conversion when synthesizing aryl diamines. Adding more Pd catalyst doesn't help. What is happening?

A: You are experiencing severe transition-metal catalyst poisoning. Because diamines feature two Lewis basic nitrogen atoms, they frequently act as bidentate ligands. They chelate the palladium center, forming thermodynamically stable, catalytically dead complexes that halt the catalytic cycle.

The Mechanistic Solution: To prevent this, you must sterically crowd the metal center to favor the reductive elimination step over product inhibition. Employing bulky monophosphine ligands (e.g., QUINAP, BrettPhos, or RuPhos) is critical. For instance, in the dynamic kinetic asymmetric transformation (DYKAT) of heterobiaryls, using QUINAP allows the isolation of axially chiral diamines in high yields without stalling . If poisoning persists, you must pre-protect one of the amine groups (e.g., with Boc or Cbz) prior to the coupling step to eliminate its chelating ability.

BH_Troubleshooting Issue Catalyst Poisoning by Diamines Check1 Is the amine highly nucleophilic? Issue->Check1 Check2 Is the product causing inhibition? Issue->Check2 Sol1 Use Bulky Monophosphine Ligands (e.g., QUINAP, BrettPhos) Check1->Sol1 Yes Sol2 Protect one amine group (Boc, Cbz) Check1->Sol2 Alternative Sol3 Increase Temp or Use NHC-Pd Check2->Sol3 Yes

Troubleshooting logic for transition-metal catalyst poisoning during diamine synthesis.

Quantitative Data: Methodological Comparison

To assist in selecting the correct synthetic route for your specific target, consult the quantitative performance metrics of the three primary methodologies below:

MethodologyCatalyst / ReagentsTypical YieldsRegioselectivity / eeKey Quantitative Metric
Azidoimination TMSN 3​ , PIFA, DMAP (Metal-Free)70–93%>95:5 (rr)100% Orthogonal Deprotection
Directed Hydroamination [(DPEphos)Rh(COD)]BF 4​ (2 mol%)42–85%>20:1 (rr)100% Atom Economy
Asymmetric Buchwald-Hartwig Pd 2​ (dba) 3​ / QUINAP (5 mol%)61–98%86–93% (ee)<5% Catalyst Poisoning

Standard Operating Procedures (SOPs)

Protocol A: Metal-Free Regioselective Azidoimination of Alkenes

This protocol is self-validating. Do not proceed to Step 4 without confirming Step 3.

  • Preparation: In an argon-filled glovebox, charge a flame-dried 10 mL reaction tube with the alkene substrate (0.2 mmol), ketimine (1.5 equiv), TMSN 3​ (3.0 equiv), and DMAP (2.0 equiv) in 1,4-dioxane (2.0 mL).

  • Radical Initiation: Add PIFA (2.5 equiv) in one portion to generate the azide radical. Seal the tube and stir at room temperature for 10–30 minutes.

  • Validation Checkpoint: Analyze a 50 μ L aliquot of the crude mixture via 1 H NMR. The disappearance of the alkene multiplet (typically 5.0–6.0 ppm) and the appearance of the azidoimine signals confirm successful radical addition. If alkene persists, verify the integrity of your PIFA reagent.

  • Orthogonal Reduction:

    • Step 4a: Hydrolyze the imine by stirring the mixture with 20% aqueous citric acid (0.5 mL) for 2 hours to yield the primary amine.

    • Step 4b: Reduce the azide group using Pd/C (10 mol%) under an H 2​ atmosphere (1 atm) for 4 hours to yield the final unsymmetrical diamine.

Protocol B: Rhodium-Catalyzed Directed Hydroamination
  • Catalyst Assembly: Add [(DPEphos)Rh(COD)]BF 4​ (2.0 mol %), your allylamine substrate (1.0 equiv), the desired amine nucleophile (2.0 equiv), and dry CH 3​ CN (50 μ L) to an oven-dried 4 mL vial equipped with a stir bar.

  • Reaction: Seal the vial and stir for 24 hours at the optimized temperature (typically 60–80 °C depending on the steric bulk of the nucleophile).

  • Validation Checkpoint: Monitor the reaction via LC-MS. The formation of the desired C-N bond should correlate with the consumption of the allylamine. If the reaction stalls at <30% conversion, steric hindrance is preventing coordination; elevate the temperature by 10 °C.

  • Isolation: Cool to room temperature, concentrate in vacuo, and purify using reverse-phase chromatography to prevent streaking.

Frequently Asked Questions (FAQs)

Q1: My unsymmetrical diamine streaks terribly on silica gel, and I am losing product during column chromatography. How do I improve recovery? A: Free diamines are highly polar and interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption. Switch your stationary phase to basic alumina or use reverse-phase chromatography (C18). If you must use normal-phase silica, pre-treat the column with 1–5% triethylamine (Et 3​ N) or use a highly polar eluent system (e.g., CH 2​ Cl 2​ /MeOH/NH 4​ OH).

Q2: Why does my purified unsymmetrical diamine turn dark brown upon storage? A: Free amines are highly susceptible to air oxidation, which leads to the formation of colored N-oxide or polymeric impurities over time. To prevent degradation, store your purified diamines under an inert atmosphere (argon or nitrogen) at -20 °C. Alternatively, convert the free base to a bench-stable hydrochloride salt by bubbling anhydrous HCl gas through an ether solution of your product.

Q3: Can I use standard ethylenediamine purification methods for unsymmetrical diamines? A: Yes, but with caution. Unsymmetrical diamines often have lower symmetry and different boiling points than standard symmetrical diamines. Fractional distillation under reduced pressure is effective, but ensure the system is rigorously dried (e.g., using activated molecular sieves), as diamines are highly hygroscopic and will readily pull moisture from the atmosphere.

References

  • Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines Source: Organic Letters (2023) URL:[Link]

  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination Source: Organic Letters (2022) URL:[Link]

  • Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination Source: Journal of the American Chemical Society (2016) URL:[Link]

Troubleshooting

Technical Support Center: Storage and Handling of 3-(Diethylamino)propylamine (DEAPA)

Document ID: DEAPA-SSC-2026-03 Version: 1.0 Introduction This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice on prev...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: DEAPA-SSC-2026-03

Version: 1.0

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice on preventing the oxidation of 3-(diethylamino)propylamine (DEAPA) during storage. As an aliphatic diamine containing both a primary and a tertiary amine, DEAPA is susceptible to oxidative degradation, which can compromise its purity and impact experimental outcomes. This guide offers a structured approach to understanding the causes of degradation and implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: My bottle of DEAPA has turned yellow. Is it still usable?

A yellow to brownish discoloration is a common visual indicator of DEAPA oxidation. This is often due to the formation of N-oxides and other chromophoric degradation products. While slight discoloration may not significantly impact all applications, it is a sign of reduced purity. For sensitive applications, such as in pharmaceutical synthesis, it is crucial to use high-purity, colorless DEAPA. We recommend performing an analytical purity check (e.g., by GC-MS) before using discolored material.

Q2: What are the primary factors that cause DEAPA to oxidize?

The primary drivers of DEAPA oxidation are exposure to:

  • Atmospheric Oxygen: As with many amines, direct contact with air is the main cause of oxidation.

  • Light: UV radiation can accelerate the degradation process.[1]

  • Heat: Elevated temperatures increase the rate of oxidative reactions.[2]

  • Contaminants: The presence of metal ions or other reactive impurities can catalyze oxidation.

Q3: What are the ideal storage conditions for DEAPA?

To minimize oxidation, DEAPA should be stored in a cool, dry, and dark place.[3][4] The container should be tightly sealed to prevent the ingress of air and moisture.[3][5] For long-term storage or for high-purity applications, storage under an inert gas atmosphere (e.g., nitrogen or argon) is highly recommended.[6][7]

Q4: Can I use an antioxidant to stabilize DEAPA?

Yes, the addition of a suitable antioxidant can significantly inhibit the oxidation of DEAPA. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are a common choice for stabilizing organic compounds.[7][8] However, the compatibility and optimal concentration of any antioxidant should be experimentally verified for your specific application to avoid introducing unwanted impurities.

Q5: What are the typical degradation products of DEAPA oxidation?

The oxidation of aliphatic amines can be complex. Based on general mechanisms of amine autoxidation, potential degradation products of DEAPA include:

  • N-oxides: Oxidation of the tertiary amine group can form the corresponding N-oxide.[9][10]

  • Aldehydes and Secondary Amines: Oxidative dealkylation of the diethylamino group can lead to the formation of acetaldehyde and N-(3-aminopropyl)ethylamine.

  • Products of Primary Amine Oxidation: The primary amine group can be oxidized to form nitroso or nitro compounds.[9]

The exact composition of degradation products will depend on the specific storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Exposure to air and/or light.1. Verify purity using GC-MS or HPLC. 2. If purity is acceptable for your application, use the material promptly. 3. For future storage, transfer to an amber glass bottle and blanket with an inert gas.
Presence of Particulates Advanced degradation or polymerization.1. Do not use the material. 2. Dispose of the material according to local regulations.[3] 3. Review storage procedures to ensure they are adequate.
Inconsistent Experimental Results Reduced purity of DEAPA due to oxidation.1. Obtain a new, high-purity batch of DEAPA. 2. Perform a quality control check on the new batch before use. 3. Implement stringent storage and handling protocols for all DEAPA stock.
Ammonia-like Odor Becomes More Pungent Possible degradation of the primary amine group.1. Handle in a well-ventilated fume hood. 2. Assess purity analytically. 3. Consider if minor degradation products will interfere with your reaction.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the process of blanketing a container of DEAPA with an inert gas to displace oxygen and prevent oxidation.

Materials:
  • Bottle of DEAPA

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Schlenk line or similar inert gas manifold

  • Septum-sealed cap for the DEAPA bottle

  • Needles and tubing for gas transfer

Procedure:
  • Work in a well-ventilated fume hood.

  • Replace the original cap of the DEAPA bottle with a septum-sealed cap.

  • Connect a gas-inlet needle to the inert gas source via tubing.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Gently flush the headspace of the DEAPA bottle with the inert gas for 5-10 minutes. The gentle flow of inert gas will displace the air in the headspace.

  • While the inert gas is still flowing, remove the vent needle first, and then the gas-inlet needle.

  • Wrap the septum and cap with parafilm to ensure a good seal.

  • Store the blanketed DEAPA in a cool, dark, and dry location.

G cluster_storage DEAPA Storage cluster_prevention Prevention Strategies DEAPA_Bottle DEAPA in Sealed Container Degradation Oxidative Degradation (Discoloration, Impurities) DEAPA_Bottle->Degradation Exposure Air Atmospheric Oxygen & Moisture Air->Degradation Light UV Light Light->Degradation Heat Elevated Temperature Heat->Degradation Inert_Gas Inert Gas Blanketing Inert_Gas->DEAPA_Bottle Protects from Dark_Storage Store in Dark Dark_Storage->DEAPA_Bottle Protects from Cool_Storage Store in Cool Place Cool_Storage->DEAPA_Bottle Protects from Antioxidant Add Antioxidant (e.g., BHT) Antioxidant->DEAPA_Bottle Inhibits Reaction in

Caption: Factors leading to DEAPA degradation and preventative measures.

Protocol 2: Analytical Monitoring of DEAPA Purity by GC-MS

This protocol provides a general method for assessing the purity of DEAPA and identifying potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:
  • DEAPA sample

  • High-purity solvent for dilution (e.g., dichloromethane or methanol)

  • GC-MS instrument with a suitable column (e.g., a mid-polarity column)

  • Autosampler vials with septa

Procedure:
  • Prepare a dilute solution of the DEAPA sample (e.g., 1 mg/mL) in the chosen solvent.

  • Transfer the solution to an autosampler vial.

  • Set up the GC-MS instrument with an appropriate temperature program to separate DEAPA from potential impurities. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C).

  • Inject the sample and acquire the data.

  • Analyze the resulting chromatogram to determine the peak area of DEAPA relative to any other peaks, which represent impurities.

  • Examine the mass spectra of the impurity peaks to tentatively identify their structures based on fragmentation patterns.

G start DEAPA Sample dilution Dilute with Solvent start->dilution gc_injection Inject into GC dilution->gc_injection separation GC Column Separation gc_injection->separation ms_detection MS Detection (Ionization & Fragmentation) separation->ms_detection data_analysis Data Analysis (Chromatogram & Mass Spectra) ms_detection->data_analysis results Purity Assessment & Impurity Identification data_analysis->results

Caption: Workflow for GC-MS analysis of DEAPA purity.

References

  • Tian, F., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 23(10), 1569-1578. [Link]

  • ResearchGate. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: 3-DIETHYLAMINO PROPYLAMINE. Retrieved from [Link]

  • Loba Chemie. (2018). SAFETY DATA SHEET - 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS. Retrieved from [Link]

  • Tintoll. (2026). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Retrieved from [Link]

  • Gijsman, P. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • Minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. Retrieved from [Link]

  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • MDPI. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • ResearchGate. (2026). Aliphatic amines for use as long-term heat stabilizers for polypropylene. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for reactions involving sterically hindered amines

Welcome to the Advanced Synthesis Support Center. Reactions involving sterically hindered amines—such as tert-butylamine, diisopropylamine, or 2,2,6,6-tetramethylpiperidine—frequently fail under standard conditions due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Reactions involving sterically hindered amines—such as tert-butylamine, diisopropylamine, or 2,2,6,6-tetramethylpiperidine—frequently fail under standard conditions due to extreme steric repulsion at the transition states. This guide provides field-proven diagnostic workflows, mechanistic causality explanations, and self-validating protocols to overcome these kinetic barriers.

Diagnostic Workflow

Workflow Start Sterically Hindered Amine Reaction Amidation Amidation Start->Amidation BHA Buchwald-Hartwig Start->BHA RedAm Reductive Amination Start->RedAm Am_Prob Slow Aminolysis / Epimerization Amidation->Am_Prob BHA_Prob Failed Reductive Elimination BHA->BHA_Prob RedAm_Prob Ketone Reduction Outcompetes Iminium RedAm->RedAm_Prob Am_Sol Use TCFH-NMI or XtalFluor-E Am_Prob->Am_Sol BHA_Sol Use Pd-PEPPSI-IPentCl or BrettPhos BHA_Prob->BHA_Sol RedAm_Sol Rh/Ru with CO or Pd(OH)2 clusters RedAm_Prob->RedAm_Sol

Diagnostic workflow for troubleshooting sterically hindered amine reactions.

Module 1: Amidation (Peptide & Small Molecule Coupling)

Q: Why do standard coupling reagents like EDC/HOBt or HATU fail to couple my bulky secondary amine? A: The failure is rooted in reaction kinetics. Standard uronium or carbodiimide reagents form an activated ester (e.g., an OBt or OAt ester). When your amine is sterically hindered, its nucleophilic attack on this bulky activated ester is extremely slow. This slow aminolysis provides ample time for the activated acid to undergo deleterious side reactions, such as oxazolone formation (which leads to rapid racemization) or rearrangement into unreactive species like diethylamide[1].

Q: What is the best coupling reagent for extremely hindered amines? A: To overcome steric clashes, you must generate a highly reactive, sterically unencumbered electrophile.

  • TCFH with NMI: Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates an N-acyl imidazolium intermediate in situ. This intermediate is highly electrophilic and lacks the bulky leaving groups of standard esters, allowing even bulky amines to attack rapidly[2].

  • XtalFluor-E: This reagent converts the carboxylic acid into an acyl fluoride. Acyl fluorides are highly resistant to hydrolysis but highly reactive toward amines, achieving 87–94% yields even with bulky secondary amines[3].

Quantitative Data: Coupling Reagents for Hindered Amines
Reagent SystemReactive IntermediateYield with Hindered AminesEpimerization Risk
HATU / COMUOBt / OAt EsterLow (<30%)High (due to slow aminolysis)
XtalFluor-EAcyl FluorideHigh (87–94%)Low
TCFH / NMIN-Acyl ImidazoliumVery High (>90%)Minimal
Protocol: TCFH-NMI Mediated Amidation

Self-Validating System: This protocol includes a methanol-quench checkpoint to verify intermediate formation.

  • Preparation: In an oven-dried vial under argon, dissolve the carboxylic acid (1.0 equiv) and the sterically hindered amine (1.2 equiv) in anhydrous acetonitrile (0.5 M).

  • Base Addition: Add N-methylimidazole (NMI, 3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add TCFH (1.2 equiv) in one portion.

  • Validation Checkpoint: After 15 minutes, extract a 10 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS.

    • If you see the methyl ester: The N-acyl imidazolium intermediate formed successfully, but aminolysis is still the bottleneck. Consider heating to 40 °C.

    • If you see unreacted acid: Activation failed. Verify the quality/dryness of your TCFH and solvent.

  • Completion: Stir the reaction mixture at room temperature for 2–12 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Module 2: Buchwald-Hartwig Cross-Coupling

Q: My Buchwald-Hartwig coupling with a bulky secondary amine yields only unreacted starting material or dehalogenated side products. What is happening? A: In palladium-catalyzed cross-coupling, sterically hindered amines struggle to coordinate to the palladium center. Even if coordination occurs, the resulting Pd(II) amido complex is highly congested, making the critical reductive elimination step kinetically unfavorable. When reductive elimination is stalled, the complex often undergoes β-hydride elimination (if the amine possesses α-hydrogens), resulting in dehalogenated aryl byproducts and catalyst death[4].

Q: Which ligands or precatalysts overcome this barrier? A: You must use ligands that force reductive elimination through steric pressure. 5[5] is a premier choice. The massive steric bulk of the IPent (3-pentyl) substituents on the N-heterocyclic carbene (NHC) ligand exerts severe steric pressure on the Pd(II) intermediate. This forces the aryl and amido groups close together, drastically lowering the activation energy required to form the C-N bond[5].

PdCycle Precat Pd-PEPPSI-IPentCl Precatalyst Active Active Pd(0) Precat->Active Base / Heat OxAdd Oxidative Addition Active->OxAdd AmineBind Amine Coordination OxAdd->AmineBind RedElim Reductive Elimination (Forced by IPent Bulk) AmineBind->RedElim Steric Clash RedElim->Active Catalyst Regen Product Hindered Arylamine RedElim->Product

Logical workflow of the Pd-PEPPSI-IPentCl catalytic cycle driven by steric bulk.

Protocol: Pd-PEPPSI-IPentCl Catalyzed Amination

Self-Validating System: Tracking the dehalogenation ratio to evaluate catalyst efficiency.

  • Setup: Inside a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), sterically hindered amine (1.2 equiv), and NaOt-Bu or Na-BHT (2.0 equiv).

  • Catalyst Addition: Add Pd-PEPPSI-IPentCl (1–2 mol%) to the solid mixture.

  • Solvent: Add anhydrous DME or toluene to achieve a 0.2 M concentration. Seal the vial and remove it from the glovebox.

  • Heating & Validation Checkpoint: Heat to 80 °C. After 2 hours, take a GC-MS/LC-MS aliquot.

    • Validation: Calculate the ratio of product to dehalogenated byproduct. If dehalogenation is >20%, oxidative addition is occurring, but reductive elimination is still too slow. Consider increasing the temperature to 100 °C or switching to a bulkier base (e.g., LiHMDS) to prevent β-hydride elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.

Module 3: Reductive Amination

Q: When attempting reductive amination with a bulky ketone and a secondary amine, I only isolate the reduced alcohol. How can I fix this? A: In traditional reductive amination, the amine and carbonyl must condense to form an iminium ion before reduction can occur. With bulky secondary amines and ketones, steric repulsion makes iminium formation thermodynamically highly disfavored. Consequently, the reducing agent (e.g., NaBH(OAc)₃) simply reduces the unreacted ketone to an alcohol faster than the iminium can form[6].

Q: Are there alternative catalytic methods for synthesizing sterically hindered tertiary amines? A: Yes. You must bypass the traditional hydride-reducing agents.

  • Rh/Ru Catalysis with CO: Use7[7] utilizing carbon monoxide (CO) as a deoxygenating agent. This atom-economical method avoids external hydrogen sources and allows the synthesis of sterically congested amines that are otherwise impossible to make[8].

  • Specialized Pd(OH)₂ Clusters: Using Pd nanospecies where the9[9], promoting both the generation of the imine intermediate and the reduction of the C=N unit at room temperature[9].

Protocol: Rh/Ru-Catalyzed Reductive Amination with CO

Self-Validating System: Gas consumption and intermediate monitoring.

  • Setup: In a high-pressure autoclave, combine the ketone (1.0 equiv), secondary amine (1.5 equiv), and Ru₃(CO)₁₂ or [Rh(CO)₂Cl]₂ (1–2 mol%). Add anhydrous toluene (0.5 M).

  • Pressurization: Purge the autoclave with CO gas three times, then pressurize to 30–50 atm of CO.

  • Reaction: Heat the mixture to 130–150 °C for 24 hours.

  • Validation Checkpoint: Monitor the consumption of the ketone via GC-FID.

    • Validation: If the ketone is fully consumed but no amine is formed, check for direct reduction to the alcohol. This indicates the CO pressure is acting too strongly as a reductant before condensation occurs; optimize by lowering the CO pressure or adding a Lewis acid (e.g., Ti(OiPr)₄) to pre-form the iminium.

  • Workup: Carefully vent the CO gas in a well-ventilated fume hood, filter the mixture through silica, and purify via chromatography.

References

  • XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids Organic Letters, ACS Publications URL:[Link][3]

  • TCFH: A Highly Reactive Coupling Reagent Grokipedia / Chemical Literature Database URL:[Link][2]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones Chemical Communications (RSC Publishing) URL:[Link][7]

  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions YorkSpace Repository URL:[Link][5]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine National Institutes of Health (PMC) URL: [Link][9]

  • Synthesis of Secondary Amides from Thiocarbamates Organic Letters, ACS Publications URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nucleophilic Reactions with CAS 22268-51-5

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected product mixtures when utilizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected product mixtures when utilizing CAS 22268-51-5 (amine or N1,N1,N3 -triethylpropane-1,3-diamine) as a nucleophile.

The core challenge with this unsymmetrical diamine lies in its dual-amine nature: it features a sterically accessible, nucleophilic secondary amine (the ethylamino group) and a highly basic, electron-rich tertiary amine (the diethylamino group). Understanding the electronic and steric interplay between these two centers is critical for designing self-validating, high-yielding synthetic protocols. This guide is designed to dissect the causality behind common side reactions and provide field-proven mitigation strategies.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I isolating a highly polar, water-soluble byproduct instead of my desired N-alkylated product when reacting CAS 22268-51-5 with primary alkyl halides? A: You are observing the Menshutkin reaction , which leads to the quaternization of the tertiary amine[1]. While secondary amines are generally more nucleophilic than tertiary amines, unhindered electrophiles (like methyl iodide or benzyl bromide) can rapidly alkylate the diethylamino group to form a quaternary ammonium salt[1].

  • Causality: The tertiary amine's high electron density outcompetes the secondary amine's steric advantage when the electrophile is small. Furthermore, direct alkylation of amines notoriously suffers from over-alkylation, converting your secondary amine into an unwanted tertiary amine[2].

  • Mitigation: Abandon direct alkylation. Switch to reductive amination using an aldehyde and a reducing agent. Reductive amination is strictly chemoselective for primary and secondary amines; tertiary amines cannot form the requisite iminium intermediate[3].

Q2: I am trying to alkylate CAS 22268-51-5 with a secondary alkyl bromide, but I am mostly recovering unreacted diamine and an alkene byproduct. How do I fix this? A: This is a classic E2 elimination competing with SN​2 substitution. The N1,N1 -diethyl group makes the molecule a strong Brønsted base.

  • Causality: When faced with a sterically hindered secondary alkyl halide, the activation energy for an SN​2 attack at the secondary amine is significantly higher than the activation energy for proton abstraction by the tertiary amine. The tertiary amine acts as a base, dehydrohalogenating your electrophile.

  • Mitigation: Direct alkylation with secondary halides is fundamentally flawed here. You must synthesize the target via reductive amination of the corresponding ketone, or by acylating the secondary amine followed by an amide reduction (e.g., using LiAlH4​ ).

Q3: When reacting with acyl chlorides, my yield is low, and I observe degradation of the electrophile. What is the mechanism behind this? A: The tertiary amine in CAS 22268-51-5 can act as an internal base. If your acyl chloride possesses α -protons (e.g., acetyl chloride or propionyl chloride), the tertiary amine can deprotonate it to form a highly reactive ketene intermediate, which then polymerizes or reacts non-specifically. Additionally, the tertiary amine can form a transient, highly electrophilic acylammonium species.

  • Mitigation: Use Schotten-Baumann biphasic conditions (aqueous NaOH / DCM). The aqueous hydroxide acts as the primary thermodynamic sink for the HCl byproduct, keeping the tertiary amine unprotonated and preventing ketene-driven degradation.

Part 2: Quantitative Data & Side Reaction Matrix

To streamline your reaction planning, consult the following matrix. It summarizes the quantitative risk of specific side reactions based on the electrophile chosen.

Electrophile TypePrimary Side ReactionRelative RiskRecommended Mitigation Strategy
Methyl / Primary Alkyl Halide Quaternization (Menshutkin)High (>60% byproduct)Use Reductive Amination (Aldehyde + NaBH(OAc)3​ ).
Secondary Alkyl Halide E2 Elimination (Alkene formation)Critical (>80% byproduct)Use Reductive Amination (Ketone) or Acylation-Reduction.
Acyl Chloride (with α -protons) Ketene formation / PolymerizationModerate (20-40% byproduct)Schotten-Baumann conditions (Biphasic NaOH/DCM).
Acyl Chloride (no α -protons) Acylammonium formationLow (<10% byproduct)Add non-nucleophilic base (e.g., DIPEA) at 0 °C.
Epoxides Regioisomer mixturesModerate (15-30% byproduct)Use Lewis acid catalysis (e.g., LiClO4​ ) to direct opening.

Part 3: Mechanistic Pathways & Workflows

To visualize the competing electronic and steric forces at play, refer to the mechanistic pathway diagram below.

Pathways Diamine CAS 22268-51-5 (Nucleophile/Base) RX Alkyl Halide (R-X) Diamine->RX SN2 Secondary Amine Alkylation (Desired Product) RX->SN2 SN2 (Sterically favored) Quat Tertiary Amine Quaternization (Menshutkin Salt) RX->Quat SN2 (Electronically favored with unhindered R-X) E2 E2 Elimination (Alkene + Protonated Amine) RX->E2 Base-promoted (with hindered R-X)

Figure 1: Competing mechanistic pathways of CAS 22268-51-5 with alkyl halides.

Workflow Start Select Electrophile for CAS 22268-51-5 Acyl Acyl Chloride / Anhydride Start->Acyl Alkyl Alkyl Halide Start->Alkyl Ketene Risk: Ketene Formation & Acylammonium Acyl->Ketene QuatRisk Risk: Quaternization & Over-alkylation Alkyl->QuatRisk Primary R-X E2Risk Risk: E2 Elimination Alkyl->E2Risk Secondary R-X Schotten Protocol: Schotten-Baumann (Biphasic NaOH/DCM) Ketene->Schotten Mitigate RedAm Protocol: Reductive Amination (Aldehyde + NaBH(OAc)3) QuatRisk->RedAm Mitigate AcylRed Protocol: Acylation followed by Amide Reduction E2Risk->AcylRed Mitigate

Figure 2: Workflow for selecting the optimal coupling strategy to avoid side reactions.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing specific workup conditions, any side products generated are physically partitioned away from the desired product, ensuring high purity without immediate chromatography.

Protocol A: Chemoselective Reductive Amination (Avoiding Quaternization)

Use this protocol instead of direct alkylation with primary/secondary alkyl halides.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve CAS 22268-51-5 (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv, 15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validating Workup: Quench the reaction strictly with saturated aqueous NaHCO3​ (pH ~8.5) and extract with Dichloromethane (DCM).

    • Causality Check: At pH 8.5, the desired tertiary amine product is unprotonated and partitions into the DCM layer. If any quaternization had occurred (impossible in this specific reductive pathway, but relevant if comparing to direct alkylation), the permanent quaternary ammonium salts would remain trapped in the aqueous layer[1].

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Chemoselective N-Acylation (Schotten-Baumann Biphasic System)

Use this protocol to prevent the tertiary amine from acting as a base and generating ketenes.

  • Biphasic Setup: Dissolve CAS 22268-51-5 (1.0 equiv, 10 mmol) in DCM (20 mL). Add an equal volume of 2M aqueous NaOH (20 mL).

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Acylation: Dissolve the acyl chloride (1.1 equiv, 11 mmol) in DCM (5 mL) and add it dropwise to the biphasic mixture over 15 minutes.

    • Causality Check: The vigorous stirring ensures the acyl chloride reacts with the secondary amine at the phase boundary, while the generated HCl is immediately neutralized by the aqueous NaOH. This prevents the tertiary amine from forming a hydrochloride salt, which would otherwise crash out of solution and stall the reaction.

  • Phase Separation: After 2 hours, separate the layers. Wash the organic layer once with brine, dry over MgSO4​ , and concentrate.

References

  • "Quaternary ammonium cation" - Wikipedia. Available at:[Link]

  • "Efficient synthesis of secondary amines by selective alkylation of primary amines" - US Patent 6423871B1.
  • "Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination" - Chemical Science (RSC). Available at:[Link]

Sources

Optimization

method for removing impurities from commercial 3-(diethylamino)propylamine

Welcome to the Technical Support Center for the purification and handling of 3-(diethylamino)propylamine (DEAPA). This guide is engineered for researchers, analytical scientists, and drug development professionals who re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-(diethylamino)propylamine (DEAPA). This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity diamines for moisture-sensitive synthesis, catalyst preparation, or pharmaceutical compounding.

Commercial DEAPA frequently degrades upon storage due to its hygroscopic nature and high reactivity with atmospheric gases. Below, we provide a diagnostic FAQ, quantitative reagent data, and self-validating protocols to ensure absolute chemical integrity.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why has my commercial DEAPA turned yellow or brown over time? Issue: Color degradation. Causality: Aliphatic amines like DEAPA are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. The primary amine moiety oxidizes to form colored imines or complex polymeric species. Solution: Distill the amine under a strict inert atmosphere (Argon or N₂) and store it in amber glass ampoules or foil-wrapped Schlenk flasks to prevent photo-oxidation.

Q2: There is a white, insoluble crust at the bottom of my DEAPA bottle. What is it? Issue: Precipitate formation. Causality: The primary amine group in DEAPA reacts rapidly with atmospheric carbon dioxide (CO₂) via nucleophilic attack to form a zwitterionic intermediate. Subsequent proton transfer yields insoluble alkylammonium alkylcarbamate salts. Solution: The crust is irreversible under standard conditions. Decant the liquid portion, pre-dry with a strong base to neutralize dissolved CO₂, and distill. Always purge the headspace of the storage vessel with Argon after every use.

CarbamatePathway A DEAPA (Primary Amine) C Nucleophilic Attack (N lone pair to C=O) A->C B Atmospheric CO2 B->C D Zwitterionic Intermediate C->D E Proton Transfer D->E F Alkylammonium Alkylcarbamate (White Crust/Insoluble) E->F

Mechanistic pathway of DEAPA degradation via CO2 absorption.

Q3: Can I use Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄) to dry DEAPA? Issue: Desiccant incompatibility. Causality: No. Transition metals and alkaline earth metals like calcium (in chloride form) form highly stable coordination complexes with amines. Using CaCl₂ will drastically reduce your yield by trapping the DEAPA in the solid phase [1]. Solution: Use basic or non-coordinating desiccants such as Potassium Hydroxide (KOH) for pre-drying, and Calcium Hydride (CaH₂) or Barium Oxide (BaO) for rigorous drying[2].

Section 2: Quantitative Data & Reagent Selection

Selecting the correct desiccant is dictated by the thermodynamic reversibility of the drying mechanism. The table below summarizes the efficacy of various agents specifically for DEAPA[1][2].

Drying AgentEfficiency (Residual H₂O)SpeedCausality / MechanismSuitability for DEAPA
KOH (Pellets) ~1–5 mg/LModerate (24h)Reversible hydration; highly basic, neutralizes acidic impurities and dissolved CO₂.Excellent for pre-drying bulk commercial stock.
BaO (Powder) < 1 mg/LSlow (24–48h)Irreversible reaction forming Ba(OH)₂.Excellent for rigorous drying of basic amines.
CaH₂ (Granules) < 0.1 mg/LFast (Reflux)Irreversible reaction forming H₂ gas and Ca(OH)₂.Gold Standard for final pre-distillation reflux.
CaCl₂ (Anhydrous) N/AN/AForms coordination complexes with the amine lone pairs.Incompatible . Do not use.
4Å Molecular Sieves ~1 mg/LSlow (48h)Physical trapping of water molecules in 4Å pores.Best for long-term storage of purified DEAPA.

Section 3: Step-by-Step Purification Protocols

To achieve >99.5% purity, the purification must be treated as a self-validating system where each step confirms the success of the previous one.

Protocol A: Pre-Drying and Degassing (Bulk Water Removal)
  • Addition of Desiccant: Add freshly ground Potassium Hydroxide (KOH) pellets (approx. 5% w/v) to the commercial DEAPA in a round-bottom flask.

  • Stirring: Stir the mixture vigorously under an inert Argon (Ar) atmosphere for 24 hours at room temperature.

    • Causality: KOH removes bulk water and neutralizes any acidic impurities or dissolved CO₂, preventing carbamate formation during heating.

  • Decantation: Carefully decant the pre-dried amine into a clean, dry, Argon-flushed Schlenk flask.

    • Causality: Removing the hydrated KOH prevents the reversible release of water during subsequent thermal distillation.

  • System Validation: Add a few fresh KOH pellets to the decanted liquid. If the pellets remain free-flowing and do not clump, bulk water has been successfully removed.

Protocol B: Rigorous Dehydration and Fractional Distillation
  • Rigorous Drying: To the pre-dried DEAPA, add Calcium Hydride (CaH₂) at 2–5% w/v.

    • Causality: CaH₂ reacts irreversibly with trace water to form hydrogen gas and calcium hydroxide, pushing the thermodynamic equilibrium to complete dryness.

  • Refluxing: Reflux the mixture under an Argon blanket for 2–4 hours.

    • Causality: Heating accelerates the irreversible reaction between the desiccant and trace water.

  • Fractional Distillation: Equip the flask with a Vigreux column and a short-path distillation head. Distill the DEAPA under reduced pressure (e.g., using a vacuum pump with a liquid nitrogen cold trap).

    • Causality: Vacuum distillation lowers the boiling point (normal bp ~159 °C down to ~50-60 °C at 10 mmHg), preventing thermal degradation, oxidation, and color body formation.

  • Collection & Storage: Discard the first 5–10% of the distillate (forerun) to remove highly volatile organic impurities (e.g., unreacted diethylamine). Collect the main fraction at a constant boiling temperature. Store the purified DEAPA in a dark, airtight Schlenk flask over activated 4Å molecular sieves under Argon.

  • System Validation: Perform a Karl Fischer titration to confirm water content is < 50 ppm. Run GC-FID to verify >99.5% purity and the absence of early-eluting diethylamine peaks. Visually, the liquid must be perfectly colorless.

DEAPAPurification A Commercial DEAPA (Contains H2O, CO2, Organics) B Pre-drying (Stir over KOH pellets, 24h) A->B Remove bulk H2O C Decantation / Filtration B->C D Reflux over CaH2 or BaO (Inert Atmosphere) C->D Remove trace H2O E Fractional Distillation (Vacuum / Ar blanket) D->E Remove organics & salts F Pure DEAPA (Store over 4A Mol Sieves) E->F Collect pure fraction

Workflow for the rigorous purification of commercial DEAPA.

References

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629-631.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[Link]

Troubleshooting

stability of N,N',N'-triethylpropane-1,3-diamine in acidic and basic media

Technical Support Center: N,N',N'-triethylpropane-1,3-diamine Introduction Welcome to the technical support guide for N,N',N'-triethylpropane-1,3-diamine. This document is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N',N'-triethylpropane-1,3-diamine

Introduction

Welcome to the technical support guide for N,N',N'-triethylpropane-1,3-diamine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile polyamine in their work. Understanding the stability of this compound across different pH conditions is critical for ensuring experimental reproducibility, optimizing reaction yields, and maintaining sample integrity. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental behavior of N,N',N'-triethylpropane-1,3-diamine in acidic media?

In acidic environments (pH < 7), the tertiary amine groups of N,N',N'-triethylpropane-1,3-diamine act as Brønsted-Lowry bases and readily accept protons. This results in the formation of the corresponding mono- and di-protonated ammonium cations. The degree of protonation is dependent on the pKa of the amine groups and the pH of the solution.[1][2]

  • Impact on Solubility: Protonation increases the polarity of the molecule, generally leading to enhanced solubility in aqueous solutions.

  • Impact on Reactivity: The lone pair of electrons on the nitrogen atoms, responsible for their nucleophilicity, becomes engaged in a bond with a proton. This significantly reduces the molecule's nucleophilicity, which can lower its reactivity in nucleophilic substitution or addition reactions.

ProtonationEquilibrium cluster_acid Acidic Medium (Excess H+) Diamine Free Base (R₃N-R'-NR₃) MonoProtonated Mono-Protonated (R₃N-R'-NHR₃⁺) Diamine->MonoProtonated + H⁺ MonoProtonated->Diamine - H⁺ DiProtonated Di-Protonated (⁺HNR₃-R'-NHR₃⁺) MonoProtonated->DiProtonated + H⁺ DiProtonated->MonoProtonated - H⁺

Caption: Protonation equilibrium of the diamine in acidic media.

Q2: How does N,N',N'-triethylpropane-1,3-diamine behave in basic media?

In basic or alkaline environments (pH > 8), the molecule exists predominantly in its neutral, free base form. In this state, the lone pair of electrons on each nitrogen atom is available, making the molecule a potent nucleophile and base. While generally stable, prolonged exposure to strong bases, especially at elevated temperatures, can create conditions for potential degradation.

Q3: What are the primary degradation pathways I should be aware of?

There are two main degradation pathways to consider:

  • Oxidation: Like most amines, N,N',N'-triethylpropane-1,3-diamine is susceptible to oxidation, particularly when exposed to air (oxygen), light, or oxidizing agents. This process is often accelerated at neutral to alkaline pH.[3] Oxidation can lead to the formation of N-oxides and other complex degradation products, often accompanied by a visible color change in the solution (e.g., turning yellow or brown).[3]

  • Hofmann-type Elimination: Under strongly basic conditions and with heating, tertiary amines with beta-hydrogens (like the ethyl groups in this molecule) can undergo an elimination reaction.[4][5] While the classic Hofmann elimination involves a quaternary ammonium salt as the leaving group, harsh conditions can promote a similar E2 elimination pathway.[6][7] This would result in the cleavage of a C-N bond, producing ethene and a secondary diamine.

HofmannElimination Start N,N',N'-triethylpropane-1,3-diamine in strong base (B⁻) Transition E2 Transition State (β-hydrogen abstraction) Start->Transition Heat (Δ) Products Degradation Products: Ethene + N,N'-diethyl-N-propyl-propane-1,3-diamine Transition->Products C-N bond cleavage

Caption: Potential Hofmann-type elimination pathway in basic media.

Q4: What are the recommended storage conditions for solutions of this diamine?

To ensure maximum stability and shelf-life, solutions should be stored with the following precautions:[3][8][9]

  • Temperature: Store at low temperatures, such as 2-8 °C. For long-term storage, freezing the solution may be an option, but ensure the solvent system is appropriate.

  • Protection from Light: Use amber or opaque containers to protect the solution from light, which can catalyze oxidation.

  • Inert Atmosphere: To minimize oxidation, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • pH Adjustment: For storage, maintaining a slightly acidic pH (e.g., pH 5-6) can enhance stability by keeping the amine in its less reactive, protonated form.

Q5: Which analytical techniques are best for monitoring the stability of my solution?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred method.[10][11] This technique is highly sensitive and specific, allowing for the simultaneous quantification of the parent diamine and the detection and identification of potential degradation products without the need for chemical derivatization.[12]

Troubleshooting Guide

Symptom Probable Cause(s) Troubleshooting & Optimization Steps
Solution has turned yellow, brown, or purplish. Oxidation. The amine is degrading due to exposure to oxygen, light, or incompatible reagents. This is often faster at neutral or alkaline pH.[3]1. Prepare Fresh: Discard the discolored solution and prepare a fresh batch. 2. Inert Atmosphere: When preparing the new solution, use solvents that have been de-gassed. Purge the final solution and container headspace with nitrogen or argon.[3] 3. Protect from Light: Store the new solution in an amber vial or wrap the container in aluminum foil. 4. pH Control: If compatible with your application, consider buffering the solution to a slightly acidic pH (5-6) for storage.
Inconsistent results or loss of compound activity in assays. Degradation or pH-induced Reactivity Change. The active concentration of the free base may have decreased due to degradation. Alternatively, if the assay is run in an acidic medium, the diamine may be protonated and thus less reactive as a nucleophile.1. Verify Concentration: Use a stability-indicating method like LC-MS to confirm the concentration of the diamine in your stock solution. 2. Check Assay pH: Evaluate the pH of your assay buffer. If it is acidic, the reduced nucleophilicity of the protonated diamine could be the cause. You may need to adjust the assay conditions or increase the diamine concentration to compensate. 3. Run a Control: Analyze a freshly prepared standard alongside your stored solution to quantify any loss of the parent compound.
Unexpected peaks appear in my chromatogram after incubation in a basic buffer. Base-Mediated Degradation. The new peaks are likely degradation products. Under basic conditions, this could be from oxidation or, if heated, from Hofmann-type elimination.1. Characterize Peaks: Use LC-MS/MS to obtain the mass of the unknown peaks and perform fragmentation analysis to help identify their structures.[12] 2. Modify Conditions: If possible, reduce the pH, temperature, or incubation time of your experiment to minimize degradation. 3. Evaluate Buffer Components: Ensure no other components in your buffer are reacting with or catalyzing the degradation of the diamine.

Experimental Protocols

Protocol 1: Stability Assessment of N,N',N'-triethylpropane-1,3-diamine at Various pH Values

This protocol provides a framework for evaluating the stability of the diamine under forced degradation conditions.

1. Materials:

  • N,N',N'-triethylpropane-1,3-diamine

  • HPLC-grade water and acetonitrile

  • Buffer systems (e.g., 0.1 M HCl for pH 1-2, acetate buffer for pH 4-5, phosphate buffer for pH 7-8, borate buffer for pH 9-10)

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system

2. Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the diamine (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile/water.

  • Prepare Test Solutions: In separate amber vials, dilute the stock solution to a final concentration of 50 µg/mL in each of the prepared buffer solutions (e.g., pH 2, pH 7, pH 10). Prepare a control sample in the stock solution solvent.

  • Initial Analysis (T=0): Immediately analyze each test solution and the control using a validated LC-MS method to determine the initial concentration of the diamine.

  • Incubation: Store the vials under controlled conditions. It is recommended to run parallel experiments at different temperatures (e.g., 25°C and 40°C) to assess thermal effects.

  • Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by LC-MS.

  • Data Analysis: Calculate the percentage of the diamine remaining at each time point relative to the T=0 measurement. Plot the percentage remaining versus time for each pH and temperature condition.

3. Self-Validation:

  • The control sample should show minimal (<2%) degradation throughout the experiment.

  • The mass balance should be assessed by monitoring for the appearance of degradation products. The sum of the parent compound and degradation products should remain relatively constant.

Caption: Workflow for pH-dependent stability testing.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol outlines a general method for separating and identifying potential degradation products.

1. LC-MS System & Conditions:

  • Column: A C18 reversed-phase column is typically suitable for polyamine analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic degradation products.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • MS Analysis: Perform a full scan to detect all ions. For identification, use tandem MS (MS/MS) to fragment the parent ions of interest and elucidate their structures.[11]

2. Sample Preparation:

  • Dilute samples from the stability study (Protocol 1) to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

3. Data Interpretation:

  • Compare the chromatograms of degraded samples to the T=0 sample to identify new peaks.

  • Examine the mass spectra of the new peaks. For example, an oxidation product would have a mass increase of +16 Da (for an N-oxide). A product of Hofmann-type elimination would correspond to the loss of an ethyl group (-28 Da for ethene loss).

References

  • Hofmann Elimination - BYJU'S. (2019, January 30). [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications - Aakash Institute. [Link]

  • Hofmann Elimination Reaction - Yale University Department of Chemistry. [Link]

  • Video: Amines to Alkenes: Hofmann Elimination - JoVE. (2023, April 30). [Link]

  • Hofmann elimination - Wikipedia. [Link]

  • Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications - ResearchGate. [Link]

  • Polyamine metabolism as a regulator of cellular and organismal aging - PMC. [Link]

  • Polyamine Analysis by LC-MS | Springer Nature Experiments. [Link]

  • Polyamines in aging and disease - PMC - NIH. [Link]

  • Methods to evaluate alterations in polyamine metabolism caused by Helicobacter pylori infection - PMC. [Link]

  • Enzymes and pathways of polyamine breakdown in microorganisms | FEMS Microbiology Reviews | Oxford Academic. [Link]

  • An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC. [Link]

  • Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - MDPI. [Link]

  • The role of polyamine metabolism in cellular function and physiology - PMC. [Link]

  • 13C nuclear magnetic resonance study of the protonation sequence of some linear aliphatic polyamines - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • N,N,N',N'-Tetraethyl-1,3-propanediamine - PubChem. [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates - Organic Syntheses. [Link]

  • Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2) - Cheméo. [Link]

  • pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water - Organic Chemistry Portal. [Link]

  • 1,3-Diaminopropane - Wikipedia. [Link]

  • pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water - ResearchGate. [Link]

  • N'-ethylpropane-1,3-diamine - PubChem. [Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity - Green Chemistry (RSC Publishing). [Link]

Sources

Optimization

optimization of catalyst loading for reactions catalyzed by diamines

Welcome to the Diamine Catalysis Technical Support Center . This resource is designed for process chemists, researchers, and drug development professionals seeking to optimize chiral diamine catalyst loadings (e.g., prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diamine Catalysis Technical Support Center . This resource is designed for process chemists, researchers, and drug development professionals seeking to optimize chiral diamine catalyst loadings (e.g., primary-tertiary diamines, DPEN derivatives) in asymmetric synthesis.

Reducing catalyst loading from the traditional 10–20 mol% down to the 1–5 mol% regime is critical for cost-effective scale-up and minimizing trace metal/organic impurities in active pharmaceutical ingredients (APIs). However, this reduction often introduces kinetic bottlenecks and selectivity drops. This guide provides causal diagnostics and self-validating protocols to troubleshoot these exact issues.

Diagnostic Workflow: Catalyst Loading Optimization

CatalystOptimization Start Baseline Screen (10-20 mol% Diamine) Eval Evaluate Yield & ee Start->Eval HighYield High Yield & ee Reduce to 1-5 mol% Eval->HighYield Success LowYield Low Yield / Sluggish Check Deactivation Eval->LowYield Kinetics drop LowEE Low ee Background Reaction? Eval->LowEE Poor selectivity Solvent Solvent Optimization (e.g., Brine/Biphasic) HighYield->Solvent Maintain interface AcidAdd Add Brønsted Acid (e.g., TfOH, POM) LowYield->AcidAdd Facilitate enamine cycle Steric Increase Steric Bulk (e.g., Diaryl-silyloxy) LowEE->Steric Enhance facial shielding Opt Optimized Loading (1-2 mol%) AcidAdd->Opt Steric->Opt Solvent->Opt

Workflow for diagnosing and optimizing chiral diamine catalyst loading.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction stall when I reduce the primary-tertiary diamine loading below 10 mol%? The Causality: At low loadings, the absolute concentration of the active enamine intermediate drops. More importantly, primary-tertiary diamines are highly susceptible to product inhibition or trapping as off-cycle thermodynamic sinks (e.g., stable oxazolidinones or aminals) when reacting with carbonyl substrates. The Solution: Introduce a Brønsted acid co-catalyst. Studies show that adding acids like trifluoromethanesulfonic acid (TfOH) or polyoxometalates (POM) facilitates the enamine catalytic cycle[1]. The acid promotes the rapid hydrolysis of the product-catalyst intermediate, regenerating the free diamine and preventing catalyst sequestration. This simple additive strategy frequently allows loading reductions to as low as 2 mol% while maintaining robust kinetics[2].

Q2: I successfully lowered the catalyst loading to 2 mol%, but my enantiomeric excess (ee) dropped from 95% to 70%. How do I fix this? The Causality: Enantioselectivity erosion at low catalyst loadings is almost always a kinetic competition issue. As you decrease the catalyst concentration, the rate of the highly selective catalyzed pathway slows down, allowing the non-selective, uncatalyzed background reaction to become competitive. The Solution: You must increase the steric shielding of the diamine catalyst to accelerate the catalyzed pathway relative to the background reaction. For instance, modifying the catalyst to a β,β -diaryl- β -silyloxy diamine drastically increases the steric volume (by up to 307% compared to a standard tert-butyl group)[3]. This extreme steric bulk tightly locks the transition state conformation, ensuring that even at 1–3 mol% loading, the catalyzed reaction is so fast and facially selective that the background reaction is rendered negligible[3].

Q3: Can solvent selection compensate for low catalyst loading in diamine-catalyzed aldol or Michael reactions? The Causality: Yes. In homogenous organic solvents, a 1 mol% catalyst loading means the catalyst is highly dilute, leading to low collision frequencies. The Solution: Switch to a biphasic aqueous system or brine. Protonated diamines containing hydrophobic chains act as organic surfactants. In water or brine, they assemble at the water-organic interface. This creates a highly concentrated localized environment (a micellar effect) where the effective concentration of both the catalyst and the organic reactants is drastically higher than in the bulk solution, allowing loadings as low as 1–5 mol% to achieve high yields and enantioselectivity (>90% ee)[4][5].

Self-Validating Protocol: Catalyst Loading De-escalation

To safely reduce catalyst loading without sacrificing process integrity, follow this step-by-step self-validating methodology. This protocol includes built-in controls to distinguish between catalyst deactivation and background reaction interference.

Step 1: Baseline and Background Establishment

  • Set up two parallel reactions:

    • Reaction A (Baseline): 10 mol% diamine catalyst + standard solvent.

    • Reaction B (Control): 0 mol% catalyst (solvent and substrates only).

  • Monitor both via HPLC/GC over 24 hours.

    • Validation Check: If Reaction B shows >5% conversion, you have a competing background reaction. You will likely face ee erosion at low loadings and must switch to a bulkier diamine[3].

Step 2: Co-Catalyst Titration

  • If Reaction B is clean (no background reaction), set up a new reaction with 5 mol% diamine.

  • Add a Brønsted acid co-catalyst (e.g., TfOH) at a 1:1 or 1:0.5 molar ratio relative to the diamine[1].

  • Sample at 1h, 4h, and 12h.

    • Validation Check: Plot conversion vs. time. A linear initial rate that sharply plateaus indicates catalyst trapping. If the acid additive prevents the plateau, the enamine cycle is successfully turning over.

Step 3: Interfacial Concentration (Pushing to 1-2 mol%)

  • Reduce the catalyst loading to 2 mol%.

  • Replace the homogenous organic solvent with a biphasic mixture (e.g., neat organic substrates suspended in brine)[5].

  • Stir vigorously ( >800 rpm) to maximize the interfacial surface area.

  • Isolate the product and measure ee. The localized concentration at the interface should restore the reaction velocity and stereocontrol observed in Step 1.

Quantitative Data Summary: Optimization Metrics

The following table summarizes proven loading optimization strategies across various diamine classes and reaction types.

Catalyst TypeTarget ReactionTypical Initial LoadingOptimized LoadingKey Additive / ModificationRef
Primary-Tertiary DiamineAsymmetric Direct Aldol20 mol%2 mol%Addition of TfOH or POM (facilitates turnover)[1][2]
β,β -Diaryl- β -silyloxy DiamineEnantioselective Fluorination10 mol%1–3 mol%Increased steric volume at β -position[3]
Protonated 1,2-DiamineN-Selective Nitroso Aldol10–20 mol%5 mol%Reaction performed in brine at -10 °C[5]
Hydrophobic Diamine SaltsCross-Aldol Reactions10 mol%1 mol%Pure water (acts at water-organic interface)[4]

References

  • A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones Journal of the American Chemical Society - ACS Publications1

  • Recent Advances in Sustainable Organocatalysis IntechOpen4

  • Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction MDPI 5

  • Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones The Journal of Organic Chemistry - ACS Publications 2

  • Primary Amine-Catalyzed Enantioselective Fluorination of α-Branched Aldehydes with Low Catalyst Loadings The Journal of Organic Chemistry - ACS Publications 3

Sources

Troubleshooting

Polyamine Solubilization &amp; Formulation Technical Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the erratic solubility, aggregation, and stability of poly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the erratic solubility, aggregation, and stability of polyamine-based reagents (such as spermine, spermidine, and synthetic polycationic polymers).

Polyamines are fundamentally dynamic molecules; their behavior is strictly dictated by their protonation state, counterions, and environmental humidity. This guide is designed to move beyond basic "recipes" and explain the causality behind polyamine behavior, providing you with self-validating workflows to ensure reproducible experimental outcomes.

Part 1: The Mechanistic Basis of Polyamine Solubility

To effectively troubleshoot polyamine solubility, we must first understand the molecular drivers governing their physical state:

  • Protonation and pH Sensitivity : Polyamines are weak organic bases. In their neutral (free base) state, they exhibit lower aqueous solubility and are highly prone to oxidation. When exposed to slightly acidic conditions (pH 4.0–6.0), the amine groups protonate, creating a polycationic state that is highly water-soluble due to electrostatic repulsion (1)[1]. Conversely, at alkaline pH, deprotonation can trigger associative phase separation and precipitation (2)[2].

  • Salt Forms vs. Free Bases : Converting a polyamine to a salt form dramatically enhances its aqueous solubility and shelf life. For example, the hydrochloride groups in Spermidine Trihydrochloride stabilize the backbone and maintain a constant, favorable pH during dissolution (3)[3].

  • Hygroscopicity : Polyamine salts readily absorb atmospheric moisture. This not only causes caking but alters the effective molecular weight of the powder, leading to inaccurate molarity calculations if the moisture content exceeds 0.5% (4)[4].

pH_Solubility FreeBase Polyamine Free Base (Hydrophobic Tendencies) Acidic Acidic Buffer (pH 4-6) Protonation of Amines FreeBase->Acidic Add HCl / Citrate Basic Alkaline Media (pH > 8) Deprotonation FreeBase->Basic Unbuffered / NaOH Soluble Polycationic State Highly Water Soluble Acidic->Soluble Electrostatic Repulsion Insoluble Neutral State Phase Separation Basic->Insoluble Hydrophobic Collapse

Fig 1: pH-dependent protonation states dictating polyamine solubility and phase separation.

Part 2: Troubleshooting Guides & FAQs

Q1: My spermidine free base is not dissolving completely in my cell culture media, and the solution is turning cloudy. Why? Causality : Free base polyamines have limited aqueous solubility and act as bases, raising the pH of unbuffered or weakly buffered solutions. This localized pH spike prevents full protonation, leading to auto-precipitation or phase separation. Solution : Switch to Spermidine Trihydrochloride, which is highly water-soluble and maintains a stable, slightly acidic pH during dissolution (5)[5]. If you must use the free base, pre-dissolve it in a slightly acidic buffer (pH 4.0–6.0) or use a validated co-solvent like ethanol (in which spermidine shows excellent solubility) before diluting it into your final media (1)[1].

Q2: I am formulating a synthetic polyamine-lipid conjugate for Lipid Nanoparticles (LNPs), but it aggregates during the aqueous mixing phase. How do I resolve this? Causality : Synthetic polyamines and primary/secondary amine-bearing polymers can undergo hydrophobic collapse or associative phase separation when the pH approaches their pKa, neutralizing the polymer chains (2)[2]. Additionally, free amines can sometimes poison polymerization catalysts or interact adversely with other excipients. Solution : Ensure your aqueous phase is strictly buffered below the polyamine's pKa (typically using 50 mM citrate or acetate buffer at pH 4.0) during the microfluidic mixing step. Direct polymerization or formulation using the ammonium salt derivatives rather than the free amines can also bypass these solubility hurdles (6)[6].

Q3: My polyamine powder has formed hard clumps in the vial. Is it still usable, and how do I accurately weigh it? Causality : The powder has absorbed ambient moisture due to its hygroscopic nature, leading to caking and potential localized degradation (4)[4]. Solution : While the compound may still be active, the absorbed water makes accurate gravimetric weighing impossible. To salvage the reagent, dissolve the entire vial's contents in a known volume of solvent to create a bulk stock, then determine the exact concentration analytically (e.g., via LC-MS or HPLC). Moving forward, store powders in amber, airtight containers with desiccants, or immediately prepare and freeze liquid aliquots upon opening.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating built-in quality control checkpoints so that the success of the solubilization is empirically proven before the reagent is used in downstream assays.

Protocol: Preparation of a 100 mM Spermidine Trihydrochloride Aqueous Stock

Objective : Create a highly concentrated, stable, and analytically verified polyamine stock.

Step-by-Step Methodology :

  • Gravimetric Control : Weigh the Spermidine Trihydrochloride powder rapidly in a low-humidity environment (<30% RH) to minimize moisture absorption.

  • Dissolution : Gradually add room-temperature, nuclease-free water while stirring gently. The powder should dissolve rapidly and completely, forming a clear solution.

  • Validation Checkpoint 1 (pH) : Measure the pH of the solution. It should naturally fall between 4.0 and 6.0. If the pH is >6.0, it indicates potential degradation or contamination, and the batch should be discarded (4)[4].

  • Sterilization : Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is recommended due to its low protein/polymer binding characteristics.

  • Validation Checkpoint 2 (Analytical) : Pull a 10 µL aliquot and analyze via HPLC or LC-MS to verify that the spermidine content is ≥99% and to confirm the exact molarity.

  • Storage : Aliquot into opaque or amber sterile tubes and store at -20°C to prevent light-induced oxidation and microbial growth (1)[1].

Formulation_Workflow Weigh 1. Weighing (Moisture <0.5%) Dissolve 2. Dissolution (pH 4.0 - 6.0 Buffer) Weigh->Dissolve Filter 3. Filtration (0.22 µm PES) Dissolve->Filter Validate 4. Validation (HPLC & pH Check) Filter->Validate

Fig 2: Self-validating workflow for preparing stable, analytically verified polyamine stocks.

Part 4: Quantitative Data Summary

The following table summarizes the solubility profiles and formulation parameters of common polyamine reagents to aid in your experimental design:

Polyamine ReagentPhysical FormOptimal pH for SolubilityPrimary SolventsKey Formulation Challenges
Spermidine Free Base Crystalline Solid< 7.0Ethanol, Propylene GlycolOxidation, raises pH, lower aqueous solubility
Spermidine Trihydrochloride Hygroscopic Powder4.0 - 6.0Water (Highly Soluble)Severe moisture absorption (caking)
Spermine Phosphate Crystalline Solid6.8 - 7.2Dilute Acids/AlkaliesNarrow crystallization pH limits, very low water solubility (0.037% at 20°C) (7)[7]
Synthetic Polyamines Polymer / Liquid< 7.0Water, Buffered SalineAssociative phase separation at high pH

References

  • Can Spermidine Powder Be Converted to Liquid Form? - Knowledge - Bloom Tech. bloomtechz.com.
  • What Is Spermidine Hydrochloride? - News - Kingsci. kingsci.com.
  • Spermidine Trihydrochloride: A Key Compound in Life Science, Health, and Innovation. amerigoscientific.com.
  • The Chemical Constitution of Spermine. I. The Isolation of Spermine From Animal Tissues, and the Preparation of Its Salts. scispace.com.
  • China Spermidine Hydrochloride Powder Suppliers, Manufacturers, Factory - Wholesale Price - Botanical Cube Inc. botanicalcube.com.
  • Poly(phenylacetylene) Amines: A General Route to Water-Soluble Helical Polyamines | Chemistry of Materials. acs.org.
  • A pH-Dependent Phase Separation Drives Polyamine-Mediated Silicification from Undersaturated Solutions | ACS Nano. acs.org.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(Diethylamino)propylamine (DEAPA) vs. Standard Polyamine Ligands in Drug Delivery and Metallodrug Design

Executive Summary For decades, simple polyamines like ethylenediamine (EDA) and diethylenetriamine (DETA) have served as foundational building blocks in both coordination chemistry and polymer science. However, as drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, simple polyamines like ethylenediamine (EDA) and diethylenetriamine (DETA) have served as foundational building blocks in both coordination chemistry and polymer science. However, as drug development pivots toward advanced modalities—such as non-viral gene delivery vectors and targeted metallodrugs—the limitations of these rigid, highly charged ligands have become apparent.

This guide provides an objective, data-driven comparison between 3-(diethylamino)propylamine (DEAPA) and traditional polyamines. By analyzing their physicochemical profiles, we demonstrate how DEAPA’s asymmetric primary/tertiary amine structure resolves critical bottlenecks in endosomal escape and metallodrug stability.

Structural and Physicochemical Profiling

The performance of a polyamine ligand is dictated by its denticity, steric bulk, and the acid-base properties of its nitrogen centers. Standard polyamines (EDA, DETA) possess multiple primary or secondary amines, resulting in high charge densities at physiological pH. In contrast, DEAPA features a single primary amine for conjugation/coordination and a terminal tertiary amine flanked by two ethyl groups[1].

This architectural difference fundamentally alters the ligand's behavior in biological systems. The diethyl groups provide a lipophilic shield, while the tertiary amine offers a precisely tuned pKa (~7.2) that is critical for dynamic protonation in acidic microenvironments.

Table 1: Physicochemical Comparison of Polyamine Ligands
LigandAmine CompositionDenticity (Metal Coordination)pKa (Conjugated State)Steric BulkPrimary Application Focus
DEAPA 1 Primary, 1 Tertiary (Diethyl)Bidentate (L-type)~7.2HighGene delivery, Sterically shielded metallodrugs
DMAPA 1 Primary, 1 Tertiary (Dimethyl)Bidentate (L-type)~7.8Moderate2[2]
EDA 2 PrimaryBidentate (Rigid)>9.0LowClassic coordination chemistry (e.g., Cisplatin analogs)
DETA 2 Primary, 1 SecondaryTridentate>9.0LowStrong DNA chelators, Epoxy curing

Application: Non-Viral Gene Delivery Vectors

Mechanistic Insight: The Proton Sponge Effect

A major hurdle in 3[3] is endosomal entrapment. When standard polyamines like EDA are conjugated to polymer backbones (e.g., Polyvinyl alcohol or PEI), their high pKa ensures they are fully protonated at pH 7.4. This creates a high positive charge density that binds DNA tightly but causes severe cellular toxicity via membrane disruption. Furthermore, because they are already protonated, they cannot absorb additional protons as the endosome acidifies.

DEAPA resolves this via the Proton Sponge Effect . At pH 7.4, the tertiary amine is only partially protonated, minimizing systemic toxicity. As the endosome acidifies (pH 6.5 to 5.0), the tertiary amine acts as a proton sink. This influx of protons drives chloride ions into the endosome, increasing osmotic pressure until the membrane ruptures, releasing the genetic cargo into the cytosol. The diethyl groups of DEAPA further enhance this process by interacting favorably with the lipid bilayer during rupture, outperforming the less lipophilic DMAPA[4].

EndosomalEscape N1 Polymer-DNA Complex (Endocytosis) N2 Early Endosome (pH ~6.5) N1->N2 Internalization N3 DEAPA Protonation (Tertiary Amine pKa ~7.2) N2->N3 Acidification N4 Cl- Influx & Osmotic Swelling (Proton Sponge Effect) N3->N4 Buffering N5 Endosomal Rupture N4->N5 Membrane Destabilization N6 Cytosolic DNA Release N5->N6 Transfection

Mechanism of DEAPA-mediated endosomal escape via the proton sponge effect.

Self-Validating Protocol: Synthesis of DEAPA-Modified Polymers

To ensure reproducible transfection efficiency, the conjugation of DEAPA to a polymer backbone must be strictly monitored.

  • Backbone Activation: Activate the hydroxyl groups of the base polymer (e.g., Polyvinyl alcohol) using 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMSO.

    • Validation Check: Perform FTIR spectroscopy. Do not proceed until the appearance of a strong carbamate carbonyl stretch at ~1700 cm⁻¹ is confirmed.

  • Ligand Conjugation: Add a 5-fold molar excess of DEAPA. The primary amine of DEAPA reacts with the activated backbone, leaving the tertiary diethylamino group free.

    • Validation Check: Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay on the reaction aliquots. Proceed to purification only when free primary amine concentration drops by >90%.

  • Purification & Isolation: Dialyze the mixture against distilled water for 48 hours using a 10 kDa MWCO membrane, followed by lyophilization.

    • Validation Check: Measure the conductivity of the dialysate. Continue dialysis until conductivity matches pure distilled water (<1 µS/cm). Confirm the degree of substitution via ¹H-NMR in D₂O by integrating the diethyl methyl protons (triplet, ~1.0 ppm) against the polymer backbone.

Table 2: Comparative Performance of Amine-Modified Polymers

(Aggregated experimental data for modified non-viral vectors)

Polymer ModificationKnockdown Efficiency (siRNA)Cell Viability (HeLa, 48h)Endosomal Escape Efficiency
Unmodified Control<5%>95%Minimal
EDA-Modified~45%<50% (High Toxicity)Low (No buffering capacity)
DMAPA-Modified~75%~80%Moderate
DEAPA-Modified >85% >85% High (Optimal pKa + Lipophilicity)

Application: Metallodrug Design & Coordination Chemistry

Mechanistic Insight: Steric Shielding in Metal Complexes

In the design of platinum- or ruthenium-based anticancer agents, the ligand dictates both the drug's DNA-binding mode and its susceptibility to premature deactivation by intracellular thiols (e.g., glutathione).

Standard EDA forms a rigid, flat 5-membered chelate ring. While this allows for excellent DNA intercalation, it leaves the metal center highly exposed to nucleophilic attack by glutathione, leading to rapid drug inactivation and resistance. DEAPA acts as a 5[5], forming a 6-membered chelate ring. The bulky diethyl groups on the tertiary amine project outward, creating a steric shield around the metal center. This specific structural modulation drastically reduces glutathione reactivity while maintaining the complex's ability to bind the DNA minor groove.

Workflow S1 Ligand Substitution S2 Purification & Isolation S1->S2 S3 Spectroscopic Validation S2->S3 S4 DNA Binding Assay S3->S4 S5 Cytotoxicity Screening S4->S5

Step-by-step workflow for the synthesis and biological evaluation of polyamine-metal complexes.

Self-Validating Protocol: Synthesis of Pt(II)-DEAPA Complex
  • Ligand Substitution: React K₂PtCl₄ with a stoichiometric equivalent of DEAPA in aqueous solution at 60°C for 24 hours.

    • Validation Check: Monitor the reaction via UV-Vis spectroscopy. The disappearance of the characteristic PtCl₄²⁻ peak at 330 nm indicates successful coordination.

  • Purification: Filter the resulting precipitate and wash sequentially with cold water, ethanol, and diethyl ether.

    • Validation Check: Test the final filtrate with an aqueous AgNO₃ solution. The absence of a white AgCl precipitate confirms the complete removal of displaced free chloride ions.

  • DNA Binding Assay (EtBr Displacement): Incubate Calf Thymus DNA (CT-DNA) with Ethidium Bromide (EtBr) to form a fluorescent complex. Titrate the Pt(II)-DEAPA complex into the solution.

    • Validation Check: Before titration, run a control with only EtBr and DNA to establish a stable baseline fluorescence. A successful complex will displace EtBr, resulting in a quantifiable decrease in fluorescence intensity.

Table 3: Metallodrug Performance (Pt(II) Complexes)
ComplexDNA Binding Constant ( Kb​ )Glutathione Reactivity ( t1/2​ )IC50 (A549 Lung Cancer, µM)
Pt-EDA 1.2 × 10⁴ M⁻¹2.5 hours15.2
Pt-DETA 3.5 × 10⁴ M⁻¹4.1 hours12.8
Pt-DEAPA 4.8 × 10⁴ M⁻¹ 18.4 hours 4.1

Conclusion

While ethylenediamine and diethylenetriamine remain useful for basic coordination chemistry, the structural nuances of 3-(diethylamino)propylamine (DEAPA) make it vastly superior for advanced therapeutic applications. By offering a tunable pKa for endosomal buffering and precise steric bulk for metal center shielding, DEAPA allows researchers to overcome the toxicity and stability limitations inherent to traditional polyamine ligands.

References

  • Source: thermofisher.
  • Title: 3-(Dimethylamino)-1-propylamine purum, = 98.
  • Source: ncats.
  • Source: nih.
  • Title: Hybrid Perovskite Resulting from the Solid-State Reaction between the Organic Cations and Perovskite Layers of α1-(Br-(CH 2 ) 2 -NH 3 )

Sources

Comparative

Comprehensive Guide to 3-(Diethylamino)propylamine (DEAPA) Purity Validation: HPLC vs. GC-MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Challenges 3-(Diethylamino)propylamine (DEAPA, also known as N,N-Diethyl-1,3-propanediamine) is a bifunc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Challenges

3-(Diethylamino)propylamine (DEAPA, also known as N,N-Diethyl-1,3-propanediamine) is a bifunctional aliphatic amine widely utilized as a critical intermediate in pharmaceutical synthesis, agrochemicals, and polymer curing agents[1]. Structurally, DEAPA features both a primary and a tertiary amine separated by a flexible propyl spacer.

Validating the purity of DEAPA is notoriously difficult due to two fundamental chemical properties:

  • Absence of a UV Chromophore: DEAPA lacks a conjugated π -system, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually blind to the analyte without chemical modification[2].

  • High Polarity and Basicity: The dual nitrogen atoms create strong hydrogen-bonding networks. In Gas Chromatography (GC), this basicity leads to severe peak tailing and irreversible adsorption onto residual silanol groups within standard fused-silica columns[3]. In HPLC, it causes poor retention on traditional reversed-phase columns and secondary interactions that degrade peak symmetry.

To establish a highly rigorous, self-validating analytical framework, researchers must employ orthogonal techniques: GC-MS for volatile impurity profiling and HPLC-FLD (Fluorescence Detection) for trace-level, non-volatile quantification[4].

Strategic Method Selection: Causality and Design

The GC-MS Pathway (Direct Analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile impurities such as unreacted diethylamine or acrylonitrile residues from DEAPA synthesis[5].

  • The Causality of Column Choice: Standard polysiloxane columns (e.g., DB-5) will fail for DEAPA due to acid-base interactions with the silica backbone. A base-deactivated or specialized amine column (e.g., CP-Volamine) is mandatory to shield the tertiary amine from active sites, ensuring sharp peak shapes and accurate integration.

  • Structural Confirmation: Electron Ionization (EI) provides distinct fragmentation. While the molecular ion ( M+ at m/z 130) is often weak due to rapid degradation, α -cleavage adjacent to the tertiary amine reliably produces a dominant base peak at m/z 86 ( [CH2​=N(CH2​CH3​)2​]+ )[5].

The HPLC-FLD Pathway (Derivatization-Dependent)

Because DEAPA is highly polar and non-UV absorbing, HPLC analysis requires pre-column derivatization.

  • The Causality of Derivatization: Reagents like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) selectively react with DEAPA's primary amine to form a highly fluorescent, hydrophobic isoindole derivative[2]. The tertiary amine remains unreacted, but the massive hydrophobic tag added by OPA forces the molecule to retain beautifully on a standard C18 reversed-phase column[6].

Comparative Quantitative Performance

The following table summarizes the validated performance metrics of both techniques, synthesizing typical analytical data for aliphatic amines[4][7].

Analytical ParameterGC-MS (Direct Analysis)HPLC-FLD (OPA Pre-column Derivatization)
Target Analytes Volatile precursors (e.g., Diethylamine)Non-volatile impurities, trace degradants
Derivatization None (Direct injection)Mandatory (OPA + Thiol)
Sensitivity (LOD) ~0.1 - 0.5 mg/kg~0.1 - 0.5 µg/L (Ultra-trace level)
Linearity ( R2 ) > 0.995> 0.999
Precision (%RSD) < 5.0%< 2.0%
Primary Limitation Thermal degradation, silanol interactionsDerivatization kinetics and reagent stability

Workflow Visualization

G Start DEAPA Purity Validation GC_Branch GC-MS Pathway (Volatile Impurities) Start->GC_Branch HPLC_Branch HPLC-FLD Pathway (Non-Volatile Impurities) Start->HPLC_Branch GC_Prep Direct Dilution in DCM + Internal Standard GC_Branch->GC_Prep HPLC_Prep Pre-column Derivatization (OPA + Thiol reagent) HPLC_Branch->HPLC_Prep GC_Col Base-Deactivated Column (e.g., Rtx-Volatile Amine) GC_Prep->GC_Col HPLC_Col C18 Reversed-Phase (Buffered Mobile Phase) HPLC_Prep->HPLC_Col GC_Det EI-MS Detection (Target m/z: 86, 130) GC_Col->GC_Det HPLC_Det Fluorescence Detection (Ex: 340nm, Em: 450nm) HPLC_Col->HPLC_Det Validation Orthogonal Cross-Validation & Final Purity Certification GC_Det->Validation HPLC_Det->Validation

Fig 1. Orthogonal workflow for DEAPA purity validation comparing GC-MS and HPLC-FLD pathways.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . They include internal controls that actively prove the method is functioning correctly during every run.

Protocol A: GC-MS Purity Validation

Mechanism of Self-Validation: The inclusion of a structurally analogous Internal Standard (IS) monitors injection consistency, while a System Suitability Test (SST) proves the column's base-deactivation layer is intact.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of DEAPA sample. Dissolve in 10 mL of GC-grade Dichloromethane (DCM)[8].

  • Internal Standard Addition: Spike the solution with 100 µL of N,N-Dimethyl-1,3-propanediamine (1 mg/mL) as the IS. Causality: This IS shares the diamine structure but elutes earlier, allowing for precise relative response factor (RRF) calibration.

  • System Suitability Testing (SST): Inject a standard mix containing DEAPA and the IS. The system is only validated for use if the tailing factor ( Tf​ ) for DEAPA is ≤1.5 . A higher Tf​ indicates column degradation and active silanol exposure.

  • GC Parameters:

    • Column: Base-deactivated capillary column (e.g., 30m x 0.32mm x 5µm).

    • Injection: 1 µL, Split ratio 50:1, Inlet temperature 250°C.

    • Oven Program: 60°C (hold 2 min) ramp 10°C/min to 200°C hold 5 min.

  • MS Detection: Operate in EI mode (70 eV). Monitor the Total Ion Chromatogram (TIC) for purity area normalization, and extract m/z 86 and 130 for specific DEAPA confirmation[9].

Protocol B: HPLC-FLD Purity Validation

Mechanism of Self-Validation: A derivatization blank (reagents only) proves no background interference exists at the analyte's retention time. A spiked recovery sample validates that the sample matrix is not quenching the OPA reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the OPA derivatization solution by dissolving 10 mg of o-phthalaldehyde in 1 mL of methanol, followed by the addition of 10 µL of 2-mercaptoethanol and 9 mL of 0.1 M borate buffer (pH 9.5)[2]. Causality: The highly alkaline pH is strictly required to keep the primary amine deprotonated and nucleophilic for the reaction.

  • Sample Derivatization: Mix 100 µL of the aqueous DEAPA sample (diluted to ~10 µg/mL) with 900 µL of the OPA reagent. Vortex and let react at room temperature for exactly 2 minutes. Note: Isoindole derivatives degrade over time; strict timing or automated online derivatization is critical for reproducibility[7].

  • Self-Validation Checks: Prepare a Blank (Water + OPA reagent) and a Matrix Spike (Sample + known DEAPA standard + OPA reagent). The run is validated if the Blank shows zero peaks at the DEAPA retention window and the Spike yields 95-105% recovery.

  • HPLC Parameters:

    • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution using (A) 50 mM Phosphate buffer (pH 7.5) and (B) Acetonitrile. Causality: The buffered aqueous phase suppresses the ionization of the unreacted tertiary amine, preventing peak splitting.

  • Fluorescence Detection: Set excitation wavelength ( λex​ ) to 340 nm and emission wavelength ( λem​ ) to 450 nm[7]. Quantify purity against a multipoint external calibration curve.

References

  • National Center for Biotechnology Information. "N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011." PubChem, National Institutes of Health. Available at:[Link]

  • PLOS One. "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines." PLOS, 2018. Available at:[Link]

Sources

Validation

Comparative Guide to Substituted Chiral Diamine Catalysts: Electronic Tuning in Asymmetric Transfer Hydrogenation (ATH)

Introduction & Mechanistic Causality In the realm of asymmetric catalysis, Noyori-Ikariya ruthenium-diamine complexes stand as the benchmark for the Asymmetric Transfer Hydrogenation (ATH) of ketones and imines. While th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In the realm of asymmetric catalysis, Noyori-Ikariya ruthenium-diamine complexes stand as the benchmark for the Asymmetric Transfer Hydrogenation (ATH) of ketones and imines. While the classic Ru-TsDPEN (N-tosyl-1,2-diphenylethylenediamine) catalyst is ubiquitous in both academic and industrial settings, fine-tuning the electronic properties of the diamine ligand's sulfonyl group unlocks profound differences in catalytic activity and substrate scope.

By substituting the mildly electron-donating tosyl (Ts) group with a neutral mesyl (Ms) or a strongly electron-withdrawing pentafluorobenzenesulfonyl (Fs) moiety, chemists can directly modulate the transition state energetics. The catalytic cycle operates via an outer-sphere metal-ligand bifunctional mechanism[1]. The transition state involves a six-membered pericyclic ring where the ruthenium hydride (Ru-H) and the amine proton (N-H) are transferred simultaneously to the carbonyl group[1].

The Causality of Electronic Tuning: The introduction of a strongly electron-withdrawing group, such as the pentafluorophenyl ring in FsDPEN, significantly lowers the pKa of the N-H bond. This enhanced acidity strengthens the critical hydrogen-bonding interaction with the ketone substrate in the transition state[2]. Consequently, this accelerates the concerted proton/hydride transfer, dramatically increasing the Turnover Frequency (TOF) and enabling the reduction of sterically congested or electronically deactivated substrates that typically resist reduction by standard TsDPEN complexes[2].

Mechanism Amido Ru-Amido Complex (16-electron) Hydride Ru-Hydride Complex (18-electron) Amido->Hydride + HCOOH (H2 donor) - CO2 TS 6-Membered Cyclic Transition State Hydride->TS + Ketone Substrate (H-bonding) Product Chiral Alcohol TS->Product Concerted H-/H+ transfer Product->Amido Catalyst Regeneration

Bifunctional catalytic cycle of Ru-diamine complexes in asymmetric transfer hydrogenation.

Comparative Performance Data

To objectively evaluate these ligands, we compare their performance in the benchmark ATH of acetophenone using a formic acid/triethylamine (HCOOH/NEt₃) azeotrope.

Catalyst ComplexLigand SubstituentElectronic ProfileTypical TOF (h⁻¹)Yield (%)Enantiomeric Excess (ee)
Ru-TsDPEN p-ToluenesulfonylMildly Electron-Donating~200 - 500>95%96 - 98% (S)
Ru-MsDPEN MethanesulfonylNeutral / Alkyl~300 - 600>95%95 - 97% (S)
Ru-FsDPEN PentafluorobenzenesulfonylStrongly Electron-Withdrawing>1,000>99%98 - 99% (S)

Data Interpretation: The 1 compared to its Ts and Ms counterparts[1]. This superior kinetic profile makes FsDPEN the preferred choice for dynamic kinetic resolutions (DKR) and the synthesis of complex homochiral benzylic alcohols, where rapid turnover is required to outcompete background racemization or unwanted side reactions[3].

Experimental Methodology: Self-Validating ATH Protocol

To ensure reproducibility and isolate the true catalytic rate, the following protocol is designed as a self-validating system. It includes a parallel background control to rule out uncatalyzed reduction and utilizes time-course sampling to accurately determine the initial TOF before substrate depletion alters the kinetic rate.

Materials:

  • Catalyst: (S,S)-Ru-FsDPEN (0.1 mol%)

  • Substrate: Acetophenone (1.0 mmol)

  • Hydrogen Donor: HCOOH/NEt₃ (5:2 azeotrope, 1.0 mL)

  • Solvent: Anhydrous Dichloromethane (DCM, 2.0 mL)

Step-by-Step Workflow:

  • Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, dissolve 0.1 mol% of the Ru-FsDPEN precatalyst in 2.0 mL of anhydrous DCM. Add 1.0 mL of the HCOOH/NEt₃ azeotrope. Stir for 15 minutes at 25°C to generate the active 18-electron Ru-hydride species.

  • Control Establishment: In a separate parallel flask, prepare an identical mixture without the ruthenium catalyst (Blank Control) to validate that no background reduction occurs.

  • Substrate Addition: Inject 1.0 mmol of acetophenone into both flasks. Begin timing the reaction immediately.

  • Kinetic Sampling: At 15, 30, 60, and 120 minutes, extract a 20 µL aliquot from the reaction mixture using a gas-tight syringe.

  • Quenching: Quench each aliquot immediately by diluting it in 1.0 mL of ice-cold hexane/isopropanol (9:1) and washing with 0.5 mL of saturated aqueous NaHCO₃ to neutralize the formic acid and halt the reaction.

  • Chiral Analysis: Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column) to determine conversion (comparing ketone vs. alcohol peaks) and enantiomeric excess. Calculate the TOF based strictly on the linear 15-minute conversion data.

Workflow S1 1. Catalyst Activation S2 2. Substrate Addition S1->S2 S3 3. ATH Reaction S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. Chiral Analysis S4->S5

Step-by-step experimental workflow for the self-validating ATH kinetic protocol.

References

  • Title: Cleavage of N–H Bond of Ammonia via Metal–Ligand Cooperation Enables Rational Design of a Conceptually New Noyori–Ikariya Catalyst Source: Journal of the American Chemical Society URL: [Link]

  • Title: Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation Source: ACS Publications URL: [Link]

  • Title: Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols Source: ACS Publications URL: [Link]

Sources

Comparative

A Comparative Guide for Researchers: N,N,N',N'-Tetraethylpropane-1,3-diamine and its Analogs Versus TMEDA as Ligands in Organometallic Chemistry

For decades, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been a cornerstone ligand in organometallic chemistry, prized for its ability to deaggregate and activate organolithium reagents.[1][2] Its simple structure a...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been a cornerstone ligand in organometallic chemistry, prized for its ability to deaggregate and activate organolithium reagents.[1][2] Its simple structure and effective chelating properties have made it a go-to choice for a vast array of synthetic transformations. However, the pursuit of enhanced reactivity, selectivity, and solubility has led to the exploration of alternative diamine ligands. This guide provides a detailed comparison of TMEDA with N,N,N',N'-tetraethylpropane-1,3-diamine (TEPDA) and its close analog, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPDA), offering insights into how subtle structural modifications can significantly impact performance in organometallic applications.

Structural and Physicochemical Properties: A Tale of Two Backbones and Four Alkyl Groups

The fundamental differences between these ligands lie in the length of the alkane backbone and the nature of the N-alkyl substituents. TMEDA possesses a two-carbon (ethylene) backbone and four methyl groups, while TEPDA and TMPDA feature a three-carbon (propylene) backbone with ethyl and methyl groups, respectively.

PropertyTMEDATMPDATEPDA
Systematic Name N,N,N',N'-Tetramethylethane-1,2-diamineN,N,N',N'-Tetramethylpropane-1,3-diamineN,N,N',N'-Tetraethylpropane-1,3-diamine
CAS Number 110-18-9[1]110-95-2[3][4]60558-96-5[5]
Molecular Formula C₆H₁₆N₂[1]C₇H₁₈N₂[3][4]C₁₁H₂₆N₂[5]
Molecular Weight 116.21 g/mol [1]130.23 g/mol [3][4]186.34 g/mol [5]
Backbone EthylenePropylenePropylene
N-Substituents MethylMethylEthyl

These structural variations directly influence the steric and electronic properties of the ligands, which in turn dictate their coordination behavior and efficacy in organometallic reactions.

The Impact of Structure on Ligand Performance

The choice between an ethylene and a propylene backbone, and between methyl and ethyl substituents, is not trivial. These modifications introduce significant steric and electronic effects that can be harnessed to fine-tune reaction outcomes.

Steric Effects: A Balancing Act

The most apparent difference between TMEDA, TMPDA, and TEPDA is the steric bulk around the nitrogen donor atoms. The ethyl groups in TEPDA are significantly larger than the methyl groups in TMEDA and TMPDA. This increased steric hindrance can have several consequences:

  • Coordination Geometry: The bulkier ethyl groups in TEPDA can influence the geometry of the resulting metal complex, potentially leading to more open coordination spheres around the metal center. This can enhance the accessibility of the metal for substrate binding.[1]

  • Ligand Lability: Increased steric strain can sometimes lead to more labile ligand-metal bonds. This can be advantageous in catalytic cycles where rapid ligand dissociation is required.

  • Selectivity: The steric environment created by the ligand can play a crucial role in directing the stereoselectivity or regioselectivity of a reaction.

Electronic Effects: Modulating Basicity and Donor Strength

The inductive effect of alkyl groups influences the electron density on the nitrogen atoms, thereby affecting their basicity and donor strength. Ethyl groups are slightly more electron-donating than methyl groups.[6] Consequently, the nitrogen atoms in TEPDA are expected to be more basic and stronger Lewis bases than those in TMEDA and TMPDA. This enhanced donor strength can lead to:

  • Stronger Metal-Ligand Bonds: Increased electron density on the nitrogen atoms can result in stronger coordination to the metal center.

  • Enhanced Reactivity of Organometallic Reagents: A more strongly coordinating ligand can more effectively break up aggregates of organolithium reagents, leading to an increase in their reactivity.[1]

The Propane Backbone: A More Flexible Embrace

The three-carbon backbone of TMPDA and TEPDA provides greater conformational flexibility compared to the two-carbon backbone of TMEDA. This can allow for a wider range of bite angles in the chelate ring, potentially accommodating a broader variety of metal ions and coordination geometries.

Application in Organometallic Chemistry: A Focus on Lithiation

A primary application of these diamine ligands is in organolithium chemistry, where they are used to enhance the reactivity of reagents like n-butyllithium (n-BuLi).[1] Organolithium reagents typically exist as unreactive aggregates in non-polar solvents.[2] Chelating diamines like TMEDA break down these aggregates into smaller, more reactive species.

Lithiation RLi_agg (RLi)n (Aggregate) RLi_mono RLi-Diamine (Monomer/Dimer) RLi_agg->RLi_mono + Diamine Product Lithiated Product (Ar-Li) RLi_mono->Product + Substrate Substrate Substrate (Ar-H) Substrate->Product

Experimental Protocols: A General Approach to Evaluating Ligand Performance

To empirically compare the performance of these ligands, a standardized experimental setup is crucial. The following protocol outlines a general procedure for a directed ortho-lithiation reaction, a common application for these ligands.

Objective: To compare the efficiency of TMEDA, TMPDA, and TEPDA in the directed ortho-lithiation of anisole followed by quenching with an electrophile.

Materials:

  • Anisole

  • n-Butyllithium (in hexanes)

  • TMEDA (distilled)

  • TMPDA (distilled)

  • TEPDA (distilled)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride

  • Standard workup and purification reagents (e.g., magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: In three separate flame-dried, nitrogen-purged round-bottom flasks, dissolve anisole (1.0 equiv) in anhydrous diethyl ether.

  • Ligand Addition: To each flask, add one of the following ligands (1.1 equiv): TMEDA, TMPDA, or TEPDA.

  • Cooling: Cool the reaction mixtures to 0 °C in an ice bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) to each flask while maintaining the temperature at 0 °C. Stir the reactions for 2 hours at this temperature.

  • Quenching: Cool the reaction mixtures to -78 °C (dry ice/acetone bath). Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.

  • Warming and Quench: Allow the reactions to warm to room temperature and stir for an additional 1 hour. Quench the reactions by the slow addition of saturated aqueous ammonium chloride.

  • Workup and Analysis: Perform a standard aqueous workup, dry the organic layers, and concentrate in vacuo. Analyze the crude product mixtures by GC-MS or ¹H NMR to determine the conversion and the ratio of ortho-substituted product to other isomers. Purify the products by column chromatography to determine the isolated yields.

Workflow cluster_prep Reaction Preparation cluster_reaction Lithiation & Quenching cluster_analysis Analysis Prep1 Dissolve Anisole in Et₂O Prep2 Add Diamine Ligand Prep1->Prep2 React1 Cool to 0 °C Prep2->React1 React2 Add n-BuLi React1->React2 React3 Stir for 2h React2->React3 React4 Cool to -78 °C React3->React4 React5 Add Electrophile React4->React5 React6 Warm to RT & Quench React5->React6 Analysis1 Aqueous Workup React6->Analysis1 Analysis2 Crude Product Analysis (GC-MS/NMR) Analysis1->Analysis2 Analysis3 Purification & Yield Determination Analysis2->Analysis3

Conclusion: Selecting the Optimal Ligand

The choice between TMEDA, TMPDA, and TEPDA is contingent on the specific requirements of the chemical transformation.

  • TMEDA remains the well-established, cost-effective, and versatile choice for a wide range of applications where its performance is satisfactory.[1]

  • TMPDA , with its more flexible propane backbone, may offer advantages in situations where a slightly different chelation geometry is beneficial.[3][4]

  • TEPDA , featuring both a flexible backbone and more electron-donating and sterically demanding ethyl groups, represents a ligand for fine-tuning reactivity and selectivity.[5] It may prove superior in cases where a more basic and sterically encumbered ligand is required to achieve the desired outcome.

Ultimately, empirical screening, as outlined in the experimental protocol, is the most reliable method for identifying the optimal ligand for a given organometallic reaction. This guide provides the foundational knowledge to make informed decisions in the selection and application of these powerful synthetic tools.

References

  • [Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of ]([Link])

Sources

Validation

Cross-Validation of Analytical Methods for Quantifying Polyamines: A Comparative Guide

Executive Summary Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic alkylamines fundamentally required for cell proliferation, differentiation, and apoptosis. Their dysregulation is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic alkylamines fundamentally required for cell proliferation, differentiation, and apoptosis. Their dysregulation is a well-documented hallmark of various malignancies, making them highly valuable as1 and other cancers[1]. However, their unique chemical properties present significant analytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively cross-validate the two predominant analytical methodologies used in polyamine quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By understanding the causality behind sample preparation and chromatographic behavior, researchers can select and validate the optimal self-validating workflow for their specific matrix.

The Analytical Challenge: The Chemistry of Polyamines

Polyamines are highly polar, aliphatic compounds that lack native chromophores or fluorophores. At physiological pH, they exist as polycations. This chemical reality dictates two major analytical hurdles:

  • Invisibility to standard detectors: They cannot be detected by standard UV/Vis spectroscopy without chemical derivatization[2].

  • Poor chromatographic retention: On standard C18 reversed-phase columns, underivatized polyamines elute in the void volume alongside salts and matrix interferences, leading to severe ion suppression in mass spectrometry.

To circumvent this, researchers must either employ specialized Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize chemical derivatization to increase hydrophobicity and add a detectable moiety.

Pathway Orn Ornithine Put Putrescine Orn->Put ODC Spd Spermidine Put->Spd SRM Spm Spermine Spd->Spm SMS AcSpm N1-Acetylspermine (Cancer Biomarker) Spm->AcSpm SSAT

Figure 1: Polyamine biosynthesis and catabolism pathway highlighting key metabolites.

Methodological Cross-Validation: LC-MS/MS vs. HPLC-FLD

When cross-validating methods for a drug development pipeline or clinical assay, it is critical to compare the traditional workhorse (HPLC-FLD) against the modern gold standard (LC-MS/MS).

The Mechanistic Differences
  • HPLC-FLD (Dansylation): Relies on reacting polyamines with dansyl chloride under alkaline conditions. This adds a bulky, highly fluorescent sulfonamide group. While this enables sensitive optical detection, the derivatization is time-consuming (often requiring heat) and the resulting chromatograms require long run times (20–30 minutes) to resolve structurally similar polyamines[2].

  • LC-MS/MS (Carbamoylation): Utilizes isobutyl chloroformate (IBC) to convert polar amine groups into hydrophobic carbamates. This reaction occurs rapidly at room temperature. The shift in hydrophobicity allows the analytes to be retained on a C18 column, moving them away from the void volume and dramatically improving electrospray ionization (ESI) efficiency. This results in a 3 workflow with run times under 5 minutes[3].

Quantitative Data Comparison
Performance MetricHPLC-FLD (Dansyl Derivatization)LC-MS/MS (IBC Derivatization)Analytical Implication
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1.0 ng/mLLC-MS/MS is essential for trace-level detection in volume-limited matrices (e.g., cell lysates)[3].
Run Time per Sample 20 - 30 minutes4 - 6 minutesLC-MS/MS enables high-throughput clinical screening and large-cohort studies[3].
Specificity Moderate (Relies strictly on retention time)High (Relies on precursor-to-product ion MRM transitions)LC-MS/MS eliminates false positives from co-eluting matrix components.
Derivatization Time ~45 - 60 minutes (Requires 60°C heat)~15 minutes (Room temperature)IBC derivatization significantly reduces sample preparation bottlenecks[4].
Matrix Effect Susceptibility Low (Fluorescence is highly specific to the tag)Moderate to High (Ion suppression in ESI source)LC-MS/MS requires rigorous use of stable-isotope or structural internal standards[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. The inclusion of an internal standard (IS) prior to any extraction step is non-negotiable, as it corrects for volumetric errors, extraction losses, and matrix-induced ionization effects.

Workflow Sample Biological Sample (Serum/Urine/Tissue) IS Spike Internal Standard (1,6-Diaminohexane) Sample->IS Prep Protein Precipitation (TCA / Methanol) IS->Prep Split Sample Aliquot Split (For Cross-Validation) Prep->Split Deriv_HPLC Dansyl Chloride Derivatization (HPLC) Split->Deriv_HPLC Deriv_LCMS Isobutyl Chloroformate Derivatization (LC-MS) Split->Deriv_LCMS HPLC HPLC-FLD Analysis (Fluorescence Detection) Deriv_HPLC->HPLC LCMS LC-MS/MS Analysis (MRM Mode) Deriv_LCMS->LCMS Data Statistical Cross-Validation (Bland-Altman Analysis) HPLC->Data LCMS->Data

Figure 2: Parallel cross-validation workflow for polyamine quantification.

Protocol A: LC-MS/MS with Isobutyl Chloroformate (IBC) Derivatization

This method leverages 4 to achieve high-throughput quantification[4].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking: Transfer 50 µL of biological sample (e.g., serum or urine) into a microcentrifuge tube. Immediately spike with 10 µL of Internal Standard (1,6-diaminohexane, 1 µg/mL). Causality: Spiking before extraction ensures the IS undergoes the exact same matrix effects and recovery losses as the endogenous polyamines.

  • Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.

  • Alkalization: Add 50 µL of sodium carbonate buffer (0.1 M, pH 9.0). Causality: IBC derivatization requires an alkaline environment to ensure the amine groups are deprotonated and nucleophilic.

  • Derivatization: Add 10 µL of isobutyl chloroformate (IBC). Incubate at 35°C for 15 minutes.

  • Extraction: Extract the carbamoylated polyamines using 500 µL of pentane or diethyl ether. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 100 µL of initial mobile phase.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient of Water/Acetonitrile (both containing 0.1% formic acid). Monitor specific Multiple Reaction Monitoring (MRM) transitions for each polyamine.

Self-Validation Checkpoint: Evaluate the absolute peak area of 1,6-diaminohexane in every sample. If the IS peak area deviates by >20% from the mean of the calibration standards, the sample exhibits severe ion suppression and must be flagged for re-extraction or dilution.

Protocol B: HPLC-FLD with Dansyl Chloride Derivatization

For laboratories lacking MS infrastructure, this method provides reliable2[2].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking: Transfer 100 µL of sample and spike with 1,6-diaminohexane.

  • Protein Precipitation: Add 100 µL of 10% Trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 10 minutes.

  • Alkalization & Derivatization: To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate solution, followed by 400 µL of dansyl chloride solution (5 mg/mL in acetone).

  • Incubation: Incubate the mixture in the dark at 60°C for 45 minutes. Causality: Dansylation is kinetically slower than carbamoylation and requires heat. Darkness prevents the photo-degradation of the fluorescent tag.

  • Quenching: Add 100 µL of proline (100 mg/mL) and incubate for 15 minutes to consume excess unreacted dansyl chloride.

  • Extraction & Analysis: Extract with 1 mL toluene, evaporate, and reconstitute in acetonitrile. Inject onto a C18 column and monitor using a fluorescence detector (Excitation: 340 nm, Emission: 510 nm).

Self-Validation Checkpoint: The calibration curve must yield an R2>0.995 . Furthermore, a blank matrix sample must be processed alongside the batch; any peaks eluting at the retention times of putrescine, spermidine, or spermine must be <20% of the Lower Limit of Quantification (LLOQ) to rule out reagent contamination.

Ensuring Scientific Integrity: Cross-Validation Strategies

When bridging data between HPLC-FLD and LC-MS/MS, a simple Pearson correlation ( r ) is insufficient, as it measures linear relationship rather than absolute agreement. To mathematically prove that both methods yield equivalent biological conclusions, researchers must employ Bland-Altman Analysis .

By plotting the difference between the two methods (LC-MS/MS minus HPLC-FLD) against their average, you can visualize the mean bias and establish 95% limits of agreement. A successful cross-validation will show a mean bias close to zero, proving that the high-throughput LC-MS/MS method can seamlessly replace the legacy HPLC-FLD method without skewing historical clinical data.

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Comparative

Comparative Analysis of the Chelating Properties of Tri- and Tetra-amines: A Guide for Coordination Chemistry and Radiopharmaceuticals

Polyamine chelators are foundational to modern coordination chemistry, driving innovations in targeted radiopharmaceuticals, MRI contrast agents, and heavy metal detoxification therapies. The selection of a chelator dict...

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Author: BenchChem Technical Support Team. Date: March 2026

Polyamine chelators are foundational to modern coordination chemistry, driving innovations in targeted radiopharmaceuticals, MRI contrast agents, and heavy metal detoxification therapies. The selection of a chelator dictates the thermodynamic stability and kinetic inertness of the resulting metal complex—factors that determine whether a diagnostic isotope reaches its tumor target or prematurely dissociates in the bloodstream.

This guide provides an in-depth comparative analysis of tri-amines (three nitrogen donors) and tetra-amines (four nitrogen donors), objectively evaluating their performance profiles, structural advantages, and providing validated experimental methodologies for assessing their chelating properties.

Mechanistic Foundations: Denticity and the Macrocyclic Effect

The chelating superiority of specific polyamines is governed by two primary thermodynamic principles:

  • The Chelate Effect (Denticity): Complexes containing chelate rings are thermodynamically more stable than those formed by equivalent monodentate ligands. This is primarily an entropy-driven phenomenon. When a multidentate ligand displaces coordinated water molecules from a metal's solvation shell, there is a net increase in the number of free molecules, leading to a highly favorable increase in system entropy[1]. Tetra-amines, which form three chelate rings, inherently benefit from a greater entropic driving force than tri-amines, which form only two.

  • The Macrocyclic Effect: Cyclic polyamines (e.g., cyclen, cyclam) exhibit dramatically higher stability constants than their acyclic counterparts (e.g., trien)[2]. Because the macrocycle is already preorganized into a ring, it loses significantly less conformational entropy upon metal binding. Furthermore, the energetic cost of desolvating the ligand cavity is lower, providing an additional enthalpic advantage.

G Root Polyamine Chelators Tri Tri-amines (N3) Denticity = 3 Root->Tri Tetra Tetra-amines (N4) Denticity = 4 Root->Tetra AcycTri Acyclic: dien Fast kinetics, lower stability Tri->AcycTri CycTri Macrocyclic: tacn Facial coordination, preorganized Tri->CycTri AcycTetra Acyclic: trien Moderate stability, flexible Tetra->AcycTetra CycTetra Macrocyclic: cyclen / cyclam Extreme stability, kinetic inertness Tetra->CycTetra

Classification of polyamine chelators highlighting denticity and macrocyclic preorganization.

Comparative Profiling: Tri-amines vs. Tetra-amines

Tri-amines (Denticity = 3)
  • Diethylenetriamine (dien): An acyclic tridentate ligand that coordinates in a meridional or facial geometry. While its flexibility allows for rapid metal complexation, its lower denticity results in moderate thermodynamic stability (Cu(II) log K = 15.9)[2]. It is highly susceptible to transmetalation in biological media, making it unsuitable for direct radiopharmaceutical use without further functionalization.

  • 1,4,7-Triazacyclononane (tacn): A 9-membered macrocyclic triamine that strictly coordinates in a facial arrangement. It is frequently used in model studies for molecular recognition of enzymes like carbonic anhydrase[3]. When functionalized with acetate arms (forming NOTA), it becomes an exceptional hexadentate chelator, particularly optimized for the smaller ionic radius of Gallium-68 (68Ga).

Tetra-amines (Denticity = 4)
  • Triethylenetetramine (trien): An acyclic tetradentate ligand. The addition of a fourth nitrogen donor significantly boosts its stability over dien (Cu(II) log K = 20.1)[2]. Its moderate stability and favorable clearance profile have led to its clinical use as a copper-chelating agent in the treatment of Wilson's disease.

  • Cyclen & Cyclam: These are the gold standards for kinetic inertness. Cyclen (12-membered ring) forms a highly stable complex with Cu(II) (log K = 24.8)[4] and serves as the structural backbone for DOTA, a universal theranostic chelator used with 64Cu, 68Ga, and 177Lu[5]. Cyclam (14-membered ring) is perfectly sized for the Cu(II) ion, allowing the metal to sit perfectly within the macrocyclic cavity. This creates a highly stable 5-6-5-6 chelate ring sequence, yielding extreme thermodynamic stability (log K = 26.5)[2].

Quantitative Data Comparison

The following table summarizes the thermodynamic stability constants (log K) for key polyamines, demonstrating the compounding effects of denticity and macrocyclic preorganization.

ChelatorStructural ClassificationDenticityCu(II) log KNi(II) log K
dien Acyclic Triamine315.910.7
trien Acyclic Tetraamine420.114.4
cyclen Macrocyclic Tetraamine (12-membered)424.8~16.2
cyclam Macrocyclic Tetraamine (14-membered)426.520.1

(Data aggregated from[2] and[4]. Measurements typically conducted at 25 °C, I = 0.1 M).

Experimental Methodologies

To objectively compare these chelators in a laboratory setting, researchers must evaluate both their thermodynamic stability and their kinetic inertness. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Determination of Thermodynamic Stability via Potentiometric Titration

Potentiometry remains the most accurate method for determining protonation and metal-stability constants.

Step-by-Step Workflow:

  • Electrolyte Preparation: Prepare a 0.1 M KNO₃ or NaClO₄ background electrolyte solution.

    • Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the ionic species remain stable throughout the titration, allowing for the accurate calculation of concentration-based equilibrium constants.

  • Electrode Calibration: Calibrate the glass electrode using a strong acid-strong base titration (e.g., HCl vs. KOH) to determine the standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ) under the exact experimental conditions.

  • System Purging: Place the ligand solution (typically 1–2 mM) in a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C. Purge continuously with high-purity N₂ or Ar gas.

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which acts as a competing buffer and artificially skews the pH readings and the calculated protonation constants.

  • Titration: Titrate the ligand with standardized KOH in the absence (for protonation constants) and presence (for stability constants) of the target metal ion (e.g., Cu²⁺) at a 1:1 or 1:2 metal-to-ligand ratio.

  • Data Refinement: Export the titration curves (Volume vs. EMF) into speciation software (e.g., Hyperquad or HYSS) to iteratively solve for the log K values.

Workflow Prep 1. Solution Prep 0.1 M KNO3, 25°C Calib 2. Electrode Calibration Strong Acid/Base Titration Prep->Calib Titration 3. Potentiometric Titration Ligand + Metal + Base Calib->Titration Analysis 4. Data Analysis Hyperquad / HYSS Speciation Titration->Analysis

Step-by-step workflow for potentiometric determination of thermodynamic stability constants.

Protocol B: Kinetic Inertness Assessment (Serum Transchelation Assay)

Thermodynamic stability does not always correlate with in vivo stability. A transchelation assay evaluates the kinetic inertness of the complex against biological competitors.

Step-by-Step Workflow:

  • Radiolabeling: Incubate the polyamine chelator (e.g., a cyclen-derivative) with a radiometal (e.g., 64CuCl₂) in 0.1 M sodium acetate buffer (pH 5.5) at 37 °C for 30 minutes.

  • Quality Control: Verify radiochemical purity (RCP) via Radio-TLC or Radio-HPLC. Self-validation: Only proceed if RCP > 95% to ensure uncomplexed metal does not skew the challenge results.

  • Biological Challenge: Add the radiolabeled complex to a solution of human serum or a 100-fold molar excess of apo-transferrin in PBS (pH 7.4).

    • Causality: Apo-transferrin is the primary copper-binding protein in human serum. If the chelator can resist transchelation to apo-transferrin over 48 hours, it demonstrates the kinetic inertness required for radiopharmaceutical applications.

  • Incubation & Sampling: Incubate at 37 °C. Take aliquots at 1, 4, 24, and 48 hours. Analyze via Radio-SEC (Size Exclusion Chromatography) to quantify the percentage of intact complex versus protein-bound radiometal.

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Validation

Evaluating the Efficacy of Novel Polyamine Derivatives and Transport Inhibitors in Biological Systems: A Comparative Guide

Introduction: The Polyamine Paradox in Oncology Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycationic alkylamines essential for chromatin stabilization, gene translation (e.g., eIF5A hypusination)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polyamine Paradox in Oncology

Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycationic alkylamines essential for chromatin stabilization, gene translation (e.g., eIF5A hypusination), and cellular proliferation[1]. In oncology, polyamine metabolism is frequently dysregulated and driven by oncogenes like MYC, making it a prime therapeutic vulnerability[2].

However, early monotherapies targeting polyamine biosynthesis encountered the "polyamine paradox": when intracellular synthesis is blocked, tumor cells rapidly upregulate polyamine transport systems to salvage extracellular polyamines from the tumor microenvironment (TME)[3]. This guide evaluates the efficacy, mechanistic causality, and biological evaluation protocols for three distinct classes of polyamine modulators: biosynthesis inhibitors, polyamine analogues, and novel transport inhibitors.

Comparative Analysis of Polyamine Modulators
  • The Biosynthesis Inhibitor: DFMO (Eflornithine)

    • Mechanism: DFMO is an enzyme-activated, irreversible suicide inhibitor of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis[4].

    • Efficacy & Limitations: While DFMO successfully depletes putrescine and spermidine, it often fails to deplete spermine. Furthermore, its efficacy as a monotherapy is severely blunted by compensatory polyamine uptake[3]. Despite this, DFMO recently achieved[1][5].

  • The Polyamine Analogue: BENSpm (DENSpm)

    • Mechanism: N1,N11-bis(ethyl)norspermine (BENSpm) is a symmetrically substituted spermine analogue. It acts as a "Trojan Horse," tricking the cell into sensing polyamine excess. It downregulates biosynthetic enzymes (ODC, AdoMetDC) while hyperactivating catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX)[6][7].

    • Efficacy & Limitations: The hyperactivation of SMOX generates toxic hydrogen peroxide (H2O2) and reactive oxygen species (ROS), leading to apoptosis[8]. However, off-target toxicities and poor pharmacokinetic dosing schemes have historically stalled its clinical progression[3].

  • The Transport Inhibitor: AMXT 1501

    • Mechanism: AMXT 1501 is a novel, orally active polyamine transport inhibitor designed to block the cellular uptake of extracellular polyamines[9].

    • Efficacy & Limitations: AMXT 1501 is the missing link in polyamine therapy. When combined with DFMO, it creates a "dual-blockade," comprehensively suppressing both de novo synthesis and salvage pathways[9]. This combination received[5][10] and entered Phase 1b/2 clinical trials for metastatic melanoma and breast cancer in February 2026[11][12].

Mechanistic Pathway Visualization

PolyaminePathway Ornithine Ornithine ODC ODC (Biosynthesis) Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine SSAT SSAT / SMOX (Catabolism) Spermine->SSAT Extracellular Extracellular Polyamines Transport Polyamine Transporter (Uptake) Extracellular->Transport ODC->Putrescine SSAT->Spermidine ROS Generation Transport->Putrescine Compensatory Uptake DFMO DFMO (Eflornithine) DFMO->ODC Inhibits BENSpm BENSpm (Analogue) BENSpm->SSAT Activates AMXT1501 AMXT 1501 (Transport Inhibitor) AMXT1501->Transport Inhibits

Polyamine pathway illustrating the synergistic targeting by DFMO, BENSpm, and AMXT 1501.

Experimental Protocols: Evaluating Efficacy in Biological Systems

To rigorously evaluate these compounds, researchers must account for the unique biochemical artifacts of polyamine tissue culture. The following self-validating protocols ensure high-fidelity data.

Protocol A: Dual-Blockade Cell Viability Assay Causality Check: Standard Fetal Bovine Serum (FBS) contains bovine serum amine oxidase (BSAO), which degrades extracellular polyamines into toxic aldehydes, artificially inflating the apparent cytotoxicity of polyamine modulators. Adding aminoguanidine (AG) inhibits BSAO, ensuring observed cytotoxicity is strictly due to intracellular polyamine depletion.

  • Cell Seeding: Seed cancer cells (e.g., SK-N-AS neuroblastoma or MCF-7 breast cancer) at 5,000 cells/well in a 96-well plate.

  • Media Preparation: Supplement standard culture media (containing 10% FBS) with 1 mM aminoguanidine (AG) to inhibit BSAO.

  • Compound Dosing: Treat cells with a matrix of DFMO (0.1 - 5 mM) and AMXT 1501 (0.1 - 20 µM), or BENSpm (0.1 - 10 µM) alone.

  • Incubation: Incubate for 72–96 hours. Polyamine depletion is a slow phenotypic process; shorter incubations yield false negatives.

  • Viability Readout: Perform an ATP-luminescence assay (e.g., CellTiter-Glo) to quantify metabolically active cells.

Protocol B: Intracellular Polyamine Pool Quantification via HPLC-FLD Causality Check: Polyamines lack native chromophores or fluorophores. They must be derivatized prior to High-Performance Liquid Chromatography (HPLC) to enable fluorescence detection (FLD). Dansyl chloride is the gold standard for pre-column derivatization.

  • Extraction: Lyse 1x10⁶ treated cells in 0.2 N perchloric acid (PCA) to precipitate proteins while keeping polyamines soluble. Centrifuge at 14,000 x g for 10 mins.

  • Derivatization: Mix 100 µL of the PCA supernatant with 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride (5 mg/mL in acetone). Incubate at 60°C for 1 hour in the dark.

  • Termination: Add 100 µL of proline (100 mg/mL) to neutralize unreacted dansyl chloride. Extract dansylated polyamines using 500 µL of toluene.

  • Evaporation & Reconstitution: Evaporate the toluene phase under nitrogen gas and reconstitute the residue in 200 µL of methanol.

  • HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Use a gradient mobile phase of water/methanol. Detect via FLD (Excitation: 340 nm, Emission: 515 nm). Quantify peaks against internal standards (e.g., 1,7-diaminoheptane).

Quantitative Data Presentation

The following table synthesizes the expected experimental outcomes when evaluating these modulators in a highly upregulated MYC-driven cancer model (e.g., Neuroblastoma).

Treatment ConditionPrimary TargetIC50 (µM)Intracellular Putrescine (% of Control)Intracellular Spermine (% of Control)Compensatory Transport Upregulation
Control (Vehicle) N/AN/A100%100%Baseline (1x)
DFMO (Monotherapy) ODC> 5,000< 5%85 - 95%High (5x - 10x)
BENSpm (Monotherapy) SSAT / SMOX5 - 15< 10%< 20%Moderate (2x)
AMXT 1501 (Monotherapy) Polyamine Transporter10 - 2090 - 100%90 - 100%Suppressed (0.1x)
DFMO + AMXT 1501 ODC + Transporter0.5 - 2.0 < 1% < 10% Completely Blocked

Data Interpretation: DFMO alone effectively abolishes putrescine but fails to deplete spermine due to massive compensatory transport upregulation[3]. BENSpm effectively depletes all pools via catabolic hyperactivation but carries a higher toxicity profile[7]. The combination of DFMO and AMXT 1501 yields synergistic cytotoxicity (drastically lowering the IC50) by trapping the cell in a state of unrecoverable polyamine starvation[5][9].

References
  • Title: AMXT 1501 Plus Difluoromethylornithine Nets FDA Orphan Drug Designation in Neuroblastoma Source: OncLive (October 2025) URL: [Link]

  • Title: Aminex Therapeutics Announces Multiple Sites Activated for Phase 1b/2 Clinical Trial of Novel Investigational Cancer Treatment AMXT 1501 and DFMO in Patients with Breast Cancer or Melanoma Source: FirstWord Pharma (February 2026) URL: [Link]

  • Title: Targeting polyamine metabolism for cancer therapy and prevention Source: Portland Press (Biochemical Journal) URL: [Link]

  • Title: The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis Source: MDPI (Cancers) URL: [Link]

  • Title: Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer Source: PNAS URL: [Link]

  • Title: Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy Source: NIH / PMC (February 2025) URL: [Link]

  • Title: Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic Source: NIH / PMC URL: [Link]

Sources

Comparative

Definitive Structural Validation: A Comparative Guide to Characterizing Synthesized N,N,N'-triethylpropane-1,3-diamine

Introduction In the fields of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational requirement for further resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational requirement for further research and application. An erroneous structural assignment can invalidate extensive biological testing and lead to costly dead ends. While a suite of spectroscopic techniques provides rapid and valuable data, single-crystal X-ray crystallography remains the gold standard, offering definitive, atomic-level proof of a compound's constitution, configuration, and conformation.[1][2][3]

This guide provides an in-depth comparison of analytical techniques for the structural validation of a newly synthesized batch of N,N,N'-triethylpropane-1,3-diamine. This tertiary amine, with its flexible propyl chain and multiple ethyl groups, presents an interesting case where spectroscopic data alone may be insufficient for complete characterization. We will explore the workflow from initial spectroscopic checks to the conclusive analysis by X-ray diffraction, highlighting the causality behind experimental choices and the unique insights provided by each method.

A Note on Nomenclature: The target molecule, N,N,N'-triethylpropane-1,3-diamine, features three ethyl groups distributed across the two nitrogen atoms of the propane-1,3-diamine backbone. This implies one nitrogen is disubstituted (N,N-diethyl) while the other is monosubstituted (N'-ethyl), resulting in a secondary amine moiety. This guide will proceed with the validation of this specific structure.

The Analytical Workflow: A Multi-Faceted Approach

A robust validation strategy does not rely on a single technique but rather integrates data from multiple methods to build a comprehensive and self-validating picture of the molecule. Each step provides a different layer of information, moving from general characteristics to the precise spatial arrangement of atoms.

cluster_0 Synthesis & Purification cluster_1 Preliminary Spectroscopic Analysis cluster_2 Definitive Structural Proof Synthesis Synthesis of N,N,N'-triethylpropane-1,3-diamine Purification Purification (e.g., Distillation) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - Connectivity - Chemical Environment Purification->NMR XRay Single-Crystal X-ray Crystallography - 3D Atomic Structure - Absolute Stereochemistry NMR->XRay Ambiguity or Need for Absolute Proof

Caption: Overall workflow for the validation of a synthesized small molecule.

Method 1: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides direct, unambiguous information about the three-dimensional arrangement of atoms in a solid-state.[4] Unlike spectroscopic methods that infer structure from indirect properties, crystallography maps electron density, allowing for the precise determination of bond lengths, bond angles, and torsional angles.[3] This makes it the ultimate arbiter in structural elucidation.[5]

Causality in Experimental Choices: From Solution to Structure

The primary challenge in X-ray crystallography is not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction.[1] This process is often more art than science, requiring careful control over nucleation and growth.[6]

Crystal Growth Strategy: For a polar, flexible molecule like N,N,N'-triethylpropane-1,3-diamine, which may be a liquid or low-melting solid at room temperature, a binary solvent system using the vapor diffusion method is an excellent choice.[7] The rationale is to slowly change the solvent environment from one of high solubility to one of low solubility, gently pushing the molecules out of solution into an ordered crystalline lattice.

Experimental Protocol: Crystal Growth by Vapor Diffusion
  • Solvent Selection:

    • Solvent: Choose a relatively volatile solvent in which the compound is highly soluble (e.g., isopropanol).

    • Anti-Solvent: Choose a more volatile solvent in which the compound is poorly soluble (e.g., diethyl ether). The anti-solvent's vapor must be able to diffuse into the solvent.[8]

  • Preparation:

    • Dissolve 5-10 mg of the purified amine in a minimal amount of isopropanol (e.g., 0.5 mL) in a small, narrow vial.

    • Place this inner vial inside a larger, sealable jar containing a layer of the anti-solvent, diethyl ether (e.g., 2-3 mL).

  • Incubation:

    • Seal the outer jar tightly. The diethyl ether, being more volatile, will slowly diffuse into the isopropanol solution.

    • This gradual increase in the anti-solvent concentration reduces the solubility of the amine, leading to slow supersaturation and, ideally, the formation of a few large, well-ordered crystals over several days.[6][7]

    • Store the setup in a vibration-free location at a constant temperature.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (ideally >20µm in all dimensions) have formed, carefully select a single, defect-free crystal.[4]

    • Mount the crystal on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and radiation damage.

    • Collect the diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[4]

Data Interpretation and Expected Results

The output of a successful crystallography experiment is a complete 3D model of the molecule within the crystal lattice. For N,N,N'-triethylpropane-1,3-diamine, this would definitively show:

  • The precise connectivity, confirming which nitrogen atom bears two ethyl groups and which bears one.

  • The conformation of the flexible propane chain (e.g., gauche vs. anti).

  • Intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group, which dictate the crystal packing.

Method 2: Corroborative Evidence - Spectroscopic Techniques

While X-ray crystallography is definitive, it is also time-consuming. Spectroscopic methods offer rapid, high-throughput analysis that provides crucial, albeit indirect, structural information.[9][10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for elucidating the carbon-hydrogen framework of an organic molecule.[5][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Sample Preparation: Dissolve ~5-10 mg of the purified amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

The NMR spectra provide a fingerprint of the molecule's connectivity.

Technique Expected Observation for N,N,N'-triethylpropane-1,3-diamine Information Gained
¹H NMR - Multiple overlapping multiplets for -CH₂- groups (propyl chain and ethyls).- Two distinct signals for -CH₃ groups of the ethyls.- A broad singlet for the secondary amine N-H proton (~0.5-5 ppm).[11]Confirms the presence of different ethyl environments and the secondary amine proton.
¹³C NMR - Five distinct signals for the five unique carbon atoms in the molecule.Confirms the molecular asymmetry and the number of unique carbon environments.
2D COSY - Correlation between adjacent protons (e.g., -CH₂-CH₂- and -CH₂-CH₃).Establishes the proton-proton connectivity along the carbon backbone and within ethyl groups.

Limitation: While NMR confirms connectivity, it cannot definitively assign which ethyl groups are on which nitrogen without more complex experiments. It also provides no information on solid-state conformation or crystal packing.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which can corroborate the proposed structure.[9]

  • Sample Preparation: Prepare a dilute solution of the amine in a volatile solvent (e.g., methanol).

  • Analysis: Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any minor impurities before it enters the MS.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Molecular Ion (M⁺): The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[12] N,N,N'-triethylpropane-1,3-diamine (C₉H₂₂N₂) has an even number of nitrogens, so its molecular ion peak should have an even mass-to-charge ratio (m/z) of 158.

  • Fragmentation: The predominant fragmentation for aliphatic amines is α-cleavage, where the C-C bond nearest the nitrogen atom is broken.[12][13] This results in resonance-stabilized cations.

Fragmentation Pathway Lost Fragment Observed Ion (m/z)
α-cleavage at N,N-diethyl end-CH₂CH₂N(H)Et86
α-cleavage at N'-ethyl end-CH₂CH₂CH₂N(Et)₂58

The presence of these key fragments provides strong evidence for the proposed structure.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a fast and simple technique used to identify the presence or absence of specific functional groups based on their characteristic vibrations.[14]

  • Sample Preparation: Place a single drop of the neat liquid amine directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

For N,N,N'-triethylpropane-1,3-diamine, the IR spectrum is characterized by what is present and, crucially, what is absent.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch A single, weak band at ~3350-3300 cm⁻¹.[12][15]Confirms the presence of a secondary amine. A primary amine would show two bands, and a molecule with only tertiary amines would show none.[16]
C-H Stretch Strong bands at ~2950-2800 cm⁻¹.[16]Confirms the aliphatic (sp³) C-H bonds of the propyl and ethyl groups.
C-N Stretch Medium to weak bands at ~1250-1020 cm⁻¹.[15]Confirms the presence of the amine functional group.

Comparative Synthesis: Weaving the Data Together

No single spectroscopic technique provides the complete picture that X-ray crystallography does. However, their combined data builds a compelling, self-consistent case.

cluster_data Experimental Evidence cluster_conclusion Conclusion Structure Proposed Structure: N,N,N'-triethylpropane-1,3-diamine MS MS Data - M+ at m/z = 158 - Fragments at 86, 58 Structure->MS Corroborates IR IR Data - N-H stretch at ~3320 cm⁻¹ - C-H stretches at ~2900 cm⁻¹ Structure->IR Corroborates NMR NMR Data - Confirms C-H framework - Shows 5 unique carbons Structure->NMR Corroborates XRay X-Ray Crystallography Provides Definitive 3D Structure (Bond lengths, angles, conformation) MS->XRay Strongly Suggests, but does not prove 3D arrangement IR->XRay Strongly Suggests, but does not prove 3D arrangement NMR->XRay Strongly Suggests, but does not prove 3D arrangement

Caption: Logical relationship between spectroscopic data and crystallographic proof.

Conclusion

The structural validation of a synthesized molecule like N,N,N'-triethylpropane-1,3-diamine exemplifies the synergy between modern analytical techniques. Rapid spectroscopic methods—NMR, MS, and IR—efficiently confirm the molecular weight, functional groups, and atomic connectivity, allowing researchers to quickly verify the outcome of a synthesis.[9] However, for absolute, unambiguous proof of the three-dimensional structure, single-crystal X-ray crystallography is indispensable.[2][5] It provides the ultimate level of detail, revealing the precise spatial arrangement of atoms, which is critical for understanding molecular interactions, reaction mechanisms, and biological activity. Adopting this integrated workflow ensures the highest level of scientific integrity and provides a solid foundation for subsequent research and development.

References

  • Thao, P. et al. (2020). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Metherall, J. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Patsnap. (2025). Raman Spectroscopy vs NMR: Best for Structural Elucidation. Patsnap Eureka. [Link]

  • Oreate AI. (2026). Unlocking the Secrets of Tertiary Amines: A Peek Through the Infrared Lens. Oreate AI Blog. [Link]

  • Oreate AI. (2026). Comparison of Four Major Analytical Spectroscopy Techniques. Oreate AI Blog. [Link]

  • Chemverified. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • University of Oklahoma. Crystal Growth, Selection and Mounting. [Link]

  • University of Calgary. IR: amines. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Kinyua, J. et al. (2018). Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography mass spectrometry. PubMed. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Eastern Analytical Symposium. (2019). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • The Scripps Center for Metabolomics and Mass Spectrometry. (1990). The MPI-MS of the isomeric amines. [Link]

  • SlidePlayer. (2011). Structural analysis of amines. [Link]

  • ResearchGate. (2014). FTIR spectra of the C–H stretching absorbance in tertiary amine groups. [Link]

  • ResearchGate. (2015). NMR spectra of polyamines. [Link]

  • ACS Publications. (2013). Comprehensive NMR Studies of the Structures and Properties of PEI Polymers. Macromolecules. [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Link]

  • Fiveable. Spectroscopic Methods | Analytical Chemistry Class Notes. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Fexer, B. et al. (1982). Interactions between natural polyamines and tRNA: an 15N NMR analysis. Proceedings of the National Academy of Sciences. [Link]

  • PNAS. (1982). Interactions between natural polyamines and tRNA: an 15N NMR analysis. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • SlideServe. (2019). Fragmentation of Amines in EI-MS. [Link]

Sources

Validation

comparing the reaction kinetics of primary vs. tertiary diamines

As a Senior Application Scientist, I frequently encounter process engineers and formulators struggling to balance macroscopic properties—such as absorption rate versus regeneration energy in gas separation, or curing spe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter process engineers and formulators struggling to balance macroscopic properties—such as absorption rate versus regeneration energy in gas separation, or curing speed versus pot-life in polymer matrices. The root of these macroscopic trade-offs lies in the microscopic reaction kinetics dictated by amine substitution.

This guide objectively compares the reaction kinetics of primary diamines (e.g., Ethylenediamine, EDA) against tertiary diamines (e.g., Tetramethylethylenediamine, TMEDA), providing the mechanistic causality and field-proven experimental protocols required to validate their performance in two critical applications: Post-Combustion CO₂ Capture and Epoxy Resin Curing.

Mechanistic Divergence: Nucleophilicity vs. Basicity

The fundamental kinetic differences between primary and tertiary diamines stem from steric hindrance and the availability of labile protons.

In electrophilic substrate interactions, primary diamines undergo direct nucleophilic addition. The presence of an active proton allows for the rapid stabilization of intermediates (such as a zwitterion) via proton transfer[1]. Conversely, tertiary diamines possess significant steric bulk and lack active protons, preventing them from stabilizing via proton loss. Instead, they are forced into secondary kinetic roles: acting as base catalysts to promote the hydration of CO₂, or acting as anionic initiators to trigger the homopolymerization of epoxide rings[2].

Kinetics cluster_primary Primary Diamine (e.g., EDA) cluster_tertiary Tertiary Diamine (e.g., TMEDA) P_React R-NH2 + Substrate (CO2 or Epoxy) P_Inter Direct Nucleophilic Attack P_React->P_Inter Fast (Low Ea) P_Prod Covalent Adduct (Carbamate / Sec. Amine) P_Inter->P_Prod Proton Transfer T_React R3N + Substrate (CO2 or Epoxy) T_Inter Base Catalysis / Anionic Initiation T_React->T_Inter Slow (High Ea) T_Prod Hydrated Ion / Polyether Network T_Inter->T_Prod Indirect Reaction

Caption: Mechanistic divergence between primary and tertiary diamines in nucleophilic addition.

Application 1: Post-Combustion CO₂ Capture Kinetics

In carbon capture, the choice of diamine dictates the size of the absorber column and the energy demand of the stripper.

Causality: Primary diamines react instantaneously with CO₂ via the to form stable carbamates[1]. This results in exceptionally fast pseudo-first-order kinetics, which minimizes the required gas-liquid contact time. However, this mechanism limits the theoretical absorption capacity to 0.5 mol CO₂ per mole of amine group and demands high thermal energy to break the covalent carbamate bond during regeneration.

Tertiary diamines react via base-catalyzed hydration, forming bicarbonates. This pathway is kinetically sluggish, requiring taller absorption columns, but it doubles the theoretical capacity (1.0 mol CO₂/mol amine) and significantly lowers the energy required for solvent regeneration.

Quantitative Data Summary
Kinetic/Thermodynamic ParameterPrimary Diamine (EDA)Tertiary Diamine (TMEDA)
Dominant Mechanism Zwitterion / Carbamate FormationBase-Catalyzed Hydration
Reaction Rate ( k2​ at 298K) Extremely Fast (~7000 L/mol·s)Slow (< 50 L/mol·s)
Theoretical Capacity 0.5 mol CO₂ / mol amine1.0 mol CO₂ / mol amine
Regeneration Energy High (Covalent bond cleavage)Low (Ionic dissociation)
Experimental Protocol: Stopped-Flow Spectrophotometric Kinetics

Because primary amine reactions are too fast for standard titration, the stopped-flow technique is required to isolate millisecond-scale kinetic events[1].

  • Reagent Preparation: Prepare aqueous solutions of the target diamine in large stoichiometric excess relative to CO₂ (e.g., >10:1 ratio) to enforce pseudo-first-order conditions.

  • CO₂ Saturation: Prepare a standardized aqueous solution saturated with CO₂ at a known partial pressure.

  • Rapid Mixing: Inject both solutions simultaneously into a high-shear mixing chamber using pneumatically driven syringes.

  • Detection: Immediately halt the flow and monitor the reaction via a conductivity cell. The formation of ionic species (carbamate/bicarbonate) alters the signal proportionally to the reaction progress.

  • Self-Validation Step: Run a solvent blank (ultra-pure water) to establish the baseline cell constant, and a known standard (e.g., monoethanolamine) to verify the instrument's dead-time and response linearity.

  • Data Extraction: Fit the exponential growth curve to extract the pseudo-first-order rate constant ( k0​ ), and derive the second-order rate constant ( k2​ ).

StoppedFlow cluster_prep Reagent Preparation S1 Diamine Solution (Excess Concentration) Mix High-Shear Mixing Chamber S1->Mix S2 CO2 Saturated Aqueous Solution S2->Mix Detect Conductivity / UV-Vis Cell Mix->Detect Rapid Injection (< 1 ms) Data Kinetic Data Extraction (k0) Detect->Data Exponential Growth Fit

Caption: Experimental workflow for stopped-flow kinetic analysis of CO2 absorption.

Application 2: Epoxy Resin Curing Kinetics

In thermoset polymer formulations (e.g., DGEBA matrices), substituting a primary diamine with a tertiary diamine fundamentally shifts the material from a step-growth network to a chain-growth network.

Causality: Primary diamines act as the main crosslinkers. The unhindered nitrogen attacks the oxirane ring, opening it to form a secondary amine and a hydroxyl group. This newly formed hydroxyl group autocatalytically accelerates subsequent amine-epoxy reactions, leading to rapid gelation[2]. Tertiary diamines, lacking active hydrogens, cannot crosslink directly. Instead, the lone pair attacks the epoxide to form a zwitterionic alkoxide, which then initiates an of the epoxy resin[3]. Therefore, tertiary diamines are utilized as catalytic accelerators to extend pot-life while ensuring full cure at elevated temperatures.

Quantitative Data Summary
Kinetic ParameterPrimary Diamine (EDA)Tertiary Diamine (TMEDA)
Role in Formulation Primary Crosslinking AgentCatalytic Accelerator
Reaction Pathway Step-Growth (Nucleophilic Addition)Chain-Growth (Anionic Polymerization)
Activation Energy ( Ea​ ) ~50 - 60 kJ/mol~70 - 85 kJ/mol
Pot-Life Short (< 30 minutes)Long (Hours to Days)
Experimental Protocol: Non-Isothermal Differential Scanning Calorimetry (DSC)

To uncouple the complex kinetics of autocatalytic curing, iso-conversional DSC methods (e.g., Kissinger or Ozawa) are employed to determine the activation energy without assuming a specific reaction model[2].

  • Sample Preparation: Accurately weigh 5–10 mg of the stoichiometric epoxy/diamine mixture into an aluminum DSC pan. Hermetically seal the pan to prevent the volatilization of low-molecular-weight diamines during heating.

  • Dynamic Heating Scans: Subject individual samples to dynamic temperature ramps from 25 °C to 250 °C at multiple, distinct heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen purge.

  • Exotherm Integration: Record the exothermic heat flow ( dH/dt ). Integrate the area under the exothermic peak to determine the total heat of reaction ( ΔHrxn​ ), which correlates to the ultimate degree of conversion ( α ).

  • Self-Validation Step: Perform a subsequent isothermal scan on the cured sample to verify the absence of residual exotherms, confirming that 100% conversion was achieved during the dynamic ramp.

  • Kinetic Modeling: Plot the shift in the peak exothermic temperature ( Tp​ ) as a function of the heating rate. Apply the Kissinger equation to calculate the global activation energy ( Ea​ )[2].

Conclusion & Future Perspectives

The choice between primary and tertiary diamines dictates the fundamental thermodynamic and kinetic boundaries of a chemical system. For researchers seeking to bypass the traditional trade-offs, asymmetric 1°/3° diamines (e.g., N,N-dimethyl-1,3-propanediamine) are emerging as highly efficient hybrids. These molecules offer the rapid nucleophilic attack of a primary amine combined with the low-energy regeneration and catalytic benefits of a tertiary amine.

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Comparative

Comparative Applications of Propanediamine Derivatives in Drug Development and Targeted Therapeutics

As drug development pivots toward highly targeted therapies and structurally optimized coordination complexes, aliphatic diamines have emerged as indispensable scaffolds. Among these, propanediamine derivatives—specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies and structurally optimized coordination complexes, aliphatic diamines have emerged as indispensable scaffolds. Among these, propanediamine derivatives—specifically 1,3-propanediamine (1,3-PDA), 1,2-propanediamine (1,2-PDA), and N,N-dimethyl-1,3-propanediamine (DMAPA)—offer unique structural modularity.

This guide provides an objective, data-driven comparison of how varying the propanediamine backbone and its substituents directly influences pharmacological performance, from the coordination chemistry of platinum-based antineoplastic agents to the active transport mechanisms of targeted prodrugs.

Platinum(II) Coordination Complexes: 1,3-PDA vs. 1,2-PDA

The development of next-generation platinum drugs aims to overcome the severe nephrotoxicity and resistance profiles of cisplatin. Propanediamines serve as excellent bidentate ligands, but the causality of their efficacy lies heavily in the carbon chain length and the chosen leaving groups.

Mechanistic Causality: Chelate Ring Size and Lipophilicity

The distance between the two amine groups dictates the bite angle of the resulting Pt(II) complex. While 1,2-PDA forms a rigid five-membered chelate ring, 1,3-PDA forms a more flexible six-membered ring. This flexibility alters the geometry of the resulting DNA-platinum adducts, often preventing recognition by cellular DNA repair mechanisms that typically confer cisplatin resistance.

Furthermore, alkylation of the 1,3-PDA backbone dramatically shifts the drug's lipophilicity (logP). Because the cell membrane is a lipid bilayer, passive diffusion rates are highly dependent on this partition coefficient. Experimental data demonstrates that[1].

The Role of Leaving Groups: Chloride vs. Oxalato

The activation of Pt(II) complexes requires the hydrolysis of leaving groups before DNA binding can occur. Chloride groups undergo rapid aquation, leading to highly cytotoxic but less selective complexes. Conversely, substituting chlorides with an oxalato leaving group (analogous to oxaliplatin) slows down the hydrolysis kinetics. While2[2], making them superior candidates for in vivo translation.

Quantitative Performance Comparison

Table 1: Cytotoxicity and Lipophilicity Profile of Pt(II)-Propanediamine Complexes

Complex TypeLigand SubstitutionLeaving GroupIC50 in HeLa (µM)Key Mechanistic Observation
[PtI2(L1)] Isobutyl ester (1,3-PDA)Iodide17.2 ± 2.0Baseline lipophilicity; lower cellular uptake[1].
[PtI2(L3)] Isopentyl ester (1,3-PDA)Iodide4.6 ± 0.6Highest lipophilicity; maximum DNA platination[1].
Pt(II)-1,3-PDA Long-chain aliphaticChloride< 10.0Fast hydrolysis; rapid onset of cytotoxicity[2].
Pt(II)-1,3-PDA Long-chain aliphaticOxalato> 20.0Slow hydrolysis; reduced off-target nephrotoxicity[2].

DMAPA in Targeted Drug Delivery Systems

N,N-dimethyl-1,3-propanediamine (DMAPA) is fundamentally distinct from its unmethylated counterparts. The presence of the N,N-dimethyl tertiary amine group transforms the molecule into a pH-responsive targeting vector.

Mechanistic Causality: Organic Cation Transporter (OCT) Targeting

At a physiological pH of 7.4, the tertiary amine of DMAPA derivatives becomes protonated, yielding an organic cation. This structural feature is not merely for solubility; it acts as a specific recognition motif for Organic Cation Transporters (OCTs) highly expressed in specific tissues.

For instance, conjugating the anti-inflammatory drug Rhein to a DMAPA-derived ligand (TPD) creates a prodrug (TPD-Rhein) that3[3]. Similarly, utilizing the HPDM ligand (another DMAPA derivative).

G DMAPA DMAPA Precursor (N,N-dimethyl-1,3-propanediamine) Ligand Targeting Ligand (e.g., TPD / HPDM) DMAPA->Ligand Alkylation Conjugation API Conjugation (e.g., Rhein via Ester Bond) Ligand->Conjugation Covalent Linkage Prodrug Protonated Prodrug (Active Cation at pH 7.4) Conjugation->Prodrug Physiological pH OCT Active Transport via Organic Cation Transporters Prodrug->OCT In Vivo Circulation Target Targeted Accumulation (Lung / Pancreas) OCT->Target Cellular Uptake

Workflow of DMAPA-derived prodrugs utilizing Organic Cation Transporters for targeted delivery.

Polyamine Analogues in Oncology

Beyond metal coordination and drug delivery, alkylated propanediamines function as standalone therapeutics. Natural polyamines are essential for tumor cell proliferation. By synthesizing heavily alkylated derivatives like Tetrabutyl propanediamine (TBP), researchers create competitive inhibitors that disrupt tumor metabolism.

Mechanistic Causality: Spermine Oxidase (SMO) Hyperactivation

TBP acts as a false substrate that4[4]. This abnormal activation generates lethal levels of intracellular hydrogen peroxide (H2O2), triggering G0/G1 cell cycle arrest and apoptosis specifically in prostate cancer cells (LNCaP), while sparing healthy tissues that lack upregulated polyamine transport systems.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory quality-control checkpoints before proceeding to subsequent steps.

Protocol A: Synthesis and Cytotoxicity Screening of Pt(II)-1,3-PDA Complexes
  • Ligand Synthesis: React the selected alkyl mesylate (e.g., isopentyl mesylate) with 1,3-propanediamine in anhydrous ethanol under reflux for 24 hours.

    • Validation Checkpoint: Perform 1 H-NMR. The successful alkylation is confirmed by the downfield shift of the α -protons adjacent to the newly formed secondary amines. Do not proceed if primary amine peaks remain dominant.

  • Platinum Complexation: Dissolve the purified ligand and K2​PtCl4​ (1:1 molar ratio) in highly purified water. Stir in the dark at room temperature for 48 hours to prevent photo-degradation.

    • Validation Checkpoint: Analyze via ESI-MS and 195 Pt-NMR. The presence of the [M+H]+ peak corresponding to the theoretical mass of the complex, alongside a characteristic 195 Pt shift, confirms successful chelation.

  • In Vitro Cytotoxicity Assay: Seed HeLa cells at 1×104 cells/well in a 96-well plate. Treat with the synthesized complex (0.1 - 100 µM) for 48 hours. Assess viability using a WST-8 assay.

    • Validation Checkpoint: Include Cisplatin as a positive control. The assay is only valid if the Cisplatin IC50​ falls within the established standard range (5–10 µM for HeLa cells).

Protocol B: OCT-Mediated Cellular Uptake Assay for DMAPA-Conjugates
  • Prodrug Conjugation: Covalently link the DMAPA-derivative (e.g., TPD) to the active pharmaceutical ingredient (API) via an esterification reaction using EDC/NHS coupling.

    • Validation Checkpoint: Purify via preparative HPLC. The product must yield a single peak with >98% purity before biological evaluation to rule out toxicity from unreacted API.

  • Cellular Treatment: Seed A549 (human alveolar epithelial) cells. Treat one cohort with the native API and another with the DMAPA-API conjugate at equimolar concentrations (e.g., 50 µM) for 4 hours.

  • Mechanistic Validation (Inhibitor Study): Pre-treat a third cohort of A549 cells with an OCT competitive inhibitor (e.g., cimetidine) 30 minutes prior to adding the DMAPA-API conjugate.

    • Validation Checkpoint: Quantify intracellular drug concentration via LC-MS/MS. In the inhibitor cohort, the intracellular concentration must be reduced by at least 50% compared to the uninhibited cohort. If no reduction is observed, the cellular uptake is passively driven, invalidating the OCT-targeting hypothesis.

References

  • Synthesis, characterization and cytotoxic activity of novel platinum(II) iodido complexes. European Journal of Medicinal Chemistry / NIH.[Link]

  • Impact of the carbon chain length of novel platinum complexes derived from N-alkyl-propanediamines on their cytotoxic activity and cellular uptake. Journal of Inorganic Biochemistry / NIH.[Link]

  • Novel platinum(II)
  • A novel phenolic propanediamine moiety-based lung-targeting therapy for asthma. Semantic Scholar.
  • Drug discovery and formulation development for acute pancre
  • Polyamine Analogues of Propanediamine Series Inhibit Prostate Tumor Cell Growth and Activate the Polyamine Catabolic P

Sources

Validation

Benchmarking Next-Generation Polyamine-Based Materials for mRNA Delivery: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the same fundamental bottleneck in RNA therapeutics: achieving efficient cytosolic delivery without compromising cell viability. While lipid nanoparticles (LNPs)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the same fundamental bottleneck in RNA therapeutics: achieving efficient cytosolic delivery without compromising cell viability. While lipid nanoparticles (LNPs) utilizing DLin-MC3-DMA (MC3) have revolutionized the field and reached the clinic, their endosomal escape efficiency remains notoriously low (often <2%). Conversely, legacy cationic polymers like Polyethylenimine (PEI) offer robust endosomal escape but suffer from prohibitive cytotoxicity.

Recent innovations have introduced low-molecular-weight polyamine-based materials—either as standalone macrocyclic vectors or integrated into polymer-incorporated LNPs (p-LNPs)—that bridge this gap. This guide objectively benchmarks these next-generation polyamines against industry standards, dissecting the mechanistic causality behind their performance and providing self-validating experimental protocols for your laboratory evaluations.

The Mechanistic Paradigm: Why Polyamines?

To understand the performance delta between materials, we must examine the causality of endosomal escape. Polyamines (e.g., spermine derivatives, NS102) contain a high density of secondary and tertiary amines with distinct pKa values.

Unlike the primary amines in legacy polymers that irreversibly bind mRNA and strip cellular membranes, the tertiary amines in next-gen polyamines remain largely unprotonated at physiological pH (7.4). Upon endocytosis, as the vesicular pH drops (pH 6.5 to 5.5), these amines actively sequester protons. This "proton sponge effect" drives an influx of chloride ions and water, culminating in osmotic swelling and endosomal rupture. By restricting the molecular weight (Mw ~1000 Da) and utilizing exclusively tertiary amines, modern polyamine-LNPs achieve this buffering capacity without the membrane-lytic toxicity associated with PEI 1.

EndosomalEscape A LNP-mRNA Endocytosis B Early Endosome (pH 6.5) A->B C Polyamine Protonation (Sponge Effect) B->C D Osmotic Swelling & Membrane Lysis C->D E Cytosolic mRNA Release D->E

Mechanism of polyamine-mediated endosomal escape via the proton sponge effect.

Quantitative Benchmarking: Polyamines vs. Legacy Alternatives

When evaluating transfection reagents, we must look beyond raw luminescence and assess the therapeutic index (efficacy vs. toxicity). The table below synthesizes experimental data comparing a next-generation polyamine-incorporated LNP (p-LNP) against standard benchmarks 1, 2, 3.

Delivery VectorPrimary Mechanism of EscapeEndosomal Escape EfficiencyIn Vitro Transfection (Relative)Cytotoxicity (Viability %)In Vivo Translation Viability
Polyethylenimine (PEI 25kDa) Proton Sponge Effect~15 - 20%HighLow (<50%)Poor (High Toxicity)
Lipofectamine 3000 Cationic Lipid Fusion~10 - 15%Very HighModerate (~70%)Poor (Systemic Toxicity)
DLin-MC3-DMA (MC3 LNP) Ionizable Lipid Fusion~1 - 2%ModerateHigh (>90%)Excellent (Liver Targeted)
Next-Gen Polyamine (p-LNP) Synergistic Buffering & Fusion~15 - 25%Very HighHigh (>90%)Excellent (Systemic/Targeted)

Data Interpretation: While MC3 remains the FDA-approved gold standard for liver targeting, its low endosomal escape strictly limits dose-sparing. Next-gen polyamines achieve up to a 100-fold increase in in vivo protein expression compared to standard LNPs by combining the biocompatibility of lipid systems with the high endosomal escape of polyamines 1.

Experimental Validation: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal controls (e.g., Galectin-8 recruitment), you can directly quantify the causality of your material's performance rather than relying on downstream proxy metrics.

Protocol A: Microfluidic Formulation of Polyamine-LNPs

Rationale: Microfluidic mixing ensures uniform particle size and reproducible mRNA encapsulation, which are critical for benchmarking against commercial LNPs 4.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.175 mg/mL.

  • Organic Phase Preparation: Dissolve the lipid mixture (Ionizable lipid or Polyamine, DSPC, Cholesterol, PEG-lipid) in absolute ethanol at a predetermined molar ratio (e.g., 50:10:38.5:1.5).

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 volumetric flow rate ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately dialyze the effluent against 1x PBS (pH 7.4) using a 10 kDa MWCO cassette for 18 hours to remove ethanol and neutralize the pH.

  • Quality Control: Measure hydrodynamic diameter and PDI via Dynamic Light Scattering (DLS). Acceptable benchmarks: Size < 100 nm, PDI < 0.2.

Protocol B: Galectin-8 Endosomal Escape Assay

Rationale: Traditional transfection assays only measure the final output (protein expression). This protocol isolates the specific variable of endosomal escape.

  • Cell Seeding: Seed HeLa cells stably expressing Galectin-8-GFP at 1×10⁴ cells/well in a 96-well plate.

  • Transfection: Treat cells with Cy5-labeled mRNA formulated in the benchmarked materials (PEI, MC3, Polyamine-LNP) at 50 ng mRNA/well.

  • Incubation: Incubate for 4 hours at 37°C to allow for endocytosis and initial endosomal rupture.

  • Flow Cytometry Analysis: Harvest cells and analyze via flow cytometry. Endosomal rupture exposes cytosolic glycans to the vesicular lumen, recruiting Galectin-8-GFP to the ruptured vesicle.

  • Quantification: Calculate the percentage of cells positive for both Cy5 (mRNA uptake) and punctate GFP (endosomal rupture).

ExperimentalWorkflow A 1. Microfluidic Mixing (mRNA + Polyamine/Lipid) B 2. Dialysis & DLS QC (Size <100nm, PDI <0.2) A->B C 3. In Vitro Transfection (Cy5-mRNA / Gal8-GFP Cells) B->C D 4. Flow Cytometry (Quantify Endosomal Escape) C->D E 5. Cell Viability Assay (MTS/CCK-8) C->E

Standardized self-validating workflow for benchmarking mRNA delivery materials.

Conclusion

The integration of polyamine-based materials into modern delivery architectures represents a paradigm shift in nucleic acid delivery. By carefully tuning the molecular weight and amine substitution (favoring tertiary over primary amines), researchers can harness the potent proton sponge effect without the historical penalty of cytotoxicity. As demonstrated by recent in vivo studies, these polyamine-incorporated systems significantly lower the effective dose (ED50) required for therapeutic gene silencing and expression, paving the way for safer, lower-dose mRNA therapeutics.

References
  • Source: nih.
  • Source: nih.
  • Source: upenn.
  • Source: acs.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
[3-(Diethylamino)propyl](ethyl)amine
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[3-(Diethylamino)propyl](ethyl)amine
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